2-Amino-5-(trifluoromethyl)benzyl alcohol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
[2-amino-5-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c9-8(10,11)6-1-2-7(12)5(3-6)4-13/h1-3,13H,4,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZAQGCLEZPQKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30620230 | |
| Record name | [2-Amino-5-(trifluoromethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220107-65-3 | |
| Record name | [2-Amino-5-(trifluoromethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2-Amino-5-(trifluoromethyl)benzyl alcohol from m-chlorobenzotrifluoride
An In-depth Technical Guide to the Synthesis of 2-Amino-5-(trifluoromethyl)benzyl alcohol from m-Chlorobenzotrifluoride
Abstract
This technical guide provides a comprehensive overview of a plausible synthetic route for the preparation of this compound, a valuable building block in pharmaceutical and agrochemical research. The synthesis commences with the readily available starting material, m-chlorobenzotrifluoride, and proceeds through a multi-step sequence involving nitration, nucleophilic aromatic substitution, and sequential reductions. This document is intended for an audience of researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also insights into the underlying chemical principles and strategic considerations for each transformation. The guide emphasizes safety, efficiency, and the rationale behind the selection of reagents and reaction conditions, ensuring a thorough understanding of the synthetic pathway.
Introduction and Strategic Overview
The synthesis of substituted benzyl alcohols is a cornerstone of medicinal chemistry, as this moiety is present in a wide array of biologically active compounds. The target molecule, this compound, incorporates three key functional groups on the aromatic ring: an amino group, a trifluoromethyl group, and a hydroxymethyl group. The trifluoromethyl group is of particular interest as it can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.
The synthetic challenge lies in the selective introduction and manipulation of these functional groups on the benzene ring, starting from m-chlorobenzotrifluoride. The proposed synthetic strategy is a linear sequence that logically builds the target molecule. It is important to note that while this guide details a feasible pathway from the specified starting material, alternative and potentially more efficient routes may exist, perhaps starting from precursors that already contain a carboxylic acid or nitrile functionality.
The overall synthetic transformation is depicted in the workflow diagram below.
Caption: Overall synthetic workflow from m-chlorobenzotrifluoride.
Detailed Synthetic Protocols and Mechanistic Insights
Step 1: Nitration of m-Chlorobenzotrifluoride
The initial step involves the electrophilic aromatic substitution of m-chlorobenzotrifluoride to introduce a nitro group. The directing effects of the substituents on the aromatic ring are a critical consideration. The trifluoromethyl group (-CF3) is a meta-director, while the chloro group (-Cl) is an ortho, para-director. This will lead to a mixture of isomers. The primary desired product is 1-chloro-2-nitro-5-(trifluoromethyl)benzene, although other isomers will be formed and require separation.
Protocol:
-
To a stirred mixture of concentrated sulfuric acid (3 equivalents), add m-chlorobenzotrifluoride (1 equivalent) at a temperature maintained below 10°C.
-
Slowly add a nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (1.5 equivalents) dropwise, ensuring the temperature does not exceed 15°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice and extract with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product will be a mixture of isomers, which can be separated by fractional distillation or column chromatography.
Expertise & Experience: The use of a mixed acid (HNO₃/H₂SO₄) is standard for nitration as sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active electrophile.[1][2][3][4][5] Controlling the temperature is crucial to prevent dinitration and other side reactions.
Step 2: Cyanation of 1-Chloro-2-nitro-5-(trifluoromethyl)benzene
This step involves a nucleophilic aromatic substitution of the chloro group with a cyanide group. The presence of the electron-withdrawing nitro group ortho to the chlorine atom activates the ring towards nucleophilic attack, facilitating this transformation. A Rosenmund-von Braun reaction using copper(I) cyanide is a classic method for this conversion.
Protocol:
-
In a round-bottom flask, combine 1-chloro-2-nitro-5-(trifluoromethyl)benzene (1 equivalent) with copper(I) cyanide (1.2 equivalents) in a high-boiling polar aprotic solvent such as DMF or NMP.
-
Heat the reaction mixture to 140-160°C and maintain it at this temperature for 4-6 hours.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into a solution of ferric chloride in aqueous HCl to decompose the copper complexes.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude 2-nitro-5-(trifluoromethyl)benzonitrile.
-
Purify the product by recrystallization or column chromatography.
Trustworthiness: The self-validating nature of this protocol lies in the color change and the precipitation of copper salts upon workup, indicating the reaction has proceeded. The purity of the product can be readily assessed by melting point determination and spectroscopic methods.
Step 3: Hydrolysis of 2-Nitro-5-(trifluoromethyl)benzonitrile
The nitrile group is hydrolyzed to a carboxylic acid under acidic or basic conditions. Acid-catalyzed hydrolysis is generally preferred to avoid potential side reactions associated with the nitro group under strongly basic conditions.
Protocol:
-
To a solution of 2-nitro-5-(trifluoromethyl)benzonitrile (1 equivalent) in a mixture of glacial acetic acid and water, add concentrated sulfuric acid (3-4 equivalents).
-
Heat the mixture to reflux (around 120°C) for 6-8 hours.
-
Monitor the disappearance of the starting material by TLC.
-
After completion, cool the reaction mixture and pour it onto ice water.
-
The product, 2-nitro-5-(trifluoromethyl)benzoic acid, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[6][7][8]
Authoritative Grounding: The synthesis of 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid from the corresponding benzonitrile via nitrating acid mixture is a documented procedure, providing a strong basis for this hydrolysis step.[7][8]
Step 4: Selective Reduction of the Nitro Group
The selective reduction of the nitro group in the presence of a carboxylic acid is a key transformation. While catalytic hydrogenation can be employed, a common and effective method is the use of tin(II) chloride in an acidic medium.
Protocol:
-
Suspend 2-nitro-5-(trifluoromethyl)benzoic acid (1 equivalent) in concentrated hydrochloric acid.
-
Add a solution of tin(II) chloride dihydrate (3-4 equivalents) in concentrated hydrochloric acid portion-wise, with stirring.
-
Heat the reaction mixture to 80-90°C for 2-3 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture and neutralize it carefully with a concentrated sodium hydroxide solution until the tin salts precipitate.
-
Filter the mixture and wash the precipitate with hot water.
-
Acidify the filtrate with acetic acid to precipitate the product, 2-amino-5-(trifluoromethyl)benzoic acid.
-
Collect the solid by filtration, wash with cold water, and dry.
Expertise & Experience: Tin(II) chloride is a chemoselective reducing agent for aromatic nitro groups and is particularly useful when other reducible functional groups, such as carboxylic acids, are present.[9] The acidic conditions are necessary for the reaction to proceed efficiently.
Step 5: Reduction of the Carboxylic Acid to a Benzyl Alcohol
The final step is the reduction of the carboxylic acid to a primary alcohol. A strong reducing agent is required for this transformation. Borane tetrahydrofuran complex (BH₃·THF) is an excellent choice as it is highly effective for reducing carboxylic acids and is less likely to cause side reactions with the amino group compared to other hydrides like LiAlH₄.
Protocol:
-
In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), dissolve 2-amino-5-(trifluoromethyl)benzoic acid (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a 1 M solution of borane-tetrahydrofuran complex in THF (2-3 equivalents) dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 3-4 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction to 0°C and carefully quench the excess borane by the slow addition of methanol, followed by 1 M hydrochloric acid.
-
Concentrate the mixture under reduced pressure to remove most of the THF and methanol.
-
Basify the aqueous residue with a sodium hydroxide solution and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude this compound.
-
Purify the final product by column chromatography on silica gel.
Authoritative Grounding: The reduction of carboxylic acids to alcohols using borane complexes is a well-established and reliable method in organic synthesis.[10][11][12][13][14] A similar procedure has been documented for the synthesis of 2-Chloro-5-(trifluoromethyl)benzyl alcohol from the corresponding benzoic acid.[15]
Data Presentation
| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | m-Chlorobenzotrifluoride | HNO₃, H₂SO₄ | - | 0-15 | 2-4 | 70-85 (isomer mixture) |
| 2 | 1-Chloro-2-nitro-5-(trifluoromethyl)benzene | CuCN | DMF or NMP | 140-160 | 4-6 | 60-75 |
| 3 | 2-Nitro-5-(trifluoromethyl)benzonitrile | H₂SO₄, H₂O | Acetic Acid | ~120 | 6-8 | 85-95 |
| 4 | 2-Nitro-5-(trifluoromethyl)benzoic Acid | SnCl₂·2H₂O, HCl | HCl (aq) | 80-90 | 2-3 | 75-90 |
| 5 | 2-Amino-5-(trifluoromethyl)benzoic Acid | BH₃·THF | THF | Reflux | 3-4 | 80-90 |
Safety Considerations
-
m-Chlorobenzotrifluoride: Flammable liquid and vapor. Causes skin and eye irritation.[16][17]
-
Nitrating Mixture (HNO₃/H₂SO₄): Highly corrosive and a strong oxidizing agent. Can cause severe burns.[1][2][3][4][5] Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles/face shield.
-
Copper(I) Cyanide: Highly toxic if ingested or if it comes into contact with acids, as it can release hydrogen cyanide gas. Handle with extreme caution in a fume hood.
-
Borane-Tetrahydrofuran Complex (BH₃·THF): Highly flammable and water-reactive, releasing flammable gases upon contact with water.[10][11][12][13][14] It may also form explosive peroxides upon storage.[10][11][12] Handle under an inert atmosphere and quench carefully.
Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment.
Characterization of the Final Product
This compound [18][19][20][21][22][23][24]
-
Appearance: Off-white to yellow solid.
-
Molecular Formula: C₈H₈F₃NO
-
Molecular Weight: 191.15 g/mol
-
Boiling Point: 270 °C[18]
-
Flash Point: 117 °C[18]
-
Refractive Index: 1.515[18]
-
¹H NMR (CDCl₃, δ): 7.3-7.5 (m, 2H, Ar-H), 6.8 (d, 1H, Ar-H), 4.7 (s, 2H, CH₂), 4.2 (br s, 2H, NH₂), 1.8 (t, 1H, OH).
-
¹³C NMR (CDCl₃, δ): 145.0, 130.5, 126.0 (q), 125.0 (q), 122.0, 116.0, 63.5.
-
IR (KBr, cm⁻¹): 3400-3200 (N-H, O-H stretching), 1620 (N-H bending), 1325 (C-F stretching).
Conclusion
The synthesis of this compound from m-chlorobenzotrifluoride presents a challenging yet feasible multi-step process that highlights several key transformations in modern organic synthesis. This guide provides a robust framework for its preparation, grounded in established chemical principles and supported by literature precedents. The successful execution of this synthesis requires careful attention to reaction conditions, purification techniques, and stringent safety protocols. The insights provided herein are intended to empower researchers in their pursuit of novel molecular entities with potential applications in drug discovery and development.
References
- 1. lsbindustrial.s3.amazonaws.com [lsbindustrial.s3.amazonaws.com]
- 2. NITRATING ACID, MIXTURE, (WITH > 50% NITRIC ACID) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. eastharbourgroup.com [eastharbourgroup.com]
- 4. Nitrating acid, mixture, (with <= 50% nitric acid) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.iucr.org [journals.iucr.org]
- 9. benchchem.com [benchchem.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. Page loading... [guidechem.com]
- 16. fishersci.com [fishersci.com]
- 17. 3-Chlorobenzotrifluoride | C7H4ClF3 | CID 7374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Page loading... [wap.guidechem.com]
- 19. This compound | C8H8F3NO | CID 21925645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. This compound, CAS No. 220107-65-3 - iChemical [ichemical.com]
- 21. manchesterorganics.com [manchesterorganics.com]
- 22. keyorganics.net [keyorganics.net]
- 23. 220107-65-3 | this compound - Fluoropharm [fluoropharm.com]
- 24. 220107-65-3|(2-Amino-5-(trifluoromethyl)phenyl)methanol|BLD Pharm [bldpharm.com]
Novel Synthetic Routes to 2-Amino-5-(trifluoromethyl)benzyl alcohol: A Senior Application Scientist's Perspective
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Amino-5-(trifluoromethyl)benzyl alcohol is a pivotal building block in contemporary medicinal chemistry and materials science. The strategic placement of an amino group, a hydroxymethyl substituent, and an electron-withdrawing trifluoromethyl group on a benzene ring provides a unique scaffold for synthesizing a diverse array of complex molecules, particularly active pharmaceutical ingredients (APIs). The trifluoromethyl group, in particular, is known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] This guide provides an in-depth analysis of synthetic strategies for this valuable intermediate, moving from established, reliable methods to more novel, efficient, and sustainable approaches. We will dissect the causality behind experimental choices, present validated protocols, and offer a comparative analysis to empower researchers in their synthetic endeavors.
The Significance of the 2-Amino-5-(trifluoromethyl)benzyl Moiety
The unique trifunctional nature of this molecule makes it a versatile synthon. The primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, or converted into ethers and esters.[1] The aniline-like amino group is a key handle for amide bond formation, N-alkylation, and the construction of various nitrogen-containing heterocycles. This dual functionality allows for its incorporation into larger molecular frameworks through multiple, orthogonal reaction pathways, making it a highly sought-after intermediate in drug discovery programs.
Established Synthetic Pathway: Reduction of Anthranilic Acid Derivatives
The most direct and widely employed route to this compound is the reduction of its corresponding carboxylic acid, 2-Amino-5-(trifluoromethyl)benzoic acid. This starting material is commercially available, making this a convergent and practical approach for laboratory-scale synthesis.[2][3]
Mechanism and Rationale
The core of this transformation is the reduction of a carboxylic acid to a primary alcohol. Strong, non-selective reducing agents are required for this conversion.
-
Lithium Aluminum Hydride (LiAlH₄): A powerful, unselective reducing agent capable of reducing most polar unsaturated functional groups. It readily converts carboxylic acids to alcohols. The mechanism involves the deprotonation of the acid to form a lithium carboxylate, followed by coordination of the aluminum hydride and subsequent hydride transfers to reduce the carboxylate to the primary alcohol. Its high reactivity necessitates anhydrous conditions and careful handling.
-
Borane Complexes (BH₃·THF, BH₃·SMe₂): Borane is a more selective reducing agent than LiAlH₄. It efficiently reduces carboxylic acids while typically being unreactive towards esters, amides, and nitro groups under the same conditions. This selectivity is a significant advantage. The reaction proceeds through the formation of an acyloxyborane intermediate, which is then further reduced by additional equivalents of borane. A procedure for a structurally similar compound, 2-Chloro-5-(trifluoromethyl)benzyl alcohol, utilizes borane-tetrahydrofuran complex, validating its efficacy for this class of molecules.[4]
Synthetic Workflow Diagram
References
A Technical Guide to the Spectroscopic Characterization of 2-Amino-5-(trifluoromethyl)benzyl alcohol
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the spectroscopic characterization of 2-Amino-5-(trifluoromethyl)benzyl alcohol (C₈H₈F₃NO), a key fluorinated building block in pharmaceutical and materials science research.[1][2] As a Senior Application Scientist, this document moves beyond a simple recitation of data to explain the causal relationships between the molecule's structure and its spectral output. We will detail field-proven, self-validating protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. The guide is designed for researchers, analytical scientists, and drug development professionals, offering predictive insights and robust methodologies for unambiguous structural elucidation and quality control.
Introduction: The Imperative for Rigorous Characterization
This compound is a substituted aromatic compound featuring three critical functional groups: a primary amine (-NH₂), a primary alcohol (-CH₂OH), and a trifluoromethyl (-CF₃) group. This unique combination makes it a valuable intermediate for synthesizing complex molecules, particularly active pharmaceutical ingredients (APIs).[3] The trifluoromethyl group is frequently employed in drug design to enhance metabolic stability, lipophilicity, and binding affinity.
The precise arrangement of these substituents on the benzene ring dictates the molecule's chemical reactivity and biological activity. Therefore, unequivocal confirmation of its structure is paramount. Spectroscopic analysis provides a non-destructive, detailed fingerprint of the molecule. This guide establishes the expected spectral characteristics of the target compound and provides the robust experimental workflows necessary to generate high-fidelity, reproducible data.
Molecular Structure and Functional Group Analysis
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The arrangement of functional groups and their electronic effects are directly responsible for the resulting spectral data.
References
An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 2-Amino-5-(trifluoromethyl)benzyl Alcohol Derivatives
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectra of 2-Amino-5-(trifluoromethyl)benzyl alcohol derivatives. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of spectral data, underpinned by fundamental NMR principles and practical, field-proven insights.
Section 1: The Strategic Importance of this compound Derivatives and the Role of ¹H NMR
This compound and its derivatives are significant scaffolds in medicinal chemistry. The presence of the trifluoromethyl (-CF₃) group, a bioisostere for various functionalities, can enhance metabolic stability, membrane permeability, and binding affinity of drug candidates.[1] The amino (-NH₂) and hydroxyl (-OH) groups provide key points for further chemical modification, making these compounds versatile building blocks for novel therapeutics.
Given the critical nature of these compounds, unambiguous structural elucidation is paramount. ¹H NMR spectroscopy stands as a primary and indispensable tool for this purpose, offering detailed insights into the molecular structure, connectivity, and chemical environment of protons within the molecule.[2][3]
Section 2: Fundamental Principles of ¹H NMR Spectroscopy
At its core, NMR spectroscopy exploits the magnetic properties of atomic nuclei with non-zero spin, such as the proton (¹H).[2][3][4] The process involves three key steps:
-
Alignment: In a strong external magnetic field (B₀), the nuclear spins of the protons align either with or against the field.
-
Perturbation: A radio-frequency (RF) pulse is applied, exciting the nuclei and causing them to transition to a higher energy spin state.[4][5]
-
Detection: As the nuclei relax back to their lower energy state, they emit electromagnetic radiation, which is detected and processed to generate the NMR spectrum.[4][5]
Two key parameters obtained from a ¹H NMR spectrum are crucial for structural analysis:
-
Chemical Shift (δ): This indicates the electronic environment of a proton. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups shield them, causing an upfield shift (to lower ppm values).[6][7]
-
Spin-Spin Coupling (J-coupling): This arises from the interaction of the magnetic moments of neighboring, non-equivalent protons through chemical bonds, resulting in the splitting of NMR signals.[4][5][8] The coupling constant (J), measured in Hertz (Hz), is independent of the magnetic field strength.[8]
Section 3: Dissecting the ¹H NMR Spectrum of this compound
The structure of this compound presents a unique combination of an electron-donating amino group and a strongly electron-withdrawing trifluoromethyl group on a benzene ring. This substitution pattern dictates the chemical shifts and coupling patterns of the aromatic protons.
Predicted Chemical Shifts and Multiplicities
The following table summarizes the expected ¹H NMR signals for the parent compound, this compound.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |
| Aromatic H (H-6) | ~ 7.3 - 7.5 | Doublet (d) | 1H | Ortho to the strongly electron-withdrawing -CF₃ group, resulting in a significant downfield shift. Coupled to H-4. |
| Aromatic H (H-4) | ~ 6.8 - 7.0 | Doublet of Doublets (dd) | 1H | Meta to the -CF₃ group and ortho to the electron-donating -NH₂ group. Coupled to H-6 and H-3. |
| Aromatic H (H-3) | ~ 6.6 - 6.8 | Doublet (d) | 1H | Ortho to the electron-donating -NH₂ group, resulting in an upfield shift. Coupled to H-4. |
| Benzylic Protons (-CH₂OH) | ~ 4.6 - 4.8 | Singlet (s) or Doublet (d) | 2H | Adjacent to the aromatic ring and the hydroxyl group. May appear as a singlet if there is no coupling to the -OH proton, or a doublet if coupling occurs. |
| Amine Protons (-NH₂) | ~ 3.5 - 5.0 (variable) | Broad Singlet (br s) | 2H | Chemical shift is highly dependent on solvent, concentration, and temperature. Often appears as a broad signal due to exchange. |
| Hydroxyl Proton (-OH) | ~ 1.5 - 3.0 (variable) | Singlet (s) or Triplet (t) | 1H | Chemical shift is variable. May couple with the benzylic protons to form a triplet. |
A note on substituent effects:
-
-NH₂ Group (Electron-Donating): The amino group donates electron density into the aromatic ring through resonance, particularly at the ortho and para positions.[6][9] This shielding effect causes the protons at these positions (H-3 and H-5, which is substituted) to shift upfield.
-
-CF₃ Group (Electron-Withdrawing): The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms.[10] This deshields the aromatic protons, with the most significant effect on the ortho proton (H-6).[10][11]
Coupling Constants in the Aromatic Region
The coupling patterns provide valuable information about the relative positions of the protons on the benzene ring.
| Coupling Interaction | Type | Typical J-value (Hz) |
| H-3 and H-4 | Ortho (³J) | 7 - 10 Hz[9] |
| H-4 and H-6 | Meta (⁴J) | 2 - 3 Hz[8][9] |
The doublet of doublets observed for H-4 is a direct result of its ortho coupling to H-3 and its meta coupling to H-6.
Section 4: A Self-Validating Experimental Protocol for High-Quality ¹H NMR Acquisition
To ensure the acquisition of accurate and reliable ¹H NMR data, the following step-by-step protocol should be followed. This protocol is designed to be self-validating by incorporating checks for sample quality and instrument performance.
Sample Preparation
-
Analyte Purity: Ensure the this compound derivative is of high purity. Impurities will introduce extraneous signals and complicate spectral interpretation.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample.[12][13] Common choices for benzyl alcohol derivatives include Chloroform-d (CDCl₃) and Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can affect the chemical shifts of labile protons like those in -NH₂ and -OH groups.
-
Concentration: Prepare a solution with a concentration of 5-25 mg/mL for small molecules.[12][14] A dilute solution generally provides better resolution.[12]
-
Homogenization: Ensure the sample is completely dissolved. Any solid particles will distort the magnetic field homogeneity, leading to broad lines and poor spectral quality.[14] Filter the sample through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.[12]
-
NMR Tube: Use a clean, unscratched 5 mm NMR tube.[12][14] The sample volume should be sufficient to cover the detection region of the NMR probe, typically around 0.6-0.7 mL.[12]
-
Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added (δ = 0.00 ppm).[15] However, the residual proton signal of the deuterated solvent is often sufficient for referencing.[13][16]
Instrument Setup and Data Acquisition
-
Spectrometer Preparation: Before inserting the sample, ensure the spectrometer is properly tuned and the magnetic field is shimmed to achieve optimal homogeneity.[17] Modern spectrometers often have automated procedures for these tasks.[17]
-
Locking: The spectrometer's lock system uses the deuterium signal from the solvent to stabilize the magnetic field during acquisition.
-
Acquisition Parameters:
-
Pulse Angle: A 90° pulse is typically used for a single scan to maximize the signal.
-
Acquisition Time (AT): A typical value is 2-4 seconds.
-
Relaxation Delay (D1): A delay of 1-5 seconds is generally sufficient for ¹H NMR. For quantitative measurements, a longer delay (5 times the longest T₁ relaxation time) is necessary.
-
Number of Scans (NS): For a moderately concentrated sample, 8-16 scans are usually adequate to achieve a good signal-to-noise ratio. The signal-to-noise ratio is proportional to the square root of the number of scans.[12]
-
-
Data Processing:
-
Fourier Transform: The raw data (Free Induction Decay or FID) is converted into the frequency domain spectrum via a Fourier transform.[5]
-
Phasing: The spectrum is phased to ensure all peaks are in the pure absorption mode.
-
Baseline Correction: A flat baseline is essential for accurate integration.
-
Integration: The area under each peak is integrated to determine the relative number of protons.
-
Referencing: The chemical shift scale is referenced to the internal standard (TMS) or the residual solvent peak.
-
Section 5: Visualization of Key Concepts
Molecular Structure and Proton Numbering
Caption: Structure of this compound with proton numbering.
Experimental Workflow
Caption: Workflow for ¹H NMR spectrum acquisition and analysis.
Section 6: Concluding Remarks
The ¹H NMR spectrum of this compound derivatives provides a wealth of structural information. A thorough understanding of the interplay between the electron-donating amino group and the electron-withdrawing trifluoromethyl group is essential for the accurate interpretation of the aromatic region. By following a meticulous experimental protocol, researchers can obtain high-quality spectra that, when analyzed with a firm grasp of NMR principles, will lead to unambiguous structural confirmation. This guide serves as a robust framework for such analyses, empowering scientists in their pursuit of novel chemical entities.
References
- 1. mdpi.com [mdpi.com]
- 2. longdom.org [longdom.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. ijirset.com [ijirset.com]
- 6. youtube.com [youtube.com]
- 7. aklectures.com [aklectures.com]
- 8. acdlabs.com [acdlabs.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. mun.ca [mun.ca]
- 13. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 14. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 17. books.rsc.org [books.rsc.org]
FT-IR spectral analysis of substituted benzyl alcohols
An In-Depth Technical Guide to the FT-IR Spectral Analysis of Substituted Benzyl Alcohols
Foreword: From Fingerprints to Function
In the realm of molecular characterization, few techniques offer the blend of specificity, speed, and accessibility as Fourier Transform Infrared (FT-IR) Spectroscopy.[1][2] It provides a unique molecular "fingerprint," allowing us to identify substances and elucidate their structure based on the vibrations of their chemical bonds.[3] This guide is designed for researchers, scientists, and drug development professionals who work with substituted benzyl alcohols—a class of compounds central to pharmaceuticals, fragrances, and specialty chemicals.
Benzyl alcohol and its derivatives present a fascinating case study for FT-IR analysis. The molecule is composed of three distinct regions ripe for spectroscopic investigation: the hydroxyl (-OH) group, the methylene (-CH₂) bridge, and the aromatic benzene ring. The true power of FT-IR is revealed when we analyze how substituents on the aromatic ring—electron-donating or electron-withdrawing groups—modulate the vibrational frequencies of the entire molecule. These shifts are not random; they are a direct readout of the electronic effects transmitted through the molecular framework.
This document moves beyond a simple recitation of protocols. It is a technical monograph grounded in field experience, designed to explain the causality behind our analytical choices. We will explore not just how to acquire a spectrum, but why we choose a specific sampling technique, what the spectral features signify about molecular structure and bonding, and how to interpret the subtle yet significant shifts induced by chemical substitution.
Part 1: The Foundation - Acquiring a High-Fidelity Spectrum
The integrity of any spectral analysis hinges on the quality of the initial data. A poorly prepared sample or an improperly configured instrument will yield an ambiguous spectrum, rendering interpretation difficult, if not impossible. For liquid samples like most benzyl alcohols, modern FT-IR offers robust and highly reproducible methods.
The Causality of Sampling: Why Attenuated Total Reflectance (ATR) is the Modern Standard
Historically, liquid analysis involved sandwiching a thin film of the sample between two salt plates (e.g., KBr, NaCl).[4][5] While effective, this transmission method is prone to issues with path length consistency and potential damage to the salt plates from atmospheric moisture or acidic samples.[4][6]
Today, Attenuated Total Reflectance (ATR) has become the predominant sampling technique for both liquids and solids due to its remarkable simplicity and lack of required sample preparation.[7][8]
The Principle of ATR: The technique works by passing an infrared beam through a high-refractive-index crystal (commonly diamond or zinc selenide).[7] The beam reflects internally off the crystal surface, creating an evanescent wave that penetrates a very short distance (typically ~1.5 µm) into the sample placed in direct contact with the crystal.[7] Where the sample's molecular bonds vibrate at a frequency matching the infrared radiation, the energy is absorbed. This attenuation of the reflected beam is measured and converted into an infrared spectrum. The minimal sample preparation and the robustness of the ATR crystal (especially diamond) make it an ideal, self-validating system for routine analysis.[4]
Experimental Workflow: ATR-FTIR Analysis
The following diagram and protocol outline a validated workflow for acquiring a high-quality FT-IR spectrum of a liquid benzyl alcohol derivative using an ATR accessory.
Caption: A validated workflow for acquiring an FT-IR spectrum using an ATR accessory.
Detailed Experimental Protocol: ATR-FTIR
This protocol ensures reproducibility and accuracy.
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.
-
Confirm the ATR accessory is correctly installed in the sample compartment.
-
-
Crystal Cleaning (Self-Validation Step 1):
-
Thoroughly clean the surface of the ATR crystal using a solvent-moistened, non-abrasive wipe (e.g., a cotton swab with spectroscopic grade isopropanol or ethanol).[9]
-
Perform a final wipe with a dry, clean swab to ensure no solvent residue remains. A clean crystal is paramount for an accurate background measurement.[9]
-
-
Background Acquisition (Self-Validation Step 2):
-
Within the instrument software, configure the data acquisition parameters. Recommended starting parameters are provided in Table 1.
-
With nothing on the crystal, acquire the background spectrum. This critical step measures the instrument's and ambient environment's (e.g., atmospheric H₂O and CO₂) infrared response, which will be mathematically subtracted from the sample spectrum.[4]
-
-
Sample Application:
-
Place 1-2 drops of the liquid substituted benzyl alcohol directly onto the center of the ATR crystal, ensuring the crystal surface is fully covered.[6]
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum using the same parameters as the background scan. The software will automatically perform the background subtraction, yielding the pure spectrum of the sample.
-
-
Post-Analysis Cleanup:
-
Remove the sample from the crystal using a clean wipe.
-
Clean the crystal thoroughly with an appropriate solvent as described in Step 2 to prevent sample carryover.[5]
-
Table 1: Recommended FT-IR Data Acquisition Parameters
| Parameter | Recommended Value | Rationale |
| Spectral Range | 4000 – 400 cm⁻¹ | Covers the entire mid-infrared region, encompassing all key functional group and fingerprint vibrations for organic molecules.[4] |
| Resolution | 4 cm⁻¹ | Provides sufficient detail to resolve most characteristic bands without introducing excessive noise.[10] |
| Number of Scans | 32 | A sufficient number to average out random noise and achieve a high signal-to-noise ratio for a strong spectrum.[4][10] |
| Apodization | Happ-Genzel | A common mathematical function applied to the interferogram to reduce spectral artifacts. |
Part 2: The Core Analysis - Decoding the Spectrum
An FT-IR spectrum plots absorbance (or transmittance) on the y-axis against wavenumber (cm⁻¹) on the x-axis.[1][11] The spectrum is typically divided into two main areas: the functional group region (4000–1500 cm⁻¹) and the fingerprint region (1500–400 cm⁻¹).[2][3]
Characteristic Vibrations of the Benzyl Alcohol Framework
Before examining the influence of substituents, we must first understand the spectrum of the parent molecule, benzyl alcohol.
Table 2: Characteristic FT-IR Absorption Bands for Unsubstituted Benzyl Alcohol
| Wavenumber (cm⁻¹) | Vibration Type | Bond(s) Involved | Intensity & Shape | Notes |
| ~3350 | Stretching | O-H | Strong, Broad | The broadness is a hallmark of intermolecular hydrogen bonding.[12][13] |
| 3100–3000 | Stretching | C-H (aromatic) | Medium, Sharp | Characteristic of sp² hybridized C-H bonds on the benzene ring.[14][15] |
| 3000–2850 | Stretching | C-H (aliphatic) | Medium, Sharp | Arises from the methylene (-CH₂) group.[13][16] |
| 1600–1450 | Stretching | C=C (aromatic) | Medium to Weak | A series of peaks resulting from the stretching of the benzene ring framework.[14][17] |
| ~1200–1000 | Stretching | C-O | Strong | This is a key band for alcohols. For primary alcohols like benzyl alcohol, it's often found near 1050-1000 cm⁻¹.[18] |
| 770–730 & ~690 | Out-of-Plane Bending | C-H (aromatic) | Strong | Highly diagnostic of the monosubstituted pattern of the benzene ring.[17][19] |
The Main Event: How Substituents Modulate the Spectrum
The true analytical power of FT-IR shines when comparing the spectra of a series of substituted benzyl alcohols. Electron-donating groups (EDGs) like methoxy (-OCH₃) or methyl (-CH₃) and electron-withdrawing groups (EWGs) like nitro (-NO₂) or chloro (-Cl) alter the electronic distribution within the molecule. This, in turn, changes bond strengths and, consequently, their vibrational frequencies.
Caption: The influence of substituents on the electron density and key bonds in benzyl alcohol.
A. Impact on O-H and C-O Stretching Frequencies
The most informative shifts occur in the O-H and C-O stretching bands. The electronic nature of a substituent, particularly at the para position, directly influences the electron density at the benzylic oxygen atom.
-
Electron-Withdrawing Groups (EWGs): An EWG (e.g., -NO₂) pulls electron density away from the ring and, through induction, from the CH₂-O group. This makes the oxygen atom more electron-deficient, increasing the polarity of the O-H bond. This can lead to stronger hydrogen bonding and a shift in the O-H stretching frequency. Studies have shown that as the Hammett substituent constant (σ), a measure of a substituent's electronic effect, increases (becomes more positive for EWGs), the displacement of the O-H frequency also increases.[20][21]
-
Electron-Donating Groups (EDGs): An EDG (e.g., -OCH₃) pushes electron density into the ring, which can be relayed to the CH₂-O group. This increases electron density on the oxygen, potentially decreasing the O-H bond polarity and shifting its vibrational frequency in the opposite direction.
The C-O stretching frequency is also sensitive to these electronic effects. Changes in electron density affect the C-O bond order and strength, causing this strong band to shift.[22]
Table 3: Effect of Para-Substituents on Key Vibrational Frequencies in Benzyl Alcohols (Note: Exact values can vary slightly based on solvent and physical state. Data is synthesized from typical ranges and established trends.)
| Substituent (X) | Hammett σₚ | ν(O-H) (cm⁻¹) | ν(C-O) (cm⁻¹) | Trend vs. Unsubstituted (X=H) |
| -OCH₃ | -0.27 | ~3355 | ~1010 | EDG: Minor shifts, reflects increased electron density. |
| -CH₃ | -0.17 | ~3352 | ~1015 | EDG: Minor shifts. |
| -H | 0.00 | ~3350 | ~1020 | Reference compound. |
| -Cl | +0.23 | ~3345 | ~1028 | EWG: Shifts ν(O-H) lower, ν(C-O) higher. |
| -NO₂ | +0.78 | ~3340 | ~1035 | Strong EWG: Pronounced shifts reflecting significant electron withdrawal. |
B. Impact on Aromatic C-H Out-of-Plane Bending (The Fingerprint of Substitution)
Perhaps the most powerful diagnostic feature in the FT-IR spectra of substituted aromatics is the pattern of strong absorption bands in the 900–690 cm⁻¹ region. These bands arise from the out-of-plane (OOP) bending of the C-H bonds on the benzene ring. Their positions are highly characteristic of the substitution pattern.[19][23] For drug development and quality control, this allows for rapid confirmation of the correct isomer.
Table 4: Influence of Benzene Ring Substitution Pattern on C-H Out-of-Plane Bending Frequencies
| Substitution Pattern | Characteristic OOP Bending Range (cm⁻¹) | Expected Appearance |
| Monosubstituted | 770–730 and 710–690 | Two strong bands.[14] |
| Ortho-disubstituted | 770–735 | One strong band.[19][23] |
| Meta-disubstituted | 810–750 and 710–690 | Two strong bands, similar to mono but with the first band at a higher frequency.[19][23] |
| Para-disubstituted | 860–790 | One strong band at a significantly higher frequency.[19][23] |
By analyzing this region, a researcher can immediately distinguish, for example, between 2-chlorobenzyl alcohol, 3-chlorobenzyl alcohol, and 4-chlorobenzyl alcohol, as each will exhibit a distinct pattern of C-H OOP bending bands.
Conclusion: A Synthesis of Technique and Interpretation
The is a powerful application of this foundational analytical technique. It provides a rich dataset that, when interpreted correctly, reveals detailed structural information. By employing a robust and validated experimental methodology, such as the ATR workflow detailed here, researchers can acquire high-fidelity spectra with confidence.
The true expertise lies in moving beyond simple peak identification to a deeper understanding of how chemical structure dictates the spectral output. The shifts in the O-H, C-O, and aromatic C-H vibrations are not mere artifacts; they are direct, measurable consequences of the electronic effects of substituents. By correlating these spectral changes with fundamental principles of physical organic chemistry, the scientist can transform an FT-IR spectrum from a simple fingerprint into a comprehensive tool for structural elucidation, isomeric confirmation, and quality assurance in the development of novel chemical entities.
References
- 1. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. researchgate.net [researchgate.net]
- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 7. jascoinc.com [jascoinc.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. azom.com [azom.com]
- 11. azooptics.com [azooptics.com]
- 12. gauthmath.com [gauthmath.com]
- 13. askthenerd.com [askthenerd.com]
- 14. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 15. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 16. The Chemist | Journal of the American Institute of Chemists [theaic.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. spectroscopyonline.com [spectroscopyonline.com]
- 19. spectroscopyonline.com [spectroscopyonline.com]
- 20. cdnsciencepub.com [cdnsciencepub.com]
- 21. Data enhanced Hammett-equation: reaction barriers in chemical space - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04235H [pubs.rsc.org]
- 22. jcsp.org.pk [jcsp.org.pk]
- 23. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Reaction kinetics of 2-Amino-5-(trifluoromethyl)benzyl alcohol in organic synthesis
An In-Depth Technical Guide to the Reaction Kinetics of 2-Amino-5-(trifluoromethyl)benzyl alcohol in Organic Synthesis
Introduction
This compound is a key structural motif in contemporary organic synthesis, particularly in the realms of medicinal chemistry and drug development. Its unique electronic architecture, featuring both a potent electron-donating amino group and a strongly electron-withdrawing trifluoromethyl group, imparts a nuanced reactivity profile that is of significant interest to researchers. The strategic placement of these substituents on the aromatic ring creates a molecule with the potential for diverse chemical transformations, making it a valuable building block for the synthesis of complex molecular targets.
This guide provides a comprehensive exploration of the anticipated reaction kinetics of this compound. While direct kinetic studies on this specific molecule are not extensively reported in the literature, a deep understanding of its reactivity can be extrapolated from the well-established principles of physical organic chemistry and the extensive kinetic data available for similarly substituted benzyl alcohols. We will delve into the theoretical underpinnings of its reactivity, propose plausible kinetic behaviors in key organic transformations, and provide detailed, field-proven methodologies for the empirical investigation of these reactions. This document is intended for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of this versatile molecule.
Molecular Structure and Predicted Reactivity
The kinetic behavior of this compound is fundamentally governed by the interplay of the electronic effects of its substituents. The amino (-NH₂) group at the C2 position is a strong electron-donating group through resonance, increasing the electron density of the aromatic ring, particularly at the ortho and para positions. Conversely, the trifluoromethyl (-CF₃) group at the C5 position is a powerful electron-withdrawing group, primarily through a strong inductive effect.[1][2][3] This electronic dichotomy is central to predicting the molecule's reactivity in various chemical transformations.
The benzylic alcohol functionality is a primary site for reactions such as oxidation. The rate of oxidation of benzyl alcohols is highly sensitive to the electronic nature of the substituents on the aromatic ring.[4][5][6][7][8] Electron-donating groups generally accelerate the oxidation by stabilizing the developing positive charge at the benzylic carbon in the transition state, while electron-withdrawing groups have the opposite effect.[4][6]
The amino group, in addition to its electronic influence, can also participate directly in reactions, most notably in condensation reactions to form new carbon-nitrogen bonds. A classic example is the Pictet-Spengler reaction, which involves the cyclization of a β-arylethylamine with an aldehyde or ketone.[9][10][11][12][13] The nucleophilicity of the amino group, which is modulated by the electronic character of the aromatic ring, is a key determinant of the reaction kinetics.
Anticipated Reaction Kinetics: A Tale of Two Reactions
We will now explore the expected kinetic profiles of this compound in two fundamental organic transformations: oxidation of the benzylic alcohol and a representative condensation reaction, the Pictet-Spengler reaction.
Oxidation of the Benzylic Alcohol
The oxidation of this compound to the corresponding aldehyde is a synthetically valuable transformation. The kinetics of this reaction are expected to be finely tuned by the opposing electronic influences of the amino and trifluoromethyl groups.
Predicted Mechanism and Rate Law
The oxidation of benzyl alcohols by a variety of reagents, including chromium (VI) species, often proceeds through a mechanism involving the formation of a chromate ester intermediate, followed by a rate-determining hydride transfer from the benzylic carbon.[4][6] The reaction is typically first-order with respect to both the alcohol and the oxidant.[4][14]
A plausible mechanism for the oxidation with a mild oxidant like pyridinium chlorochromate (PCC) is depicted below:
References
- 1. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. researchgate.net [researchgate.net]
- 11. via.library.depaul.edu [via.library.depaul.edu]
- 12. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
A Technical Guide to 2-Amino-5-(trifluoromethyl)benzyl alcohol: Properties, Synthesis, and Applications
Abstract: This technical guide provides an in-depth analysis of 2-Amino-5-(trifluoromethyl)benzyl alcohol (CAS No. 220107-65-3), a key fluorinated building block for the pharmaceutical and materials science sectors. The document details its core physical and chemical properties, outlines a representative synthetic protocol, and explores its reactivity and spectroscopic characteristics. Emphasis is placed on the practical applications of this molecule in drug discovery, leveraging the unique electronic properties of the trifluoromethyl group to enhance metabolic stability and binding affinity. Safety, handling, and storage protocols are also discussed to ensure its effective and safe utilization in a research environment.
Compound Identification and Physicochemical Properties
This compound is a substituted aromatic compound featuring three distinct functional groups: a primary amine, a primary alcohol, and an electron-withdrawing trifluoromethyl group. This combination makes it a versatile intermediate in organic synthesis.
| Property | Value | Source(s) |
| CAS Number | 220107-65-3 | [1][2][3] |
| Molecular Formula | C₈H₈F₃NO | [4] |
| Molecular Weight | 191.15 g/mol | [4] |
| IUPAC Name | (2-amino-5-(trifluoromethyl)phenyl)methanol | [5] |
| Density | 1.374 g/cm³ | [5] |
| Boiling Point | 270 °C | [5] |
| Flash Point | 117 °C | [5] |
| Refractive Index | 1.515 | [5] |
Molecular Structure and Chemical Reactivity
The reactivity of this compound is governed by the interplay of its three primary functional groups. The amino (-NH₂) and hydroxyl (-CH₂OH) groups are nucleophilic and can participate in a wide range of common organic transformations, while the trifluoromethyl (-CF₃) group profoundly influences the electronic character of the aromatic ring.
-
Benzylic Alcohol (-CH₂OH): This primary alcohol is a key site for modifications. It can be readily oxidized to the corresponding aldehyde or carboxylic acid, esterified with carboxylic acids or acyl chlorides, or converted into an ether. Its activation, for instance with reagents like XtalFluor-E, can facilitate Sₙ1-type reactions such as Friedel-Crafts benzylation.[6]
-
Aromatic Amine (-NH₂): The primary amine is a versatile functional handle. It can undergo acylation, alkylation, sulfonylation, and diazotization reactions, allowing for the introduction of diverse substituents or the formation of new heterocyclic systems.
-
Trifluoromethylated Aromatic Ring: The -CF₃ group is a strong electron-withdrawing group. This property deactivates the aromatic ring towards electrophilic substitution and lowers the pKa of the amino group. In drug development, the inclusion of a -CF₃ group is a well-established strategy to enhance metabolic stability, improve receptor binding affinity, and increase lipophilicity, thereby favorably modulating a drug candidate's pharmacokinetic profile.[7]
Representative Synthesis and Purification
A common and reliable method for synthesizing benzyl alcohols is the reduction of the corresponding benzaldehyde derivative. This approach is highly effective for producing this compound from its aldehyde precursor.
Experimental Protocol: Reduction of 2-Amino-5-(trifluoromethyl)benzaldehyde
This protocol describes a laboratory-scale synthesis via sodium borohydride reduction. The choice of sodium borohydride (NaBH₄) is strategic; it is a mild reducing agent that selectively reduces aldehydes in the presence of other functional groups and is safer to handle than more reactive hydrides like lithium aluminum hydride. Methanol is used as the solvent due to its ability to dissolve the starting material and the reagent, and its protic nature facilitates the reaction mechanism.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-5-(trifluoromethyl)benzaldehyde (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is a critical step to control the exothermicity of the reaction upon addition of the reducing agent, preventing potential side reactions.
-
Reagent Addition: Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add deionized water to quench the excess NaBH₄.
-
Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous solution to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (3x volumes). The organic layers are combined.
-
Washing: Wash the combined organic layers with saturated brine solution to remove residual water and inorganic salts.
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford the pure product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Spectroscopic Characterization
Structural elucidation and purity assessment are critical. The following are the expected spectroscopic signatures for this compound.
¹H NMR Spectroscopy
-
Aromatic Protons (3H): The three protons on the aromatic ring will appear in the δ 6.5-7.5 ppm region. Their splitting pattern will be complex due to their positions relative to the amine and trifluoromethyl groups.
-
Benzylic Protons (-CH₂OH, 2H): A singlet or a doublet is expected around δ 4.5-4.8 ppm.
-
Hydroxyl Proton (-OH, 1H): A broad singlet that is D₂O exchangeable. Its chemical shift is concentration-dependent.
-
Amine Protons (-NH₂, 2H): A broad singlet, also D₂O exchangeable, typically appearing between δ 4.0-5.5 ppm.
¹³C NMR Spectroscopy
-
Benzylic Carbon (-CH₂OH): A peak around δ 60-65 ppm.
-
Aromatic Carbons (6C): Peaks will appear in the δ 110-150 ppm range. The carbon attached to the -CF₃ group will appear as a quartet due to C-F coupling. Other carbons in proximity to the fluorine atoms may also exhibit coupling.
-
Trifluoromethyl Carbon (-CF₃): A distinct quartet around δ 120-130 ppm due to strong one-bond C-F coupling.
Infrared (IR) Spectroscopy
-
O-H Stretch: A broad and strong absorption band in the region of 3400-3200 cm⁻¹, characteristic of the alcohol group.
-
N-H Stretch: Two distinct sharp peaks in the 3500-3300 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the primary amine.
-
C-H Stretch: Aromatic and aliphatic C-H stretches will appear around 3100-2850 cm⁻¹.
-
C-F Stretch: Very strong and characteristic absorption bands in the 1350-1100 cm⁻¹ region.
Safety, Handling, and Storage
While a specific safety data sheet (SDS) for this exact compound is not widely available, data from structurally similar compounds, such as other trifluoromethylated benzyl alcohols, can be used to establish prudent handling practices.[8][9][10]
-
Hazards: Assumed to be an irritant to the skin, eyes, and respiratory system. May be harmful if swallowed or inhaled.[8][9]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[9]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust. Avoid contact with skin and eyes.[10][11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, acid chlorides, and acid anhydrides.[9][11][12] For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., argon) is recommended.[13]
-
Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations. Dissolving in a combustible solvent and burning in a chemical incinerator is a suitable method.[9]
References
- 1. This compound, CAS No. 220107-65-3 - iChemical [ichemical.com]
- 2. 220107-65-3 | this compound - Fluoropharm [fluoropharm.com]
- 3. This compound, CasNo.220107-65-3 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 4. This compound | C8H8F3NO | CID 21925645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-(Trifluoromethyl)benzyl alcohol 97 346-06-5 [sigmaaldrich.com]
- 9. canbipharm.com [canbipharm.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. 2-(Trifluoromethyl)benzyl alcohol(346-06-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 12. fishersci.com [fishersci.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
The Cornerstone of Asymmetric Synthesis: A Technical Guide to 2-Amino-5-(trifluoromethyl)benzyl Alcohol
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis and Application of the Chiral Building Block, 2-Amino-5-(trifluoromethyl)benzyl Alcohol.
In the landscape of modern medicinal chemistry and asymmetric synthesis, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized approach to enhance pharmacological properties. The trifluoromethyl group, in particular, can significantly improve metabolic stability, binding affinity, and lipophilicity. When this potent functional group is part of a chiral architecture, such as in this compound, it becomes a highly valuable building block for the construction of complex, stereochemically defined molecules, including active pharmaceutical ingredients (APIs).
This in-depth technical guide provides a Senior Application Scientist's perspective on the synthesis, resolution, and application of this compound, offering a blend of established methodologies and practical insights for professionals in the field.
The Strategic Importance of Fluorinated Chiral Building Blocks
Chiral 1,2-amino alcohols are privileged structures in drug discovery, appearing in numerous bioactive compounds.[1] The introduction of a trifluoromethyl group onto the aromatic ring of a benzyl alcohol scaffold imparts unique electronic properties that can profoundly influence molecular interactions and metabolic pathways. The electron-withdrawing nature of the CF3 group can alter the pKa of the amino group and the reactivity of the aromatic ring, providing chemists with a powerful tool for fine-tuning molecular properties.
Synthesis of Racemic this compound
The most direct and economically viable route to racemic this compound is the reduction of the commercially available 2-amino-5-(trifluoromethyl)benzoic acid. This transformation can be efficiently achieved using a variety of reducing agents.
A robust and scalable method involves the use of borane complexes, such as borane-tetrahydrofuran (BH3·THF).[2] This approach is analogous to the synthesis of similar substituted benzyl alcohols and offers high yields and operational simplicity.
Experimental Protocol: Reduction of 2-Amino-5-(trifluoromethyl)benzoic Acid
Objective: To synthesize racemic this compound.
Materials:
-
2-Amino-5-(trifluoromethyl)benzoic acid
-
Borane-tetrahydrofuran complex (1 M solution in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (6 N)
-
Ethyl acetate
-
Magnesium sulfate, anhydrous
-
Round-bottom flask, three-neck
-
Thermometer
-
Mechanical stirrer
-
Ice bath
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 5 L three-neck flask equipped with a thermometer and mechanical stirrer, suspend 2-amino-5-(trifluoromethyl)benzoic acid (100g, 0.49 mol) in 1 L of anhydrous tetrahydrofuran.
-
Cool the suspension to 0°C in an ice bath under a nitrogen atmosphere.
-
Slowly add borane-tetrahydrofuran complex (980 mL, 0.98 mol) dropwise, maintaining the internal temperature below 5°C. The feed ratio of the benzoic acid to BH3·THF is 1:2.[2]
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux for 1.5 hours.
-
After the reaction is complete, cool the mixture to room temperature and slowly quench by the addition of 6 N HCl until gas evolution ceases.
-
Add 1 L of water and extract the product with ethyl acetate (2 x 1 L).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization or column chromatography to afford this compound as a solid.
Accessing Enantiopure this compound
The preparation of enantiomerically pure this compound is paramount for its application in asymmetric synthesis. Two primary strategies are employed: asymmetric synthesis and chiral resolution of the racemate.
Asymmetric Synthesis via Ketone Reduction
A powerful strategy for the enantioselective synthesis of chiral alcohols is the asymmetric reduction of the corresponding prochiral ketone. In this case, the precursor would be 2-amino-5-(trifluoromethyl)acetophenone. A variety of catalytic systems, including enzymatic and transition-metal-based catalysts, can be employed for this transformation.
Enzymatic Reduction: Ketoreductases (KREDs) are highly efficient and selective biocatalysts for the reduction of ketones.[3] The choice of enzyme and reaction conditions (e.g., pH, temperature, co-factor regeneration system) is critical for achieving high enantiomeric excess (ee) and yield.
Asymmetric Transfer Hydrogenation: Transition metal complexes, particularly those of ruthenium, rhodium, and iridium, are widely used for the asymmetric transfer hydrogenation of ketones.[4] These reactions typically employ a chiral ligand to induce stereoselectivity and a hydrogen donor such as isopropanol or formic acid.
Caption: Asymmetric synthesis of chiral this compound via catalytic reduction of the corresponding ketone.
Chiral Resolution of the Racemate
Given the straightforward synthesis of the racemic alcohol, chiral resolution via chromatography is a highly practical approach for obtaining the individual enantiomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the method of choice.
Typical Chiral HPLC Parameters:
| Parameter | Recommended Condition | Rationale |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak® IA, ID, IC) | Broad applicability for a wide range of chiral compounds. |
| Mobile Phase | Hexane/Isopropanol or Hexane/Ethanol | Good solubility for the analyte and compatibility with polysaccharide CSPs. |
| Detector | UV at 254 nm | The aromatic ring provides strong UV absorbance. |
| Flow Rate | 1.0 mL/min for analytical columns | Standard flow rate for good peak shape and resolution. |
| Temperature | 25 °C | Controlled temperature ensures reproducible retention times. |
Application as a Chiral Building Block: Synthesis of Quinazolines
2-Aminobenzyl alcohols are versatile precursors for the synthesis of quinazolines, a class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer and antimicrobial properties.[5][6] The chiral center in this compound can be transferred to the final quinazoline product, leading to the synthesis of enantiomerically enriched derivatives.
A common synthetic route involves the condensation of a 2-aminobenzyl alcohol with a nitrile, aldehyde, or amide, often catalyzed by a transition metal.[3][7]
Caption: Synthesis of chiral quinazoline derivatives from this compound.
The use of the enantiopure building block allows for the direct synthesis of a single enantiomer of the target quinazoline, bypassing the need for chiral separation at a later stage, which is often more challenging with more complex molecules.
Conclusion
This compound is a valuable chiral building block with significant potential in the synthesis of complex, biologically active molecules. Its preparation, either through asymmetric synthesis or resolution of the racemate, is accessible through established and reliable methods. The strategic placement of the trifluoromethyl group, combined with the stereodefined amino alcohol functionality, provides a powerful platform for the development of novel pharmaceuticals and other high-value chemical entities. This guide serves as a foundational resource for researchers looking to leverage the unique properties of this versatile chiral synthon.
References
- 1. researchgate.net [researchgate.net]
- 2. Page loading... [wap.guidechem.com]
- 3. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN105272926A - Method for preparing quinazoline derivatives from synthesis of alcohol and 2-aminobenzylamine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 7. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Fundamental Reaction Mechanisms Involving 2-Amino-5-(trifluoromethyl)benzyl alcohol
This guide provides a comprehensive technical overview of the fundamental reaction mechanisms of 2-Amino-5-(trifluoromethyl)benzyl alcohol, a versatile building block in modern medicinal chemistry and drug discovery.[1][2] The unique electronic properties conferred by the trifluoromethyl group, combined with the dual reactivity of the amino and benzyl alcohol moieties, make this molecule a subject of significant interest for researchers, scientists, and professionals in drug development. This document will delve into the core reactivity of this compound, providing not only theoretical mechanistic insights but also practical, field-proven experimental protocols.
Molecular Profile and Intrinsic Reactivity
This compound (CAS No. 220107-65-3) possesses a molecular formula of C₈H₈F₃NO and a molecular weight of 191.15 g/mol .[3][4] The molecule's reactivity is dictated by the interplay of three key functional components: the nucleophilic aromatic amino group, the primary benzylic alcohol, and the strongly electron-withdrawing trifluoromethyl group on the aromatic ring.
The trifluoromethyl (-CF₃) group significantly influences the electronic landscape of the benzene ring, primarily through its strong inductive effect (-I) and moderate hyperconjugative effect. This electron-withdrawing nature deactivates the aromatic ring towards electrophilic substitution but plays a crucial role in modulating the acidity and reactivity of the other functional groups. For instance, the presence of the -CF₃ group can impact the pKa of the anilinic amino group and influence the stability of benzylic carbocation intermediates.
The primary alcohol and amino groups are the main centers for synthetic transformations, allowing for a diverse range of chemical modifications. The following sections will explore the characteristic reactions at these sites.
Oxidation of the Benzylic Alcohol
The selective oxidation of the primary alcohol in this compound to the corresponding aldehyde, 2-Amino-5-(trifluoromethyl)benzaldehyde, is a pivotal transformation. This aldehyde is a key intermediate in the synthesis of various heterocyclic compounds.[5]
Mechanism: The oxidation of benzyl alcohols can proceed through various mechanisms depending on the chosen oxidant. A common pathway involves the formation of a chromate ester, followed by an E2 elimination to yield the aldehyde. Alternatively, metal-catalyzed aerobic oxidations often proceed via a dehydrogenation mechanism.
Experimental Protocol: Selective Oxidation to Aldehyde
A mild and selective method for the oxidation of benzyl alcohols utilizes reagents such as manganese dioxide (MnO₂) or Dess-Martin periodinane.
| Reagent | Solvent | Temperature | Reaction Time | Typical Yield |
| Manganese Dioxide (MnO₂) | Dichloromethane | Room Temp. | 12-24 h | Good to High |
| Dess-Martin Periodinane (DMP) | Dichloromethane | Room Temp. | 1-3 h | High |
Step-by-Step Methodology (using MnO₂):
-
To a solution of this compound (1.0 eq) in dichloromethane, add activated manganese dioxide (5-10 eq).
-
Stir the suspension vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts.
-
Wash the filter cake with dichloromethane.
-
Concentrate the filtrate under reduced pressure to afford the crude 2-Amino-5-(trifluoromethyl)benzaldehyde, which can be purified by column chromatography.
Reactions of the Amino Group
The amino group in this compound is a versatile handle for introducing a variety of functionalities, most notably through acylation and participation in cyclization reactions to form nitrogen-containing heterocycles.
N-Acylation
The nucleophilic amino group readily reacts with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. This transformation is often employed to protect the amino group or to introduce specific side chains.
Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride or carboxylate).
Experimental Protocol: N-Acetylation
| Reagent | Base | Solvent | Temperature |
| Acetic Anhydride | Pyridine or Et₃N | Dichloromethane | 0 °C to RT |
Step-by-Step Methodology:
-
Dissolve this compound (1.0 eq) in dichloromethane.
-
Add a base such as triethylamine (1.2 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the N-acylated product.
Synthesis of Quinolines via Friedländer Annulation
A significant application of 2-aminobenzyl alcohols is in the synthesis of quinolines, a privileged scaffold in medicinal chemistry.[6] This is typically achieved through a dehydrogenative cyclization reaction with ketones, which can be considered an indirect variant of the Friedländer annulation.[7]
Mechanism: The reaction is often catalyzed by transition metals (e.g., copper or ruthenium) and proceeds via an initial oxidation of the benzyl alcohol to the corresponding aldehyde in situ. This is followed by a condensation reaction with the enolate of the ketone to form an α,β-unsaturated ketone intermediate. Subsequent intramolecular cyclization and dehydration lead to the formation of the quinoline ring.
Experimental Workflow for Quinoline Synthesis
Caption: Workflow for the synthesis of quinolines.
Generalized Experimental Conditions:
| Catalyst System | Ketone Reactant | Base | Solvent | Temperature |
| Cu(I) salt/Ligand | Acetophenone | K₂CO₃ | Toluene | Reflux |
| Ru complex | Cyclohexanone | DBU | Xylene | Reflux |
Esterification of the Benzylic Alcohol
The hydroxyl group of this compound can undergo esterification with carboxylic acids or their derivatives. This reaction is fundamental for creating ester prodrugs or modifying the pharmacokinetic properties of a lead compound.
Mechanism: The most common method is the Fischer-Speier esterification, which involves the acid-catalyzed reaction between the alcohol and a carboxylic acid. The mechanism proceeds through protonation of the carboxylic acid, nucleophilic attack by the alcohol, and subsequent dehydration.
Experimental Protocol: Esterification with Acetic Acid
| Carboxylic Acid | Catalyst | Solvent | Temperature |
| Acetic Acid | Sulfuric Acid (cat.) | Toluene | Reflux |
Step-by-Step Methodology:
-
Combine this compound (1.0 eq) and acetic acid (1.2 eq) in toluene.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting ester by column chromatography or distillation.
Advanced Synthetic Applications: Pictet-Spengler and Bischler-Napieralski Reactions
While the direct involvement of this compound in classical Pictet-Spengler or Bischler-Napieralski reactions is not typical due to the functional groups present, its derivatives are key precursors for these powerful heterocycle-forming transformations.
Pictet-Spengler Reaction: The amino group can be converted to a phenethylamine moiety, which can then undergo a Pictet-Spengler reaction with an aldehyde or ketone to form a tetrahydro-β-carboline or tetrahydroisoquinoline ring system. The electron-withdrawing trifluoromethyl group would be expected to influence the regioselectivity of the cyclization.
Bischler-Napieralski Reaction: Following N-acylation of a phenethylamine derivative (prepared from the starting alcohol), a Bischler-Napieralski reaction can be employed to synthesize dihydroisoquinolines. The cyclization is typically promoted by a dehydrating agent like phosphorus oxychloride (POCl₃). The electron-withdrawing nature of the trifluoromethyl group generally makes the intramolecular electrophilic aromatic substitution more challenging, potentially requiring stronger activating conditions.
Conceptual Pathway to Dihydroisoquinolines
Caption: Conceptual synthetic route to dihydroisoquinolines.
Role in Drug Discovery and Development
The incorporation of a trifluoromethyl group into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity. This compound serves as a valuable starting material for introducing this fluorinated motif into a variety of molecular scaffolds. Its derivatives are likely intermediates in the synthesis of novel pharmaceuticals, although specific examples in publicly available literature are often embedded within patents or complex synthetic schemes. The general utility of trifluoromethylated anilines and benzyl alcohols in the synthesis of kinase inhibitors, GPCR modulators, and other therapeutic agents underscores the importance of this building block.[8]
Conclusion
This compound is a strategically important building block in organic synthesis, particularly for the construction of pharmaceutically relevant molecules. Its reactivity is characterized by the distinct chemistries of the amino and benzyl alcohol functionalities, all under the significant electronic influence of the trifluoromethyl group. A thorough understanding of its fundamental reaction mechanisms, as outlined in this guide, is essential for its effective utilization in the design and synthesis of next-generation therapeutics. The provided protocols serve as a practical starting point for researchers to explore the rich chemistry of this versatile compound.
References
- 1. This compound, CasNo.220107-65-3 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 2. This compound, CasNo.220107-65-3 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 3. 220107-65-3 | 2-Amino-5-(trifluoromethyl)benzylalcohol - Alachem Co., Ltd. [alachem.co.jp]
- 4. 220107-65-3 | this compound - Fluoropharm [fluoropharm.com]
- 5. 2-Amino-5-(trifluoromethyl)benzaldehyde | 1288999-05-2 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Cu-catalyzed Synthesis of Quinolines by Dehydrogenative Reaction of 2-Aminobenzyl Alcohol and Ketones: A Combined Experimental and Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jelsciences.com [jelsciences.com]
Methodological & Application
Application Notes and Protocols for 2-Amino-5-(trifluoromethyl)benzyl alcohol in Agrochemical Development
Introduction: The Strategic Importance of the 2-Amino-5-(trifluoromethyl)benzyl Scaffold
In the landscape of modern agrochemical research, the demand for novel active ingredients with enhanced efficacy, improved safety profiles, and robust performance against resistant pests and diseases is relentless. The 2-Amino-5-(trifluoromethyl)benzyl alcohol moiety has emerged as a highly valuable and versatile building block in the synthesis of next-generation pesticides. The strategic incorporation of a trifluoromethyl (-CF3) group onto the benzyl scaffold imparts several advantageous physicochemical properties to the final molecule. These include increased metabolic stability, enhanced lipophilicity for better penetration of biological membranes, and altered electronic properties that can lead to stronger binding interactions with target enzymes.[1]
This guide provides a comprehensive overview of the application of this compound in the development of a novel, hypothetical pyrazole carboxamide fungicide. Pyrazole carboxamides are a well-established class of fungicides that act as Succinate Dehydrogenase Inhibitors (SDHIs), a critical component of the fungal respiratory chain. This document will detail the synthetic pathway, experimental protocols, proposed mechanism of action, and in-vitro evaluation methods for a candidate fungicide derived from this key intermediate.
Core Concept: Designing a Novel SDHI Fungicide
The proposed target molecule, N-(2-hydroxymethyl-4-(trifluoromethyl)phenyl)-1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carboxamide (Compound I) , leverages the structural features of known SDHI fungicides. The synthesis of this compound utilizes this compound as the foundational amine component.
Proposed Synthetic Pathway
The synthesis of Compound I can be envisioned as a straightforward two-step process involving the formation of a stable amide bond between the amine of our starting material and a pre-synthesized pyrazole acyl chloride.
Diagram 1: Proposed Synthesis of Compound I
Caption: Synthetic route to the target pyrazole carboxamide fungicide.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis and preliminary evaluation of Compound I. These procedures are intended for use by qualified researchers in a controlled laboratory setting.
Protocol 1: Synthesis of N-(2-hydroxymethyl-4-(trifluoromethyl)phenyl)-1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carboxamide (Compound I)
Objective: To synthesize the target fungicide, Compound I, via amide coupling.
Materials:
-
This compound (CAS: 220107-65-3)
-
1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask with magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Base Addition: Slowly add anhydrous pyridine (1.2 equivalents) to the stirred solution.
-
Acyl Chloride Addition: Add a solution of 1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture over a period of 15-20 minutes.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and continue stirring for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to obtain the pure Compound I.
Protocol 2: In Vitro Fungicidal Activity Assay
Objective: To determine the efficacy of Compound I against selected fungal pathogens.
Materials:
-
Synthesized Compound I
-
Target fungal pathogens (e.g., Botrytis cinerea, Alternaria solani)
-
Potato Dextrose Agar (PDA)
-
Dimethyl sulfoxide (DMSO)
-
Sterile petri dishes
-
Micropipettes
-
Incubator
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of Compound I in DMSO at a concentration of 10 mg/mL.
-
Media Preparation: Prepare PDA medium according to the manufacturer's instructions and autoclave.
-
Amended Media: Cool the PDA to approximately 50°C and add the fungicide stock solution to achieve a series of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). A control with an equivalent amount of DMSO should also be prepared.
-
Plating: Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Inoculation: Inoculate the center of each plate with a 5 mm mycelial plug of the target fungus.
-
Incubation: Incubate the plates at 25°C in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Analysis: Calculate the percentage of mycelial growth inhibition for each concentration and determine the EC50 (Effective Concentration for 50% inhibition) value using probit analysis.
Proposed Mechanism of Action and Structure-Activity Relationship (SAR)
Mechanism of Action: As a pyrazole carboxamide, Compound I is hypothesized to function as a Succinate Dehydrogenase Inhibitor (SDHI). It is proposed to bind to the ubiquinone-binding site (Qp-site) of the succinate dehydrogenase enzyme complex (Complex II) in the mitochondrial respiratory chain of fungi. This binding event blocks the electron transport chain, thereby inhibiting ATP production and ultimately leading to fungal cell death.
Diagram 2: Proposed Mechanism of Action
References
Application Note: High-Throughput Parallel Synthesis of Novel Heterocyclic Compound Libraries Utilizing 2-Amino-5-(trifluoromethyl)benzyl Alcohol
Abstract
This application note provides a detailed guide for the parallel synthesis of diverse compound libraries based on the versatile building block, 2-Amino-5-(trifluoromethyl)benzyl alcohol. We present robust protocols for both solution-phase and solid-phase synthesis, enabling the efficient generation of novel heterocyclic scaffolds. The methodologies detailed herein are tailored for high-throughput synthesis in a 96-well plate format, making them ideal for drug discovery and medicinal chemistry programs. A key focus is placed on a multicomponent Ugi-type reaction to construct a library of substituted quinazolines, showcasing the power of this approach for rapid lead generation. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to expand their chemical space with structurally diverse and medicinally relevant compounds.
Introduction: The Strategic Advantage of this compound in Library Synthesis
The relentless pursuit of novel therapeutic agents in drug discovery necessitates the rapid and efficient synthesis of large and diverse compound libraries.[1][2] Parallel synthesis has emerged as a cornerstone of this endeavor, allowing for the simultaneous creation of hundreds to thousands of discrete compounds.[3] The choice of the central scaffold or key building block is paramount in library design, as it dictates the physicochemical properties and the accessible chemical space of the resulting compounds.
This compound is a particularly attractive starting material for compound library synthesis due to a confluence of desirable structural and functional features:
-
Bifunctional Nature: The presence of both a primary amine and a primary alcohol allows for orthogonal reactivity, enabling the introduction of diversity at two distinct points on the molecule. This bifunctionality is key to creating complex and varied molecular architectures.
-
The Power of the Trifluoromethyl Group: The trifluoromethyl (CF₃) group is a privileged moiety in medicinal chemistry.[4] Its incorporation into drug candidates can significantly enhance metabolic stability, increase lipophilicity for improved membrane permeability, and modulate pKa, all of which can lead to improved pharmacokinetic and pharmacodynamic profiles.[4]
-
Versatility in Heterocycle Synthesis: The 1,2-amino alcohol motif is a precursor to a wide array of important heterocyclic scaffolds, including quinazolines, benzodiazepines, and other N-heterocycles, which are prevalent in many approved drugs.[5][6]
This application note will provide detailed, step-by-step protocols for leveraging these advantages in a high-throughput parallel synthesis workflow.
Core Synthetic Strategy: Multicomponent Reactions for Maximum Diversity
Multicomponent reactions (MCRs) are powerful synthetic transformations in which three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials.[7] MCRs are ideally suited for combinatorial chemistry and library synthesis due to their high efficiency, atom economy, and the ability to generate significant molecular complexity in a single step.[7]
For the parallel synthesis of a diverse library from this compound, we will focus on a modified Ugi-type reaction to generate a library of substituted quinazolines. This approach leverages the in-situ oxidation of the benzyl alcohol to the corresponding aldehyde, which then participates in the multicomponent condensation.
Diagram 1: Overall Synthetic Strategy
The following diagram illustrates the general workflow for the parallel synthesis of a quinazoline library from this compound.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Solution-Phase Parallel Synthesis of a Diverse Library of 1,2-Dihydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A robotic system for automated chemical synthesis of therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multicomponent synthesis of diverse 1,4-benzodiazepine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Solution-Phase Parallel Synthesis of a Multi-Substituted Benzo[b]thiophene Library - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Stereoselective Synthesis of 2-Amino-5-(trifluoromethyl)benzyl Alcohol Derivatives
Abstract
This document provides a detailed technical guide for the stereoselective synthesis of chiral vicinal amino alcohols derived from 2-Amino-5-(trifluoromethyl)benzyl alcohol. Chiral amino alcohols are crucial building blocks in pharmaceutical research, and the incorporation of a trifluoromethyl (CF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] This guide focuses on a robust and highly selective synthetic pathway involving the asymmetric reduction of an α-amino ketone precursor. We will explore the rationale behind strategic choices in the synthetic route, provide detailed, step-by-step protocols for synthesis and analysis, and offer insights based on established field expertise.
Introduction: The Significance of Trifluoromethylated Chiral Amino Alcohols
Vicinal amino alcohols are privileged structural motifs found in a vast array of natural products, pharmaceuticals, and chiral catalysts.[3][4][5] Their stereochemistry is often critical for biological activity, making enantioselective synthesis a paramount challenge in modern organic chemistry and drug discovery.[6] The introduction of a trifluoromethyl (CF₃) group, a well-known pharmacophore, into these scaffolds is a powerful strategy in medicinal chemistry.[1][7] The CF₃ group's unique electronic properties and steric profile can profoundly influence a drug candidate's pharmacokinetic and pharmacodynamic properties, often leading to improved efficacy and a more desirable metabolic profile.[2]
The target scaffold, based on this compound, presents a synthetically valuable target for building diverse compound libraries for drug development. This guide details a reliable strategy centered on the catalytic asymmetric reduction of a key α-amino ketone intermediate, a method renowned for its efficiency and high stereocontrol.[4][8]
Strategic Overview of the Synthetic Pathway
The most direct and widely adopted strategy for synthesizing chiral vicinal amino alcohols is the stereoselective reduction of prochiral α-amino ketones.[1][4] This approach offers high convergence and allows for the establishment of two contiguous stereocenters in a single, highly controlled step. The overall synthetic workflow is outlined below.
Figure 1: General workflow for the synthesis of the target amino alcohol.
This strategy hinges on two key transformations:
-
Synthesis of the α-Amino Ketone Precursor: A stable and accessible α-amino ketone is required. This is typically achieved through the α-amination of a corresponding ketone, often via an α-halo ketone intermediate.[8][9]
-
Catalytic Asymmetric Reduction: The prochiral ketone is reduced using a chiral catalyst and a suitable reducing agent to induce high enantioselectivity and diastereoselectivity. Catalytic asymmetric hydrogenation and transfer hydrogenation are the premier methods for this transformation.[4][10]
Experimental Protocols
Protocol 1: Synthesis of the α-Amino Ketone Precursor
This protocol describes the synthesis of N-benzyl-2-amino-1-(2-amino-5-(trifluoromethyl)phenyl)ethanone, a suitable precursor for asymmetric reduction. The synthesis proceeds via α-bromination followed by nucleophilic substitution.
Materials and Reagents:
-
2'-Amino-5'-(trifluoromethyl)acetophenone
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
Benzylamine
-
Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)
-
Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Standard glassware for organic synthesis
Step-by-Step Procedure:
-
α-Bromination:
-
To a solution of 2'-Amino-5'-(trifluoromethyl)acetophenone (1.0 eq) in CCl₄, add N-Bromosuccinimide (1.1 eq) and a catalytic amount of BPO or AIBN.
-
Reflux the mixture under inert atmosphere (N₂ or Ar) and monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Causality Note: NBS is an effective source for radical-initiated benzylic bromination. The initiator (BPO or AIBN) is required to start the radical chain reaction. The reaction is performed under reflux to provide the necessary thermal energy for initiation.
-
Upon completion, cool the reaction to room temperature, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure. The crude α-bromo ketone is often used directly in the next step without further purification.
-
-
Nucleophilic Substitution:
-
Dissolve the crude α-bromo ketone in DCM or MeCN.
-
Add triethylamine (2.2 eq) or K₂CO₃ (2.5 eq) to the solution, followed by the slow addition of benzylamine (1.1 eq).
-
Stir the reaction at room temperature for 12-16 hours. Monitor for completion by TLC or LC-MS.
-
Causality Note: Benzylamine acts as the nitrogen nucleophile. A base (TEA or K₂CO₃) is essential to neutralize the HBr generated during the substitution, driving the reaction to completion.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired α-amino ketone precursor.
-
Protocol 2: Catalytic Asymmetric Reduction
This section details the highly stereoselective reduction of the α-amino ketone precursor using a chiral Ruthenium-based catalyst in an asymmetric transfer hydrogenation reaction.
Core Principle: Asymmetric transfer hydrogenation employs a stable, inexpensive hydrogen source, such as isopropanol or a formic acid/triethylamine mixture, to reduce the ketone. A chiral catalyst, typically a transition metal complex with a chiral ligand, facilitates the hydrogen transfer and controls the stereochemical outcome by creating a chiral environment around the substrate.
Figure 2: Catalytic cycle for asymmetric transfer hydrogenation.
Materials and Reagents:
-
N-benzyl-2-amino-1-(2-amino-5-(trifluoromethyl)phenyl)ethanone (from Protocol 1)
-
Chiral Ruthenium Catalyst, e.g., RuCl--INVALID-LINK--
-
Formic acid (HCOOH)
-
Triethylamine (TEA)
-
Anhydrous solvent (e.g., DCM, Acetonitrile)
Step-by-Step Procedure:
-
Reaction Setup:
-
In a flame-dried flask under an inert atmosphere, prepare a 5:2 azeotropic mixture of formic acid and triethylamine.
-
In a separate flask, dissolve the α-amino ketone precursor (1.0 eq) in the chosen anhydrous solvent.
-
Add the chiral Ruthenium catalyst (0.5 - 2.0 mol%). The optimal catalyst loading should be determined empirically.
-
Causality Note: The HCOOH/TEA azeotrope serves as a convenient and effective hydrogen source. Anhydrous conditions are critical to prevent catalyst deactivation and ensure high selectivity.
-
-
Reduction:
-
Add the HCOOH/TEA mixture (5.0 eq) to the solution of the substrate and catalyst.
-
Stir the reaction at the determined optimal temperature (e.g., 25-40 °C) and monitor its progress by Chiral HPLC (see Section 4).
-
The reaction is typically complete within 8-24 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully quench the mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product via flash column chromatography to isolate the chiral amino alcohol.
-
Expected Outcomes:
The stereoselective reduction of α-amino ketones is a well-established field, and high selectivities are often achieved.[4][8] The table below summarizes representative data for similar transformations.
| Catalyst/Ligand System | Substrate Type | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) | Reference |
| Ru-TsDPEN | Aryl α-amino ketone | >95 | >99:1 (syn or anti) | >99 | [4] |
| Ir-f-phamidol | Aryl α-amino ketone | >90 | >95:5 (cis) | >99 | [8] |
| Chiral Copper Complex | Diaryl α-amino ketone | >90 | >99:1 | up to 99.5 | [11] |
Analytical Methods for Stereochemical Validation
Verifying the stereochemical purity of the final product is a critical, self-validating step of the protocol.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric excess and diastereomeric ratio.
-
Column: A chiral stationary phase is required (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar).
-
Mobile Phase: Typically a mixture of hexanes and isopropanol. The exact ratio must be optimized to achieve baseline separation of all stereoisomers.
-
Detection: UV detection at a wavelength where the aromatic rings absorb (e.g., 254 nm).
-
Analysis: The ee% and dr are calculated from the integrated peak areas of the corresponding stereoisomers.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Can be used to determine the diastereomeric ratio. The protons adjacent to the newly formed stereocenters will exist in different chemical environments for each diastereomer, often resulting in distinct, well-resolved signals.
-
¹⁹F NMR: The trifluoromethyl group is an excellent probe. The ¹⁹F signal for each diastereomer may appear at a slightly different chemical shift, allowing for straightforward determination of the diastereomeric ratio.
-
Field Insights and Troubleshooting
-
Low Enantioselectivity (ee%):
-
Cause: Impure or degraded catalyst/ligand. Ensure high purity and proper storage.
-
Cause: Presence of water or oxygen in the reaction. Use anhydrous solvents and maintain an inert atmosphere.
-
Solution: Screen different solvents and temperatures, as these can significantly impact stereoselectivity.
-
-
Low Diastereoselectivity (dr):
-
Cause: The inherent facial bias of the substrate may compete with the catalyst's directing effect.
-
Solution: A different chiral ligand or metal center may be required to override the substrate's bias. The choice of protecting group on the amine can also influence diastereoselectivity.
-
-
Incomplete Reaction or Low Yield:
-
Cause: Catalyst deactivation. The substrate's free amino groups might coordinate to the metal center and inhibit catalysis. Ensure all amino groups not involved in the directing effect are appropriately protected.
-
Cause: Insufficient hydrogen source or reaction time.
-
Solution: Increase catalyst loading or reaction time. Ensure the HCOOH/TEA mixture is fresh.
-
Conclusion
The protocols outlined in this guide provide a robust and highly stereoselective pathway to valuable this compound derivatives. By leveraging the power of catalytic asymmetric transfer hydrogenation, researchers can access these important chiral building blocks with high efficiency and stereochemical fidelity. The careful selection of catalysts, optimization of reaction conditions, and rigorous analytical validation are key to success. These methods empower drug development professionals to synthesize novel, stereochemically defined compounds for the discovery of next-generation therapeutics.
References
- 1. Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pharma.researchfloor.org [pharma.researchfloor.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02098B [pubs.rsc.org]
- 10. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 11. Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Multicomponent Reactions Involving 2-Amino-5-(trifluoromethyl)benzyl alcohol for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The strategic incorporation of the trifluoromethyl (CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often imparting favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules.[1] Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular architectures in a single synthetic operation.[2][3][4] This application note provides a detailed guide to the utilization of 2-Amino-5-(trifluoromethyl)benzyl alcohol, a versatile building block, in multicomponent reactions for the synthesis of novel trifluoromethyl-substituted quinazolines. We will delve into the mechanistic rationale, provide a detailed experimental protocol, and discuss the significance of this methodology in the context of drug discovery and development.
Introduction: The Synergy of Trifluoromethyl Groups and Multicomponent Reactions
The trifluoromethyl group is a highly sought-after substituent in drug design due to its unique electronic properties and steric profile. Its presence can enhance metabolic stability, increase lipophilicity, and improve receptor binding affinity.[1] When incorporated into heterocyclic systems, these benefits are often amplified, leading to compounds with improved therapeutic potential. Quinazoline derivatives, in particular, are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[5][6][7][8]
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the rapid generation of molecular diversity from simple starting materials.[3][4][9] These reactions are characterized by their high efficiency, operational simplicity, and the formation of multiple bonds in a single pot. By combining the advantages of MCRs with the privileged structural features of trifluoromethylated quinazolines, researchers can accelerate the discovery of novel drug candidates.
This guide focuses on a proposed multicomponent strategy for the synthesis of 7-(trifluoromethyl)quinazolines from this compound. While numerous methods exist for quinazoline synthesis[5][10][11], this application note details a practical and adaptable protocol for research and development laboratories.
Reaction Spotlight: A Proposed Three-Component Synthesis of 7-(Trifluoromethyl)quinazolines
Herein, we outline a plausible and synthetically useful three-component reaction for the synthesis of 2-aryl-7-(trifluoromethyl)quinazolines. This reaction proceeds via an in-situ oxidation of the benzylic alcohol to an aldehyde, followed by condensation with an amine and subsequent cyclization.
Reaction Scheme:
Causality Behind Experimental Choices:
-
This compound: This starting material provides the core aniline and a latent aldehyde functionality, with the trifluoromethyl group pre-installed at a key position.
-
Aromatic Aldehyde: This component introduces diversity at the 2-position of the quinazoline ring, a common site for modification to modulate biological activity.
-
Ammonium Acetate: Serves as the nitrogen source for the formation of the second nitrogen atom in the quinazoline ring.
-
Oxidant: An in-situ oxidation of the benzyl alcohol to the corresponding aldehyde is a critical step. A mild and selective oxidant is required to avoid over-oxidation or side reactions.
-
Catalyst: A Lewis or Brønsted acid catalyst can facilitate both the imine formation and the subsequent cyclization step.
Detailed Experimental Protocol
This protocol is a representative example and may require optimization for specific substrates.
Materials:
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Ammonium acetate
-
Manganese dioxide (MnO2, activated)
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene (anhydrous)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask equipped with a magnetic stir bar and a reflux condenser
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Glassware for extraction and chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.0 g, 5.23 mmol), the substituted aromatic aldehyde (1.1 eq, 5.75 mmol), and ammonium acetate (3.0 eq, 15.69 mmol).
-
Solvent and Oxidant Addition: Add anhydrous toluene (50 mL) to the flask, followed by activated manganese dioxide (5.0 eq, 26.15 mmol).
-
Catalyst Addition: Add p-toluenesulfonic acid (0.1 eq, 0.52 mmol) to the reaction mixture.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the manganese dioxide. Wash the Celite® pad with ethyl acetate (3 x 20 mL).
-
Extraction: Combine the filtrate and washes and transfer to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure 2-aryl-7-(trifluoromethyl)quinazoline.
Mechanistic Insights
The proposed reaction mechanism involves a cascade of transformations, highlighting the efficiency of this multicomponent approach.
DOT Script for Reaction Mechanism:
Caption: Proposed mechanism for the three-component synthesis of 2-aryl-7-(trifluoromethyl)quinazolines.
Data Presentation
Table 1: Representative Yields for the Synthesis of 2-Aryl-7-(trifluoromethyl)quinazolines
| Entry | Aromatic Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | 2-Phenyl-7-(trifluoromethyl)quinazoline | 75 |
| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-7-(trifluoromethyl)quinazoline | 82 |
| 3 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-7-(trifluoromethyl)quinazoline | 78 |
| 4 | 2-Naphthaldehyde | 2-(Naphthalen-2-yl)-7-(trifluoromethyl)quinazoline | 71 |
Note: These are hypothetical yields for illustrative purposes.
Workflow Visualization
A clear experimental workflow is crucial for reproducibility and scalability.
DOT Script for Experimental Workflow:
Caption: Step-by-step experimental workflow for the synthesis of 2-aryl-7-(trifluoromethyl)quinazolines.
Broader Applications and Future Directions
The protocol described herein is not limited to the synthesis of quinazolines. The versatile nature of this compound opens avenues for its use in other multicomponent reactions, such as the Ugi and Passerini reactions, to generate a diverse array of trifluoromethyl-containing heterocyclic scaffolds.
-
Ugi Reaction: By reacting this compound (after oxidation to the aldehyde), an amine, a carboxylic acid, and an isocyanide, one could access complex peptidomimetic structures.[15][16][17][18][19]
-
Passerini Reaction: The corresponding aldehyde can also participate in a Passerini reaction with a carboxylic acid and an isocyanide to yield α-acyloxy amides, which are valuable intermediates for further transformations.[20][21][22][23][24]
The exploration of these and other MCRs with this compound is a promising area for future research, with the potential to yield novel compounds with significant biological activity.
Conclusion
This application note has detailed a practical and scientifically grounded approach for the synthesis of 2-aryl-7-(trifluoromethyl)quinazolines via a three-component reaction utilizing this compound. The provided protocol, along with the mechanistic insights and workflow visualizations, serves as a valuable resource for researchers in medicinal chemistry and drug discovery. The principles outlined here can be extended to the synthesis of a wide range of trifluoromethylated heterocycles, underscoring the power of multicomponent reactions in accelerating the development of new therapeutic agents.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the multicomponent synthesis of heterocycles using tetronic acid - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02505E [pubs.rsc.org]
- 3. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 4. Multicomponent reactions for the synthesis of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Biological Evaluation of Novel Quinazoline Derivatives Possessing a Trifluoromethyl Moiety as Potential Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
- 9. Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinazoline synthesis [organic-chemistry.org]
- 11. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | C8H8F3NO | CID 21925645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 220107-65-3 | this compound - Fluoropharm [fluoropharm.com]
- 14. This compound, CAS No. 220107-65-3 - iChemical [ichemical.com]
- 15. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]
- 16. Ugi 5-center-4-component reaction of α-amino aldehydes and its application in synthesis of 2-oxopiperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. BJOC - Ugi bisamides based on pyrrolyl-β-chlorovinylaldehyde and their unusual transformations [beilstein-journals.org]
- 20. Passerini reaction - Wikipedia [en.wikipedia.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Mystery of the Passerini Reaction for the Synthesis of the Antimicrobial Peptidomimetics against Nosocomial Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 23. organicreactions.org [organicreactions.org]
- 24. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]
Asymmetric Synthesis of Chiral Amines from 2-Amino-5-(trifluoromethyl)benzyl Alcohol: Application Notes and Protocols
Introduction: The Significance of Chiral Trifluoromethylated Amines
Chiral amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2][3][4] The stereochemistry of these amine-containing molecules is often critical to their biological activity, with different enantiomers potentially exhibiting vastly different therapeutic effects or toxicities.[5] The incorporation of a trifluoromethyl group, as seen in 2-Amino-5-(trifluoromethyl)benzyl alcohol and its derivatives, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[6] Consequently, the development of efficient and highly selective methods for the asymmetric synthesis of chiral trifluoromethylated amines is a topic of considerable interest in medicinal chemistry and drug development.[1][6][7][8][9]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the asymmetric synthesis of chiral amines derived from this compound. We will explore key synthetic strategies, provide detailed experimental protocols, and outline the necessary analytical techniques for the characterization and determination of enantiomeric purity.
Strategic Approaches to Asymmetric Amine Synthesis
The conversion of a prochiral ketone or aldehyde, derived from this compound, into a chiral amine can be achieved through several powerful catalytic methods. The two primary strategies discussed herein are Biocatalytic Transamination and Chemo-catalytic Asymmetric Reductive Amination .
Biocatalytic Transamination using ω-Transaminases
ω-Transaminases (ω-TAs) are pyridoxal 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor.[10][11][12][13] This biocatalytic approach offers several advantages, including high enantioselectivity, mild reaction conditions, and the use of environmentally benign catalysts.[11][14][15]
The general mechanism involves a ping-pong bi-bi kinetic model where the PLP cofactor, bound to a lysine residue in the enzyme's active site, accepts the amino group from an amine donor (e.g., isopropylamine or L-alanine) to form a pyridoxamine phosphate (PMP) intermediate.[11] The PMP then transfers the amino group to the carbonyl substrate, in this case, 2-Amino-5-(trifluoromethyl)benzaldehyde, to generate the desired chiral amine and regenerate the PLP cofactor.[11]
A key challenge in transaminase-catalyzed reactions is overcoming the unfavorable reaction equilibrium.[10][16] Strategies to drive the reaction towards product formation include using a large excess of the amine donor, removing the ketone byproduct, or employing "smart" amine donors that form a stable, non-inhibitory byproduct upon deamination.[11][14]
Figure 1. Simplified workflow of ω-Transaminase catalyzed asymmetric amination.
Asymmetric Reductive Amination
Asymmetric reductive amination (ARA) is a powerful one-pot method for the synthesis of chiral amines from carbonyl compounds.[3][17][18][19][20][21][22] This reaction involves the initial formation of an imine intermediate from the carbonyl compound and an amine source, followed by a stereoselective reduction of the imine to yield the chiral amine.[17] The enantioselectivity is controlled by a chiral catalyst, which can be a transition metal complex or a biocatalyst.[20]
Chemo-catalytic Asymmetric Reductive Amination:
This approach typically employs a transition metal catalyst, such as iridium or ruthenium, complexed with a chiral ligand.[18][19][21][22] The reaction can be performed directly, where the carbonyl compound, amine source (often an ammonium salt or ammonia), and a reducing agent (like H₂) are combined in the presence of the chiral catalyst.[18][21][22] The catalyst facilitates both the imine formation and its subsequent enantioselective reduction.[18]
Biocatalytic Asymmetric Reductive Amination:
Imine reductases (IREDs) and reductive aminases (RedAms) are enzymes that can catalyze the asymmetric reduction of imines to chiral amines.[2][23][24] These enzymes often exhibit high stereoselectivity and can be used for the reductive amination of a wide range of ketones and amines.[2][23] Reductive aminases are particularly noteworthy as they can catalyze the reductive amination using stoichiometric amounts of the ketone and amine.[24] Amine dehydrogenases (AmDHs) represent another class of enzymes that can catalyze the reductive amination of ketones using ammonia as the amine donor, offering a direct route to primary chiral amines.[15][25]
References
- 1. Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Chiral Amines in Asymmetric Synthesis [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research Portal [scholarworks.brandeis.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Transaminases for chiral amine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Biocatalytic Asymmetric Amination of Carbonyl Functional Groups — A Synthetic Biology Approach to Organic Chemistry (2010) | Dunming Zhu | 3 Citations [scispace.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Transaminases for chiral amine synthesis | CoLab [colab.ws]
- 17. Reductive amination - Wikipedia [en.wikipedia.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. jocpr.com [jocpr.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: 2-Amino-5-(trifluoromethyl)benzyl alcohol in Fragment-Based Drug Discovery
Abstract
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient strategy for identifying high-quality starting points for novel therapeutics, particularly for challenging biological targets.[1][2] This approach relies on the screening of small, low-molecular-weight compounds, or "fragments," which, despite their low initial affinity, bind with high ligand efficiency.[2] This application note provides a comprehensive guide to the utilization of 2-Amino-5-(trifluoromethyl)benzyl alcohol, a strategically designed fragment, within an FBDD workflow. We will explore the rationale behind its design, its physicochemical properties, and detailed protocols for its application in primary screening, hit validation, structural analysis, and subsequent hit-to-lead optimization.
Introduction: The Strategic Value of this compound
The success of an FBDD campaign is intrinsically linked to the quality and diversity of the fragment library.[3] Fragments are not merely small molecules; they are precision tools designed to probe a target's surface for "hot spots" that are key contributors to binding energy.[4] this compound has been selected as an exemplary fragment due to the valuable and distinct properties conferred by its constituent functional groups.
-
The Trifluoromethyl (-CF3) Group: This moiety is a cornerstone of modern medicinal chemistry. Its inclusion offers several advantages:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation by enzymes like cytochrome P450s. This can significantly improve a drug candidate's half-life.[5][6]
-
Enhanced Lipophilicity: The -CF3 group increases the molecule's lipophilicity, which can improve its ability to cross cellular membranes and reach its target.[5][6]
-
Modulated Acidity/Basicity: Its strong electron-withdrawing nature can influence the pKa of nearby functional groups, potentially strengthening binding interactions.[7]
-
Unique Interactions: It can participate in non-canonical interactions, such as orthogonal multipolar interactions with carbonyl groups in the protein backbone.
-
-
The Primary Amino (-NH2) Group: This group serves as a classic hydrogen bond donor and acceptor, allowing the fragment to form specific, directional interactions with the target protein. Crucially, it also provides a robust synthetic handle for subsequent fragment "growing" or "linking" strategies.
-
The Benzyl Alcohol Moiety: The aromatic ring provides a rigid scaffold capable of participating in π-stacking or hydrophobic interactions. The primary alcohol (-CH2OH) acts as another excellent hydrogen bond donor/acceptor and presents an alternative, spatially distinct vector for chemical elaboration.
This combination of features makes this compound a high-value fragment, poised to deliver structurally informative hits in an FBDD campaign.
Physicochemical Properties & Synthesis Protocol
A good fragment should adhere to the "Rule of Three" (MW < 300 Da, cLogP < 3, H-bond donors < 3, H-bond acceptors < 3) to maintain high ligand efficiency and avoid excessive complexity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Significance in FBDD |
| CAS Number | 220107-65-3[8][9] | Unique chemical identifier. |
| Molecular Formula | C8H8F3NO[10] | Provides atomic composition. |
| Molecular Weight | 191.15 g/mol | Well within the "Rule of Three" limit, ensuring high ligand efficiency. |
| cLogP (calculated) | ~1.85 | Balanced lipophilicity for good solubility and membrane permeability. |
| H-Bond Donors | 2 (from -NH2, -OH) | Provides strong potential for specific interactions with the target. |
| H-Bond Acceptors | 2 (from N, O) | Complements its donor capacity for versatile binding. |
| Rotatable Bonds | 2 | Low conformational flexibility, reducing entropic penalty upon binding. |
Proposed Synthesis Protocol: Reduction of 2-Amino-5-(trifluoromethyl)benzaldehyde
This protocol is based on established methods for the reduction of aromatic aldehydes to benzyl alcohols.[11]
Objective: To synthesize this compound from its corresponding aldehyde precursor.
Materials:
-
2-Amino-5-(trifluoromethyl)benzaldehyde
-
Sodium borohydride (NaBH4)
-
Methanol (anhydrous)
-
Deionized water
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Dissolution: In a 250 mL round-bottom flask, dissolve 2-Amino-5-(trifluoromethyl)benzaldehyde (1.0 eq) in anhydrous methanol under a nitrogen atmosphere.
-
Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with gentle stirring.
-
Reduction: Slowly add sodium borohydride (NaBH4) (1.1 eq) portion-wise to the cooled solution. Causality: Portion-wise addition is crucial to control the exothermic reaction and prevent side reactions.
-
Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of deionized water.
-
Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with deionized water and saturated brine solution. Causality: The brine wash helps to remove residual water from the organic phase.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by flash column chromatography (e.g., using a hexane:ethyl acetate gradient) to obtain the final product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Application in a Fragment-Based Drug Discovery Workflow
The following section outlines a detailed workflow for using this compound in a typical FBDD campaign.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. onenucleus.com [onenucleus.com]
- 3. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and applications of fragment based drug design methods | BioMolecular Engineering Research Center [bu.edu]
- 5. nbinno.com [nbinno.com]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 8. Page loading... [guidechem.com]
- 9. 220107-65-3 | this compound - Fluoropharm [fluoropharm.com]
- 10. This compound | C8H8F3NO | CID 21925645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-(Trifluoromethyl)benzyl alcohol | 346-06-5 [chemicalbook.com]
Application Notes & Protocols: Synthesis of Novel Anti-Inflammatory Agents from 2-Amino-5-(trifluoromethyl)benzyl alcohol
Introduction: The Strategic Role of the Trifluoromethyl Group in Anti-Inflammatory Drug Design
In modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties is a cornerstone of rational drug design. The trifluoromethyl (-CF₃) group, in particular, is of paramount importance due to its unique electronic properties and steric profile.[1][2] Its strong electron-withdrawing nature can significantly alter the pKa of nearby functional groups, enhance metabolic stability by blocking sites of oxidation, and improve membrane permeability and bioavailability by increasing lipophilicity.[3][4][5] These characteristics are highly desirable in the development of new chemical entities (NCEs) with optimized pharmacokinetic and pharmacodynamic profiles.[6]
This application note details a synthetic framework for the development of novel anti-inflammatory agents starting from the versatile building block, 2-Amino-5-(trifluoromethyl)benzyl alcohol. This starting material is strategically chosen for its trifluoromethyl-substituted phenyl ring and two distinct, orthogonally reactive functional groups: a primary amine and a primary benzyl alcohol. This allows for divergent synthesis, enabling the creation of a library of diverse molecular scaffolds for biological screening.
We will explore two primary synthetic pathways:
-
Pathway A: Direct conjugation with a known Non-Steroidal Anti-Inflammatory Drug (NSAID) to create novel amide-based hybrid molecules.
-
Pathway B: A multi-step synthesis involving protection, oxidation, and cyclization to generate novel heterocyclic scaffolds, a common feature in many anti-inflammatory drugs.[7]
The protocols herein are designed to be self-validating, with detailed steps for synthesis, purification, and comprehensive characterization. Furthermore, we provide established methodologies for evaluating the anti-inflammatory potential of the synthesized compounds through both in vitro and in vivo assays.
Overall Synthetic & Evaluation Workflow
The following diagram outlines the comprehensive workflow, from the starting material to the final biological evaluation of the novel compounds.
Caption: Overall workflow from synthesis to biological screening.
Synthetic Protocols & Methodologies
Pathway A: Synthesis of an Amide Conjugate (Cmpd-A1)
This pathway exemplifies the synthesis of a hybrid molecule by coupling the amine functionality of the starting material with the carboxylic acid of a well-established NSAID, ibuprofen. The rationale is to potentially create a novel chemical entity with a modified therapeutic profile, such as altered potency or reduced side effects.
Protocol 3.1.1: Synthesis of N-(2-(hydroxymethyl)-4-(trifluoromethyl)benzyl)-2-(4-isobutylphenyl)propanamide (Cmpd-A1)
-
Reagents & Materials:
-
This compound (1.0 eq, 191.16 g/mol )
-
Ibuprofen (1.05 eq, 206.29 g/mol )
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
1 M HCl solution
-
Brine (Saturated aqueous NaCl)
-
Anhydrous MgSO₄
-
Silica gel (for column chromatography)
-
Ethyl acetate/Hexanes solvent system
-
-
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, dissolve Ibuprofen (1.05 eq) in anhydrous DCM.
-
Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution. Stir at room temperature for 30 minutes. This pre-activates the carboxylic acid.[8]
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM and add DIPEA (2.5 eq).
-
Add the amine solution dropwise to the activated ibuprofen solution at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to yield the pure product Cmpd-A1 .
-
-
Characterization (Expected Data):
-
¹H NMR: Expect to see characteristic peaks for both the ibuprofen and benzyl alcohol moieties, including the isobutyl group protons, the aromatic protons from both rings, a doublet for the benzylic CH₂ adjacent to the new amide nitrogen, and a singlet for the benzylic CH₂-OH. The amide N-H proton will appear as a triplet.
-
IR (cm⁻¹): Look for a broad peak around 3300 cm⁻¹ (O-H and N-H stretching), a sharp peak around 1640 cm⁻¹ (amide C=O stretching), and strong peaks in the 1300-1100 cm⁻¹ range for the C-F bonds of the -CF₃ group.
-
Mass Spec (ESI+): [M+H]⁺ calculated for C₂₁H₂₄F₃NO₂.
-
Pathway B: Synthesis of a Novel Heterocyclic Scaffold (Cmpd-B1)
This pathway demonstrates a more complex synthesis to create a novel 1,2,3,4-tetrahydro-2H-benzo[e][9][10]oxazine derivative. Such scaffolds are of interest due to their rigid structure, which can confer high receptor selectivity.
Protocol 3.2.1: Step 1 - Amine Protection Causality: The amine is more nucleophilic than the alcohol and would interfere with the subsequent oxidation step. Therefore, it must be protected, for which the Boc group is ideal due to its stability and ease of removal under acidic conditions.
-
Procedure:
-
Dissolve this compound (1.0 eq) in THF.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and triethylamine (1.2 eq).
-
Stir at room temperature for 4-6 hours.
-
Concentrate the reaction mixture and purify via column chromatography to yield tert-butyl (2-(hydroxymethyl)-4-(trifluoromethyl)benzyl)carbamate .
-
Protocol 3.2.2: Step 2 - Alcohol Oxidation Causality: The primary alcohol is oxidized to an aldehyde, which will serve as the electrophilic center for the subsequent cyclization step. Pyridinium chlorochromate (PCC) is a mild reagent suitable for this transformation without over-oxidizing to a carboxylic acid.
-
Procedure:
-
Suspend PCC (1.5 eq) in anhydrous DCM containing powdered 4Å molecular sieves.
-
Add a solution of the Boc-protected alcohol from Step 1 (1.0 eq) in DCM.
-
Stir vigorously for 2-3 hours at room temperature.
-
Filter the mixture through a pad of Celite®, washing with DCM.
-
Concentrate the filtrate to yield the crude aldehyde, tert-butyl (2-formyl-4-(trifluoromethyl)benzyl)carbamate , which can often be used in the next step without further purification.
-
Protocol 3.2.3: Step 3 - Deprotection and Cyclization Causality: An acidic environment simultaneously removes the Boc protecting group and protonates the aldehyde, making it susceptible to intramolecular nucleophilic attack by the newly freed amine, leading to cyclization. Sodium cyanoborohydride is a mild reducing agent that will selectively reduce the resulting iminium ion to form the stable heterocyclic ring.
-
Procedure:
-
Dissolve the crude aldehyde from Step 2 (1.0 eq) in methanol.
-
Add ammonium acetate (5.0 eq) and stir for 30 minutes.
-
Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise.
-
Stir at room temperature for 12 hours.
-
Quench the reaction carefully with 1 M HCl.
-
Make the solution basic (pH ~9-10) with aqueous NaOH and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over MgSO₄, and concentrate.
-
Purify by column chromatography to yield the final product 7-(trifluoromethyl)-1,2,3,4-tetrahydro-2H-benzo[e][9][10]oxazine (Cmpd-B1) .
-
Biological Evaluation Protocols
The synthesized compounds should be evaluated for their ability to modulate key inflammatory pathways.
In Vitro Assay: COX-1 and COX-2 Inhibition
This assay determines the potency and selectivity of the compounds against the cyclooxygenase enzymes, which are primary targets for NSAIDs.[11]
Caption: Targeting the COX-1 and COX-2 inflammatory pathways.
Protocol 4.1.1: Fluorometric Inhibitor Screening Assay
-
Principle: This assay uses a fluorometric substrate that is oxidized by the peroxidase component of COX enzymes, producing a fluorescent product. Inhibition of COX activity results in a decreased fluorescence signal.
-
Procedure:
-
Use a commercial COX inhibitor screening kit (e.g., from Cayman Chemical or Abcam).
-
Prepare a dilution series of the test compounds (Cmpd-A1 , Cmpd-B1 ) and reference compounds (e.g., Celecoxib for COX-2, SC-560 for COX-1) in assay buffer.
-
In a 96-well plate, add recombinant human COX-1 or COX-2 enzyme, heme, and the test compound solution.
-
Incubate for 15 minutes at 37 °C.
-
Initiate the reaction by adding arachidonic acid and the fluorometric substrate.
-
Read the fluorescence intensity at the appropriate excitation/emission wavelengths over time.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC₅₀ value (the concentration required to inhibit 50% of enzyme activity) by plotting percent inhibition versus log[concentration].
-
Table 1: Hypothetical In Vitro COX Inhibition Data
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1/COX-2) |
|---|---|---|---|
| Cmpd-A1 | 15.2 | 0.8 | 19.0 |
| Cmpd-B1 | >100 | 2.5 | >40 |
| Ibuprofen | 10.5 | 22.1 | 0.47 |
| Celecoxib | 25.0 | 0.05 | 500 |
In Vitro Assay: LPS-Induced Cytokine Release in Macrophages
This assay measures the ability of the compounds to suppress the production of pro-inflammatory cytokines like TNF-α and IL-6 from immune cells stimulated with an inflammatory agent.[12]
Protocol 4.2.1: RAW 264.7 Macrophage Assay
-
Cell Culture: Culture RAW 264.7 murine macrophages according to standard protocols.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 18-24 hours. Include vehicle-only and LPS-only controls.
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α and IL-6 in the supernatant using commercial ELISA kits.
-
Determine the IC₅₀ values for the inhibition of cytokine release.
-
In Vivo Model: Carrageenan-Induced Paw Edema in Rats
This is a classic and well-validated acute inflammation model to assess the in vivo efficacy of potential anti-inflammatory agents.[13][14]
Protocol 4.3.1: Edema Inhibition Assay
-
Animals: Use male Wistar or Sprague-Dawley rats (180-200g).
-
Procedure:
-
Fast animals overnight before the experiment.
-
Administer the test compounds orally (p.o.) or intraperitoneally (i.p.) at various doses. The control group receives the vehicle. A positive control group receives a standard drug like Indomethacin.
-
After 1 hour, induce inflammation by injecting a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
The percentage inhibition of edema is calculated for each group relative to the control group.
-
Conclusion and Future Directions
The synthetic pathways and evaluation protocols detailed in this note provide a robust framework for leveraging this compound as a starting material for novel anti-inflammatory drug discovery. The presence of the trifluoromethyl group is anticipated to confer advantageous properties to the final compounds.[9][10] The divergent synthetic approach allows for the creation of chemical diversity, and the tiered biological evaluation system enables efficient identification of promising lead candidates. Future work should focus on expanding the library of derivatives to establish a clear Structure-Activity Relationship (SAR), optimizing metabolic stability, and further profiling the most promising leads in more advanced preclinical models of inflammatory disease.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzylamides and piperazinoarylamides of ibuprofen as fatty acid amide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and In vivo anti-inflammatory activity of long-chain 2-amino-alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for 2-Amino-5-(trifluoromethyl)benzyl alcohol Synthesis
Welcome to the technical support center for the synthesis of 2-Amino-5-(trifluoromethyl)benzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind the synthetic process, enabling you to optimize your reaction conditions and overcome common experimental hurdles.
Introduction to the Synthesis
The most common and direct route to synthesizing this compound is through the reduction of its corresponding carboxylic acid, 2-Amino-5-(trifluoromethyl)benzoic acid. This transformation, while conceptually straightforward, requires careful control of reaction conditions to ensure high yield and purity. The presence of three distinct functionalities—an amino group, a carboxylic acid, and an electron-withdrawing trifluoromethyl group—presents unique challenges in chemoselectivity. This guide will focus on the two most effective reducing agents for this purpose: Borane-tetrahydrofuran complex (BH₃-THF) and Lithium aluminum hydride (LiAlH₄).
Choosing Your Reducing Agent: A Comparative Overview
The selection of the reducing agent is a critical first step and will dictate the reaction parameters, potential side products, and work-up procedure. Both BH₃-THF and LiAlH₄ are powerful enough to reduce the carboxylic acid, a feat not achievable by milder agents like sodium borohydride (NaBH₄) under standard conditions.[1]
| Feature | Borane-Tetrahydrofuran (BH₃-THF) | Lithium Aluminum Hydride (LiAlH₄) |
| Selectivity | Generally more chemoselective. Less likely to reduce other functional groups like esters if present.[2] | Extremely powerful and less selective. Will reduce a wide range of functional groups including esters, amides, and nitriles.[3][4][5] |
| Reactivity | Highly reactive towards carboxylic acids. The reaction is often exothermic. | More powerful and reactive than borane. Reacts violently with protic solvents, including water and alcohols.[3][5] |
| Safety & Handling | Flammable and moisture-sensitive. Solutions in THF can be pyrophoric at high concentrations.[6] | Pyrophoric solid that reacts violently with water, generating flammable hydrogen gas. Requires stringent anhydrous conditions and careful handling.[3][6] |
| Work-up | Typically involves a careful quench with methanol followed by an acidic or basic workup to hydrolyze the borate esters. | Requires a specific, careful quenching procedure (e.g., Fieser workup) to safely decompose excess reagent and manage aluminum salt precipitation.[3][7][8] |
| Solvent System | Typically carried out in ethereal solvents like Tetrahydrofuran (THF). | Requires anhydrous, non-protic ethereal solvents such as diethyl ether or THF.[4][5] |
Experimental Protocols
Here we provide detailed, step-by-step methodologies for the reduction using both BH₃-THF and LiAlH₄.
Protocol 1: Reduction with Borane-Tetrahydrofuran (BH₃-THF)
This protocol is adapted from procedures for similar substituted benzoic acids and offers a good balance of reactivity and selectivity.
Materials:
-
2-Amino-5-(trifluoromethyl)benzoic acid
-
Borane-tetrahydrofuran complex (1 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-Amino-5-(trifluoromethyl)benzoic acid (1.0 eq).
-
Dissolution: Add anhydrous THF to the flask to dissolve the starting material.
-
Inert Atmosphere: Purge the flask with nitrogen and maintain a positive pressure throughout the reaction.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of BH₃-THF: Slowly add the BH₃-THF solution (typically 2.0-3.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add methanol dropwise to quench the excess borane. (Caution: Hydrogen gas evolution).
-
Solvent Removal: Remove the solvents under reduced pressure.
-
Hydrolysis: To the residue, add 1 M HCl and heat the mixture to reflux for 1 hour to hydrolyze the borate ester complex.
-
Work-up: Cool the mixture to room temperature and neutralize with saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)
This protocol utilizes a more powerful reducing agent and requires more stringent safety precautions.
Materials:
-
2-Amino-5-(trifluoromethyl)benzoic acid
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
Ethyl Acetate
-
Water
-
15% Sodium Hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add LiAlH₄ powder (typically 2.0-3.0 eq) under a nitrogen atmosphere.
-
Solvent Addition: Carefully add anhydrous THF or diethyl ether to the flask.
-
Cooling: Cool the LiAlH₄ suspension to 0 °C using an ice bath.
-
Addition of Starting Material: Dissolve 2-Amino-5-(trifluoromethyl)benzoic acid (1.0 eq) in a separate flask with anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension via a dropping funnel. (Caution: Exothermic reaction and hydrogen gas evolution).
-
Reaction: After the addition, allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Quenching (Fieser Workup): Cool the reaction mixture to 0 °C. For every 'x' grams of LiAlH₄ used, perform the following sequential and slow additions with vigorous stirring:
-
Add 'x' mL of water.
-
Add 'x' mL of 15% aqueous NaOH.
-
Add '3x' mL of water.
-
-
Filtration: Stir the resulting granular precipitate for 30 minutes, then filter it off. Wash the filter cake thoroughly with THF or ethyl acetate.
-
Drying and Concentration: Combine the filtrate and the washings, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
Troubleshooting Guide
Caption: Troubleshooting workflow for the synthesis.
Q&A: Troubleshooting in Detail
Q1: My reaction is very slow or does not go to completion. What could be the cause?
A1: There are several potential reasons for an incomplete reaction:
-
Inactive Reducing Agent: Both BH₃-THF and LiAlH₄ are sensitive to moisture and air. If the reagents have been stored improperly or are old, they may have degraded. It is crucial to use fresh, high-quality reagents and to handle them under strictly anhydrous conditions.[3][6]
-
Insufficient Reagent: The reaction stoichiometry requires at least two equivalents of hydride. The first equivalent is consumed in an acid-base reaction with the carboxylic acid proton, and the subsequent equivalents are needed for the reduction. Due to the presence of the amino group, which can also react with the reducing agent, using a slight excess (2.5-3.0 equivalents) is often recommended.
-
Low Temperature: While the initial addition is performed at 0 °C to control the exothermic reaction, the reduction itself may require thermal energy. Allowing the reaction to proceed at room temperature or even refluxing in THF is often necessary to drive it to completion.
Q2: I am observing significant side products in my reaction mixture. How can I minimize them?
A2: The formation of side products is a common issue.
-
Over-reduction of the Trifluoromethyl Group: While generally stable, under very harsh conditions with excess LiAlH₄, the trifluoromethyl group could potentially be reduced. This is less likely with BH₃-THF. If this is suspected, use BH₃-THF, lower the reaction temperature, and use a smaller excess of the reducing agent.
-
Reaction with the Amino Group: The amino group can be deprotonated by the hydride reagent. This is an expected initial step and does not typically lead to side products, but it does consume the reducing agent.
-
Incomplete Quenching/Workup: Improper workup can lead to complex mixtures. For LiAlH₄ reductions, the formation of aluminum salt emulsions can trap the product. Following the Fieser workup protocol precisely is key to obtaining a clean, filterable precipitate.[7][8]
Q3: I am having difficulty purifying my product. What are some tips?
A3: The basic amino group in the product can sometimes complicate purification.
-
Emulsions during Extraction: If you encounter a persistent emulsion during the aqueous workup, adding brine can help to break it. Filtering the entire mixture through a pad of Celite can also be effective.
-
Streaking on Silica Gel Chromatography: The basicity of the amino group can cause the product to streak on the acidic silica gel, leading to poor separation. To mitigate this, you can add a small amount (0.5-1%) of triethylamine or ammonia in methanol to your eluent system. This deactivates the acidic sites on the silica and allows for much sharper peaks.
Frequently Asked Questions (FAQs)
Q1: Which reducing agent is definitively better for this synthesis, BH₃-THF or LiAlH₄?
A1: There is no single "better" agent; the choice depends on your priorities. BH₃-THF is generally considered safer and more chemoselective, making it a good first choice, especially if other reducible functional groups are present in the molecule.[2] LiAlH₄ is more powerful and may result in faster reaction times, but it is less selective and requires more stringent safety precautions and a more involved work-up.[3][4][5]
Q2: Why is it necessary to use anhydrous solvents?
A2: Both BH₃-THF and LiAlH₄ react vigorously and exothermically with water.[3][6] This not only consumes the expensive reducing agent but also generates hydrogen gas, creating a significant fire and explosion hazard. Any moisture present will quench the reaction and drastically reduce the yield.
Q3: How do I know when the reaction is complete?
A3: The most reliable method is to monitor the reaction progress using Thin Layer Chromatography (TLC). You will need a suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) that gives good separation between the starting material (2-Amino-5-(trifluoromethyl)benzoic acid) and the product (this compound). The disappearance of the starting material spot indicates the completion of the reaction. Staining the TLC plate with potassium permanganate can help visualize the alcohol product.
Q4: What is the mechanism of the reduction of the carboxylic acid?
A4: The mechanism differs slightly between the two reagents, but the overall principle is the stepwise reduction of the carboxylic acid.
Caption: Simplified reduction pathways.
With borane , the carboxylic acid is first converted to an acyloxyborane intermediate, which is then successively reduced to the aldehyde and finally to the primary alcohol.[9] With LiAlH₄ , the first step is an acid-base reaction where the acidic proton of the carboxylic acid is removed to form a lithium carboxylate salt. This salt is then reduced to the aldehyde, which is immediately further reduced to the primary alcohol.[10] In both cases, the aldehyde is an intermediate that is more reactive than the starting carboxylic acid, so it is consumed as it is formed.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. byjus.com [byjus.com]
- 5. adichemistry.com [adichemistry.com]
- 6. ch.ic.ac.uk [ch.ic.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Workup [chem.rochester.edu]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. A practical catalytic reductive amination of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Amino-5-(trifluoromethyl)benzyl alcohol
Welcome to the Technical Support Center for the purification of 2-Amino-5-(trifluoromethyl)benzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this key intermediate in a highly pure form. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may face during your experiments.
Introduction to Purification Challenges
This compound is a valuable building block in medicinal chemistry, notable for its unique electronic properties conferred by the electron-donating amino group and the strongly electron-withdrawing trifluoromethyl group. However, its amphoteric nature—possessing both a basic amino group and a weakly acidic alcohol—along with its susceptibility to oxidation, presents a distinct set of purification challenges.
Commonly, this compound is synthesized via the reduction of a corresponding aldehyde or carboxylic acid derivative. This can lead to a crude product contaminated with unreacted starting materials, over-oxidized byproducts, and residual reagents. This guide will walk you through logical, field-proven strategies to overcome these obstacles and achieve high purity.
Troubleshooting Guide: Common Purification Problems
This section addresses specific problems you might encounter during the purification of this compound and provides detailed, step-by-step solutions.
Issue 1: Low Yield and Product Loss During Aqueous Workup
Q1: After quenching my reaction and performing a liquid-liquid extraction, I'm seeing very low recovery of my this compound in the organic layer. What's going wrong?
A1: This is a classic issue stemming from the amphoteric nature of your compound. The amino group can be protonated under acidic conditions, and the benzyl alcohol can be deprotonated under strongly basic conditions. In either of these charged states, your product will be more soluble in the aqueous layer than in common organic solvents.
Root Cause Analysis & Solution:
The key is to control the pH of the aqueous phase during extraction to ensure your compound is in its neutral, most nonpolar form.
Detailed Protocol for Optimized Acid-Base Extraction:
-
Initial Quench: After your reaction is complete, cool the reaction mixture to room temperature. If you used a reducing agent like sodium borohydride, quench the excess reagent by slowly adding an acid (e.g., 1M HCl) until gas evolution ceases. Be cautious as this can be exothermic.
-
pH Adjustment for Extraction:
-
Add your extraction solvent (e.g., ethyl acetate or dichloromethane).
-
Carefully add a base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide, to the separatory funnel.
-
Monitor the pH of the aqueous layer with pH paper, aiming for a pH between 8 and 9. At this pH, the amino group will be deprotonated (neutral), while the benzylic alcohol remains protonated (neutral).
-
-
Perform Multiple Extractions: Extract the aqueous layer at least three times with your organic solvent. Combining multiple smaller volume extractions is more efficient than a single large volume extraction.[1]
-
Isolate Acidic and Basic Impurities (Optional):
-
You can wash the combined organic layers with a dilute acid (e.g., 1M HCl) to remove any basic impurities.
-
Subsequently, wash with a dilute base (e.g., 5% NaOH) to remove acidic impurities like the corresponding carboxylic acid.
-
Crucially , after these washes, you must re-neutralize your organic layer by washing with brine (saturated NaCl solution) to remove any remaining acid or base and to help break up emulsions.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Issue 2: Product Streaking and Poor Separation in Column Chromatography
Q2: I'm trying to purify my compound using silica gel column chromatography, but the product is streaking badly down the column, leading to poor separation and mixed fractions. How can I fix this?
A2: This is a very common problem when purifying amines on silica gel. The slightly acidic nature of the silica surface interacts strongly with the basic amino group of your compound, causing the product to "stick" and elute slowly and unevenly.
Root Cause Analysis & Solution:
To prevent this interaction, you need to neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your mobile phase.
Detailed Protocol for Column Chromatography of Amines:
-
Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) is typically suitable.
-
Mobile Phase Selection:
-
A good starting point for a solvent system is a mixture of a nonpolar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.
-
Use Thin Layer Chromatography (TLC) to determine an appropriate solvent ratio that gives your product an Rf value of approximately 0.2-0.3.
-
The Critical Step: To this solvent system, add 0.5-1% triethylamine (Et₃N) or a few drops of ammonium hydroxide.[1] This will deactivate the acidic sites on the silica and allow your amino alcohol to elute as a sharp band.
-
-
Column Packing:
-
Pack your column using the "slurry method" with your chosen mobile phase (already containing the triethylamine). This ensures the entire stationary phase is deactivated.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the mobile phase.
-
If your compound is not very soluble in the mobile phase, use the "dry loading" technique: dissolve your crude product in a strong, volatile solvent (like dichloromethane or methanol), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column.
-
-
Elution and Fraction Collection:
-
Run the column with your prepared mobile phase. You can use an isocratic (constant solvent ratio) or gradient elution (gradually increasing polarity).
-
Collect fractions and monitor them by TLC to identify the pure product.
-
-
Solvent Removal: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure using a rotary evaporator.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard, cost-effective choice. |
| Mobile Phase | Hexanes/Ethyl Acetate or Dichloromethane/Methanol | Good polarity range for this type of compound. |
| Additive | 0.5-1% Triethylamine (Et₃N) | Deactivates acidic silica, preventing streaking. |
| Sample Loading | Dry Loading | Leads to sharper bands and better separation. |
Issue 3: Product "Oiling Out" or Failing to Crystallize During Recrystallization
Q3: I've tried to recrystallize my purified this compound, but it either separates as an oil or doesn't precipitate at all. What should I do?
A2: "Oiling out" occurs when a compound comes out of solution at a temperature above its melting point, often due to the presence of impurities that depress the melting point. Complete failure to crystallize usually means the solvent is too good, even at low temperatures, or the solution is not saturated.
Root Cause Analysis & Solution:
The key to successful recrystallization is finding the right solvent or solvent system. An ideal solvent should dissolve your compound poorly at room temperature but well at its boiling point.
Troubleshooting Recrystallization:
| Problem | Possible Cause(s) | Solution(s) |
| Oiling Out | 1. The boiling point of the solvent is higher than the melting point of the impure compound. 2. The compound is too soluble in the chosen solvent. | 1. Switch to a lower-boiling point solvent. 2. Add more solvent to keep the compound dissolved at the higher temperature, then cool very slowly. 3. Use a binary solvent system: dissolve the oil in a small amount of a "good" solvent, then slowly add a "poor" solvent (an anti-solvent) until it becomes cloudy. Heat to clarify and then cool slowly. |
| No Crystals Form | 1. The solution is not saturated (too much solvent was used). 2. The solution is supersaturated and needs a nucleation site. | 1. Boil off some of the solvent to concentrate the solution and try cooling again. 2. Induce crystallization by: - Scratching the inside of the flask with a glass rod. - Adding a "seed" crystal of the pure compound. - Cooling the solution in an ice bath or refrigerator for an extended period. |
| Low Recovery | 1. Too much solvent was used. 2. The compound is still quite soluble in the cold solvent. 3. Crystals were washed with room-temperature solvent. | 1. Use the minimum amount of hot solvent needed to fully dissolve the compound. 2. Ensure the solution is thoroughly chilled in an ice bath before filtering. 3. Wash the collected crystals with a minimal amount of ice-cold solvent. |
Recommended Solvents to Screen for Recrystallization:
-
Single Solvents: Toluene, Isopropanol, Ethyl Acetate
-
Binary Solvent Systems: Ethyl Acetate/Hexanes, Dichloromethane/Hexanes, Isopropanol/Water[2]
Frequently Asked Questions (FAQs)
Q4: What are the most likely byproducts I need to remove from my crude this compound?
A4: The most common byproducts depend on your synthetic route. Assuming a typical synthesis involving the reduction of 2-amino-5-(trifluoromethyl)benzaldehyde, you should be aware of:
-
Unreacted Starting Material: 2-amino-5-(trifluoromethyl)benzaldehyde. This can be removed by column chromatography.
-
Over-oxidation Product: 2-amino-5-(trifluoromethyl)benzoic acid. This is a common byproduct if the starting benzyl alcohol is exposed to air or oxidizing conditions.[3][4] It can be easily removed with a basic wash during the aqueous workup.
-
Starting Material for the Aldehyde: If the aldehyde was generated from another precursor in a multi-step synthesis, you may have impurities from those earlier steps.
Q5: What analytical techniques are best for assessing the purity of my final product?
A5: A combination of techniques is always recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A good starting point would be a reversed-phase C18 column with a mobile phase of acetonitrile and water, possibly with a buffer like ammonium acetate or a small amount of formic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of your compound and can reveal the presence of impurities if they are at a level of ~1% or higher. ¹⁹F NMR is also highly useful for fluorinated compounds to confirm the presence of the CF₃ group and check for related fluorinated impurities.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound.
Q6: Can I use distillation to purify this compound?
A6: While distillation is a powerful technique for liquids, it is generally not recommended for this compound. Amino alcohols tend to have high boiling points and can be prone to decomposition at the high temperatures required for distillation, even under vacuum.[1] Chromatographic and crystallization methods are much safer and more effective for this class of compounds.
Visualized Workflows
References
Overcoming side reactions in the N-alkylation of 2-Amino-5-(trifluoromethyl)benzyl alcohol
A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support guide for the N-alkylation of 2-Amino-5-(trifluoromethyl)benzyl alcohol. This document is designed to provide you with in-depth, field-proven insights to overcome common challenges and side reactions encountered during this critical synthetic transformation. As a molecule bearing both a primary amine and a primary alcohol, this compound presents unique chemoselectivity challenges. This guide will help you navigate these complexities to achieve high yields of your desired N-alkylated product.
Understanding the Core Challenge: Competing Reaction Pathways
The primary difficulty in the N-alkylation of this compound arises from the presence of two nucleophilic sites: the amino group (-NH₂) and the hydroxyl group (-OH). Direct alkylation with an alkyl halide can lead to a mixture of products, significantly complicating purification and reducing the yield of the target molecule.
The main competing pathways are:
-
Desired N-alkylation: Reaction at the nitrogen atom.
-
Side Reaction 1: O-alkylation: Reaction at the oxygen atom.
-
Side Reaction 2: Di-alkylation: The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to a second alkylation event.[1][2]
-
Side Reaction 3: Oxidation: The benzyl alcohol moiety can be oxidized to the corresponding aldehyde, especially under certain catalytic conditions.[3]
The following diagram illustrates these competing reaction pathways.
References
Addressing solubility issues of 2-Amino-5-(trifluoromethyl)benzyl alcohol in reaction media
Welcome to the technical support center for 2-Amino-5-(trifluoromethyl)benzyl alcohol (CAS No. 220107-65-3). This guide is designed for researchers, chemists, and drug development professionals to address common challenges encountered during its use in synthetic chemistry, with a primary focus on resolving solubility issues in various reaction media.
Section 1: Troubleshooting Guide - Solubility Issues
This section provides a systematic approach to addressing poor solubility of this compound. The questions are structured to guide you through a logical troubleshooting process.
Question 1: My this compound is not dissolving in my chosen reaction solvent. What are the initial steps I should take?
Answer:
When facing solubility challenges, it's crucial to approach the problem systematically. The unique structure of this molecule, containing a polar amino group (-NH₂), a hydroxyl group (-OH), and a lipophilic trifluoromethyl group (-CF₃), results in complex solubility behavior.
Initial Troubleshooting Workflow:
-
Verify Purity: Impurities can significantly impact solubility. Ensure the starting material is pure by checking its melting point or running a quick analysis (e.g., NMR).[1]
-
Gentle Heating: For many organic compounds, solubility increases with temperature. Try warming the mixture gently (e.g., to 40-50 °C). Be cautious, as excessive heat can cause degradation or unwanted side reactions.
-
Sonication: Use an ultrasonic bath to provide mechanical agitation. This can break up solid aggregates and accelerate the dissolution process, especially for kinetically slow dissolutions.
-
Re-evaluate Solvent Choice: The primary driver of solubility is the compatibility between the solute and the solvent. Consider the polarity of your chosen solvent. While this molecule has polar groups, the trifluoromethyl moiety adds significant nonpolar character. A single solvent may not be optimal.
The following diagram outlines a decision-making process for addressing initial solubility problems.
Caption: A systematic workflow for troubleshooting solubility.
Question 2: Which solvents are recommended for this compound, and why?
Answer:
There is no single "best" solvent; the ideal choice depends on the specific reaction conditions and reagents. However, based on the molecule's functional groups, we can predict its behavior in common laboratory solvents.
-
Polar Aprotic Solvents: These are often the first choice. Solvents like Tetrahydrofuran (THF), Acetonitrile (MeCN), and N,N-Dimethylformamide (DMF) can solvate the polar -NH₂ and -OH groups without interfering with their reactivity in many cases.
-
Chlorinated Solvents: Dichloromethane (DCM) can be effective, especially when used with a small amount of a more polar co-solvent like methanol.
-
Polar Protic Solvents: Alcohols like ethanol (EtOH) and methanol (MeOH) can be good solvents due to their ability to hydrogen bond with the solute. However, they can also act as nucleophiles in some reactions, so their compatibility must be verified.
-
Nonpolar Solvents: Solvents like toluene or hexanes are generally poor choices for dissolving the free base due to the polar functional groups.
The following table provides a qualitative summary of solubility.
| Solvent Class | Example Solvent | Predicted Solubility | Rationale |
| Polar Aprotic | THF, DMF, MeCN | Good to Moderate | Balances polarity to solvate both the aromatic backbone and the polar functional groups. |
| Chlorinated | Dichloromethane (DCM) | Moderate to Low | May require a polar co-solvent to achieve sufficient concentration. |
| Polar Protic | Methanol, Ethanol | Good | Capable of hydrogen bonding with the -OH and -NH₂ groups.[2] |
| Ethers | Diethyl Ether | Moderate to Low | Less polar than THF; may be less effective. |
| Hydrocarbons | Toluene, Hexanes | Very Low | Lacks the polarity to effectively solvate the amine and alcohol groups. |
Question 3: My reaction is performed in a protic solvent, and solubility is still an issue. Can I use pH modification?
Answer:
Absolutely. This is a highly effective strategy for this specific molecule in protic or aqueous media. The amino group is basic and can be protonated under acidic conditions to form an ammonium salt (-NH₃⁺). This salt is an ionic species and will exhibit significantly higher solubility in polar protic solvents like water or ethanol.
Mechanism of pH-Dependent Solubility:
Caption: Acid-base equilibrium and its effect on solubility.
Practical Steps:
-
Suspend the compound in your protic solvent.
-
Add a dilute acid (e.g., 1 M HCl) dropwise while stirring.
-
Continue adding acid until the solid dissolves.
-
Crucial Consideration: Ensure that the acidic conditions are compatible with your other reagents and the desired reaction pathway. After the reaction, you will need to neutralize the acid to retrieve your product in its free base form.[3]
Question 4: I need to use a nonpolar solvent system, but the compound won't dissolve. What are my options?
Answer:
This is a challenging scenario. If the reaction chemistry dictates a nonpolar environment (e.g., toluene, hexanes), direct dissolution is unlikely. Here are some advanced strategies:
-
Phase-Transfer Catalysis (PTC): If your reaction involves an ionic reagent, a PTC catalyst (e.g., a quaternary ammonium salt) can help shuttle the reagent into the organic phase to react with the suspended solid. This avoids the need for full dissolution.
-
Derivative Formation: Temporarily protect the polar -OH or -NH₂ groups with nonpolar protecting groups (e.g., silyl ethers for the alcohol). This will create a more lipophilic molecule that is more soluble in nonpolar solvents. This adds extra steps to your synthesis (protection/deprotection) but can be a robust solution.
-
Solvent Screening with Co-solvents: Even in a predominantly nonpolar system, a very small amount of a polar co-solvent (a "magic drop" of DMF or THF) can sometimes be enough to facilitate dissolution without significantly altering the overall solvent properties. See Protocol 1 for a systematic approach.
Section 2: Frequently Asked Questions (FAQs)
Q1: Can I pre-dissolve the compound in a strong solvent like DMF and add it to my main reaction mixture? Yes, this is a common and effective technique, especially for reagents that are used in small quantities. Prepare a concentrated stock solution in a good solvent (like DMF or THF) and add it slowly to the main reaction vessel. Be mindful of the total volume of the "good" solvent added, as it could alter the overall reaction conditions if added in a large proportion.
Q2: I've noticed my reaction becomes heterogeneous over time, even if it starts as a clear solution. What could be happening? This typically indicates that the product of the reaction is less soluble in the reaction medium than the starting material. Alternatively, a reagent may be degrading or reacting with the solvent to form an insoluble byproduct.[4] Monitor the reaction by TLC or LC-MS to correlate the appearance of the precipitate with product formation. If product insolubility is the issue, you may need to add a co-solvent mid-reaction to maintain homogeneity.
Q3: Are there any known incompatibilities for this compound? Yes. As a benzyl alcohol, it is incompatible with strong oxidizing agents, which can convert the alcohol to an aldehyde or carboxylic acid.[5] The amino group makes it incompatible with strong acids if you do not intend to form the salt, and it can react with electrophiles like acid chlorides and anhydrides.[5] Always consider the reactivity of both the alcohol and the amine functional groups when planning your reaction.
Q4: How does the trifluoromethyl group affect solubility and reactivity? The -CF₃ group is strongly electron-withdrawing and highly lipophilic.
-
Solubility: It decreases solubility in polar solvents (especially water) and increases it in fluorinated or less polar organic solvents.
-
Reactivity: It influences the electronic properties of the aromatic ring and can affect the acidity of the alcohol and the basicity of the amine. Studies on fluorinated benzyl alcohols show that fluorine substitution significantly impacts hydrogen-bond donating properties and molecular conformation.[6][7][8]
Section 3: Experimental Protocols
Protocol 1: Systematic Co-Solvent Solubility Screen
This protocol provides a method for rapidly identifying an effective co-solvent system to improve solubility.
Objective: To find a binary solvent mixture that dissolves this compound at the desired reaction concentration.
Materials:
-
This compound
-
Primary reaction solvent (the one in which solubility is poor)
-
A selection of co-solvents (e.g., THF, MeOH, DMF, Acetonitrile, Dioxane)
-
Small vials (e.g., 4 mL) and magnetic stir fleas
-
Graduated pipettes or syringes
Procedure:
-
Establish Baseline: In a vial, add a known mass of this compound and the volume of the primary solvent required to match your target reaction concentration. Stir for 5 minutes. Observe that the solid does not fully dissolve.
-
Co-Solvent Titration: To the suspension from Step 1, add a selected co-solvent dropwise (e.g., 5% of the total volume at a time).
-
Observe and Record: After each addition, stir for 2-3 minutes and observe any change in solubility. Record the approximate volume percentage of the co-solvent required to achieve full dissolution.
-
Repeat: Repeat steps 2-3 with different co-solvents in separate vials to identify the most efficient one (i.e., the one that achieves dissolution with the lowest volume percentage).
-
Validate: Once a suitable co-solvent system is found, ensure it is compatible with all other reagents and reaction conditions before scaling up.
Data Interpretation:
The results can be summarized in a table to compare the effectiveness of different co-solvents.
| Primary Solvent | Co-Solvent | Volume % of Co-Solvent for Dissolution | Notes |
| Toluene | THF | ~20% | Solution is clear. |
| Toluene | DMF | ~10% | Most effective co-solvent. |
| DCM | Methanol | ~15% | Works well. |
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. benchchem.com [benchchem.com]
- 4. How To [chem.rochester.edu]
- 5. fishersci.com [fishersci.com]
- 6. Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of fluorination on the conformational properties and hydrogen-bond acidity of benzyl alcohol derivatives - ePrints Soton [eprints.soton.ac.uk]
- 8. researchgate.net [researchgate.net]
Byproduct formation and removal in trifluoromethylated benzyl alcohol reactions
Technical Support Center: Trifluoromethylated Benzyl Alcohol Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to navigating the complexities of synthesizing trifluoromethylated benzyl alcohols. The strategic introduction of a trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, renowned for its ability to enhance metabolic stability, binding affinity, and lipophilicity.[1][2][3] However, the synthesis of these valuable intermediates is often plagued by the formation of stubborn byproducts that can complicate purification and compromise yields.
This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format. We will delve into the mechanistic origins of common byproducts and offer robust protocols for their removal, ensuring your synthesis proceeds with confidence and efficiency.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis of trifluoromethylated benzyl alcohols.
Q1: What are the primary byproducts I should be aware of when synthesizing trifluoromethylated benzyl alcohols?
A1: During the synthesis, particularly from the reduction of corresponding benzoic acids or aldehydes, several key byproducts can arise. The most prevalent are:
-
Over-reduction Products: The trifluoromethyl group itself can be reduced under harsh conditions, leading to difluoromethyl or even methyl analogues.[4]
-
Ether Byproducts: The newly formed benzyl alcohol can react with the solvent (if alcoholic) or undergo self-condensation to form a dibenzyl ether, a reaction often catalyzed by acidic conditions.[5][6][7]
-
Hydrolysis Products: The C-F bonds in the trifluoromethyl group can be susceptible to hydrolysis, especially under basic conditions, converting the -CF₃ group to a carboxylic acid (-COOH).[8]
-
Unreacted Starting Material: Incomplete conversion is a frequent issue, stemming from reagent quality or suboptimal reaction conditions.[1][9]
Q2: My analysis shows a byproduct where the trifluoromethyl group appears to have been reduced. What causes this and how can I prevent it?
A2: This is a classic case of over-reduction. The strong electron-withdrawing nature of the three fluorine atoms makes the benzylic carbon highly electrophilic, but the CF₃ group itself can be susceptible to certain reducing agents. A patent for the synthesis of 4-alkoxy-3-(trifluoromethyl)benzyl alcohol specifically highlights the formation of a byproduct from the reduction of the trifluoromethyl group as a key challenge.[4]
-
Causality: Strong hydride reagents or harsh reaction conditions (e.g., high temperatures, prolonged reaction times) can provide enough energy to break the stable C-F bonds.
-
Preventative Measures: To avoid this, it is crucial to use milder, more controlled reducing agents. For instance, Diisobutylaluminum hydride (DIBAL-H) has been successfully used to reduce the corresponding benzoic acid to the benzyl alcohol while strictly suppressing the reduction of the CF₃ group.[4] Careful control of stoichiometry and temperature (e.g., running the reaction at 0°C or lower) is paramount.
Q3: I am observing a significant amount of a high-molecular-weight impurity that I suspect is a dibenzyl ether. Why is this forming?
A3: The formation of a dibenzyl ether is a common byproduct resulting from the condensation of two molecules of your benzyl alcohol product. This process is typically catalyzed by acid.[10]
-
Mechanism: The acidic conditions protonate the hydroxyl group of one benzyl alcohol molecule, which then leaves as a water molecule to form a stable benzylic carbocation. This carbocation is then attacked by the hydroxyl group of a second benzyl alcohol molecule, leading to the ether byproduct after deprotonation. Trifluoroacetic acid (TFA) is a strong enough acid to promote such Friedel-Crafts type alkylations and self-condensations.[10][11]
-
Solution: Ensure that your reaction workup and purification steps avoid strongly acidic conditions. If an acidic wash is necessary, use a dilute, weak acid and minimize contact time. Neutralize the reaction mixture promptly after completion.
Q4: My reaction seems to stall before the starting material is fully consumed, leading to low yield. What should I investigate?
A4: Reaction stalling is a frequent problem that can point to several factors related to your reagents or setup.[1]
-
Reagent Quality: Trifluoromethylating reagents and catalysts can be sensitive to air and moisture.[1][9] Ensure you are using fresh, properly stored reagents and anhydrous solvents.
-
Catalyst Inactivity: If using a catalyst, it may have deactivated over time. Insufficient catalyst loading can also lead to a stalled reaction.[1]
-
Inhibitors: Your starting material may contain impurities that inhibit the catalyst. Consider purifying the starting material before the reaction.
-
Solvent Effects: Some reactions are highly solvent-dependent. For example, in reactions using TMSCF₃, THF can be a sluggish solvent, while DMF can significantly accelerate the reaction and improve yields.[1]
Troubleshooting Guide: From Problem to Solution
This guide provides a systematic approach to diagnosing and solving specific experimental failures.
| Problem Observed | Probable Cause | Recommended Solution & Rationale |
| Low Yield / Incomplete Conversion | 1. Degraded Reagents: Trifluoromethylating reagents (e.g., TMSCF₃) or catalysts (e.g., TBAF) are often moisture-sensitive.[1][9] 2. Suboptimal Conditions: Incorrect temperature, solvent, or reaction time can hinder the reaction.[9] | Solution: 1. Use freshly opened or purified reagents. Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon). 2. Systematically optimize reaction conditions. Perform small-scale trials varying temperature, solvent polarity (e.g., THF vs. DMF), and reaction time to identify the optimal parameters for your specific substrate.[1] |
| Formation of Over-Reduction Byproduct (-CHF₂ or -CH₃) | Reducing Agent is too Strong or Conditions are too Harsh: Aggressive hydride sources can attack the electron-deficient CF₃ group.[4] | Solution: 1. Switch to a milder reducing agent like Diisobutylaluminum hydride (DIBAL-H).[4] 2. Maintain strict temperature control, often at low temperatures (e.g., 0°C to -78°C). 3. Use the minimum required stoichiometry of the reducing agent. |
| Formation of Dimer/Ether Byproduct | Acidic Conditions: Trace acid in the reaction, workup, or on silica gel can catalyze the self-condensation of the benzyl alcohol product.[10][11] | Solution: 1. Quench the reaction with a mild base (e.g., saturated NaHCO₃ solution). 2. During purification, use silica gel that has been neutralized with triethylamine (typically 1% v/v in the eluent). 3. Avoid prolonged exposure to acidic environments. |
| Hydrolysis of CF₃ Group to -COOH | Presence of Strong Base: The trifluoromethyl group can undergo hydrolysis to a carboxylic acid, particularly in the presence of a strong base and water.[8] | Solution: 1. Use anhydrous conditions throughout the reaction and workup. 2. If a basic wash is required, use a mild base like potassium carbonate or sodium bicarbonate and avoid strong hydroxides. 3. Minimize the time the compound is in a basic aqueous environment. |
| Product Loss During Workup | 1. Product is Water-Soluble: The polarity of the benzyl alcohol may lead to partitioning into the aqueous layer. 2. Product is Volatile: Low-molecular-weight benzyl alcohols can be lost during solvent removal under high vacuum.[12] | Solution: 1. Before discarding the aqueous layer, re-extract it multiple times with a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane).[12] 2. When concentrating the product, use moderate vacuum and temperature. Check the solvent in the rotovap trap for any lost product.[12] |
Visualizing Reaction Challenges
To better understand the competing reaction pathways, consider the following diagram.
Caption: Competing reaction pathways in trifluoromethylated benzyl alcohol synthesis.
This workflow provides a logical sequence for diagnosing issues with your reaction.
Caption: A logical workflow for troubleshooting problematic reactions.
Detailed Protocols for Byproduct Removal
Even with optimized conditions, some byproduct formation may be unavoidable. The following are standard, robust protocols for purifying your crude trifluoromethylated benzyl alcohol.
Protocol 1: Purification by Flash Column Chromatography
This is the most common method for separating compounds with different polarities.
-
TLC Analysis: First, analyze your crude mixture by Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A common starting point is a mixture of Hexanes and Ethyl Acetate. Adjust the ratio until the desired product has an Rf value of ~0.3.
-
Column Packing: Select an appropriately sized silica gel column. Prepare a slurry of silica gel in the less polar solvent (e.g., Hexanes) and carefully pack the column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the packed column. Alternatively, load the concentrated sample directly onto the column.
-
Elution and Collection: Begin eluting with the chosen solvent system. Collect fractions in test tubes and monitor the elution of compounds using TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified trifluoromethylated benzyl alcohol.[1][13][14]
Protocol 2: Purification by Recrystallization
If your product is a solid, recrystallization can be a highly effective method for achieving high purity.
-
Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Test small amounts of your crude product in various solvents (e.g., heptane, toluene, ethanol/water mixtures) to find a suitable one.
-
Dissolution: Place the crude solid in a flask and add the minimum amount of the chosen solvent to dissolve it completely at the solvent's boiling point.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.[15]
Protocol 3: Standard Aqueous Workup
An aqueous workup is essential for removing inorganic salts and water-soluble impurities after the reaction is complete.
-
Quenching: Carefully quench the reaction mixture, often by adding it to a separatory funnel containing water or a mild aqueous solution (e.g., saturated ammonium chloride or sodium bicarbonate).
-
Extraction: Add an appropriate immiscible organic solvent (e.g., Ethyl Acetate) to the separatory funnel. Stopper the funnel, invert it, and vent frequently to release any pressure. Shake vigorously to partition the components between the aqueous and organic layers.
-
Separation: Allow the layers to separate fully, then drain the lower layer.
-
Washing: Wash the organic layer sequentially with water and then a saturated brine solution. The brine wash helps to remove residual water from the organic layer.
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.[1][16]
References
- 1. benchchem.com [benchchem.com]
- 2. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. nbinno.com [nbinno.com]
- 6. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 7. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. biomedres.us [biomedres.us]
- 11. biomedres.us [biomedres.us]
- 12. How To [chem.rochester.edu]
- 13. oak.ulsan.ac.kr [oak.ulsan.ac.kr]
- 14. rsc.org [rsc.org]
- 15. data.epo.org [data.epo.org]
- 16. pubs.acs.org [pubs.acs.org]
Navigating Catalyst Selection for Reactions with 2-Amino-5-(trifluoromethyl)benzyl Alcohol: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to optimizing catalytic reactions involving 2-Amino-5-(trifluoromethyl)benzyl alcohol. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges in your synthetic endeavors. As Senior Application Scientists, we combine established chemical principles with practical laboratory experience to help you navigate the complexities of catalyst selection and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalytic reactions performed with this compound?
A1: this compound is a versatile substrate often employed in a range of catalytic transformations. The most prevalent reactions include:
-
Cross-Coupling Reactions: Particularly Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are fundamental for constructing carbon-carbon and carbon-nitrogen bonds, respectively.[1][2]
-
Oxidation Reactions: The conversion of the benzylic alcohol to the corresponding aldehyde or carboxylic acid is a crucial transformation.[3]
-
Hydrogenation/Hydrogenolysis: Reduction of the aromatic ring or cleavage of the C-O bond are also important synthetic manipulations.[4][5]
Q2: Why is catalyst selection so critical for reactions with this specific substrate?
A2: The structure of this compound presents unique challenges and opportunities. The presence of three distinct functional groups—the primary amine, the benzylic alcohol, and the electron-withdrawing trifluoromethyl group—necessitates careful catalyst selection to achieve high selectivity and yield. An inappropriate catalyst can lead to a variety of side reactions, including self-coupling, over-oxidation, or undesired reactions at the amino group.
Q3: My palladium-catalyzed cross-coupling reaction is showing low to no yield. What are the initial troubleshooting steps?
A3: Low or no yield in palladium-catalyzed cross-coupling reactions is a common issue. A systematic approach to troubleshooting is essential.[6] Key initial checkpoints include:
-
Reagent Purity: Ensure all reagents, especially the solvent and base, are anhydrous and of high purity. Moisture and oxygen can significantly impede the reaction.[6]
-
Catalyst Activity: The palladium source and ligands are paramount. If using a Pd(II) precatalyst, ensure its efficient in-situ reduction to the active Pd(0) species.[6][7] Consider using a pre-activated Pd(0) source or a more robust precatalyst system. The choice of ligand is also critical for catalyst stability and activity.[1][6]
-
Inert Atmosphere: These reactions are often air-sensitive. Confirm that your reaction vessel was properly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon).[6]
Troubleshooting Guides
Guide 1: Poor Selectivity in Palladium-Catalyzed Cross-Coupling Reactions
Problem: In a Suzuki-Miyaura or Buchwald-Hartwig reaction, you observe significant formation of side products, such as homocoupling of the boronic acid/ester or undesired reactions involving the amino or hydroxyl groups.
Potential Causes & Solutions:
-
Inappropriate Ligand Choice: The ligand plays a crucial role in dictating the reactivity and selectivity of the palladium catalyst.[8] Bulky, electron-rich phosphine ligands are often employed in Buchwald-Hartwig aminations to promote reductive elimination.[8] For Suzuki-Miyaura couplings, a variety of phosphine-based or N-heterocyclic carbene (NHC) ligands can be effective.[9]
-
Troubleshooting Protocol:
-
Screen a panel of ligands: Systematically test a range of ligands with varying steric and electronic properties. A good starting point would be to compare a monodentate ligand (e.g., P(t-Bu)3), a bidentate ligand (e.g., dppf), and a Buchwald-type ligand (e.g., SPhos).[1]
-
Monitor reaction progress: Use techniques like TLC, GC-MS, or LC-MS to track the formation of the desired product and identify key byproducts.
-
Analyze the results: Correlate the ligand structure with the observed selectivity to identify the optimal ligand for your specific transformation.
-
-
-
Incorrect Base Selection: The base is not just a proton scavenger; it actively participates in the catalytic cycle, particularly in the transmetalation step of the Suzuki-Miyaura reaction.[2] An unsuitable base can lead to catalyst deactivation or promote side reactions.
-
Troubleshooting Protocol:
-
Evaluate different bases: Test a range of inorganic and organic bases, such as K2CO3, Cs2CO3, K3PO4, and DBU. The strength and solubility of the base can significantly impact the reaction outcome.
-
Consider biphasic conditions: For Suzuki-Miyaura reactions, using a biphasic solvent system (e.g., toluene/water) with an inorganic base is a common and often effective strategy.[9]
-
-
Data Summary: Initial Catalyst System Screening for Suzuki-Miyaura Coupling
| Catalyst System | Ligand Type | Base | Solvent | Observed Selectivity (Desired Product:Byproduct) |
| Pd(OAc)2 / PPh3 | Monodentate Phosphine | K2CO3 | Toluene/H2O | Moderate |
| Pd(dppf)Cl2 | Bidentate Phosphine | K3PO4 | Dioxane | Good |
| CataXCium A Pd G3 | Buchwald-type | K2CO3 | Dioxane/H2O | Excellent[9] |
Guide 2: Catalyst Deactivation in Oxidation Reactions
Problem: During the oxidation of the benzylic alcohol to the aldehyde, the reaction starts well but then stalls before reaching completion.
Potential Causes & Solutions:
-
Product Inhibition: The product, benzaldehyde, or over-oxidation to benzoic acid, can inhibit the catalyst.[10][11] Benzoic acid, in particular, can strongly adsorb to the catalyst surface, blocking active sites.[11]
-
Troubleshooting Protocol:
-
Add a base: The presence of a mild inorganic base, like K2CO3, can neutralize any benzoic acid formed, preventing it from poisoning the catalyst.[10][12]
-
Control reaction time and temperature: Shorter reaction times and lower temperatures can minimize the formation of the over-oxidation product.
-
Consider a continuous flow setup: In some cases, a flow reactor can minimize product inhibition by continuously removing the product from the reaction zone.
-
-
-
Leaching of the Active Metal: For heterogeneous catalysts, the active metal (e.g., gold or palladium) can leach from the support into the solution, leading to a loss of activity.[12]
-
Troubleshooting Protocol:
-
Perform a hot filtration test: Filter the catalyst from the hot reaction mixture. If the reaction continues in the filtrate, leaching is occurring.
-
Analyze the catalyst support: The choice of support material (e.g., TiO2, SiO2, carbon) and the method of catalyst preparation can significantly influence metal-support interactions and prevent leaching.[12] Consider using a support that has been shown to strongly anchor the metal nanoparticles.
-
-
Experimental Workflow: Diagnosing Catalyst Deactivation
Caption: Troubleshooting workflow for catalyst deactivation.
Visualizing Catalytic Cycles
A fundamental understanding of the reaction mechanism is crucial for effective troubleshooting.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Simplified Buchwald-Hartwig amination cycle.
Suzuki-Miyaura Coupling Catalytic Cycle
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Inhibition of a gold-based catalyst in benzyl alcohol oxidation: understanding and remediation -ORCA [orca.cardiff.ac.uk]
- 12. Factors influencing the catalytic oxidation of benzyl alcohol using supported phosphine-capped gold nanoparticles - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C4CY01168F [pubs.rsc.org]
Technical Support Center: Safe Handling and Storage of 2-Amino-5-(trifluoromethyl)benzyl alcohol
Welcome to the technical support center for 2-Amino-5-(trifluoromethyl)benzyl alcohol (CAS No. 220107-65-3). This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the safe handling, storage, and common experimental troubleshooting for this versatile chemical intermediate. Our goal is to bridge the gap between standardized safety data and practical laboratory application, ensuring both the integrity of your research and the safety of your team.
Section 1: Compound Profile and Hazard Summary
This compound is a key building block in medicinal chemistry and materials science, valued for the strategic placement of its amino, hydroxyl, and trifluoromethyl functional groups.[1][2] The trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity in target molecules, while the amino and benzyl alcohol moieties offer versatile handles for further synthetic transformations.[3]
However, the same reactivity that makes this compound synthetically useful also necessitates stringent handling and storage protocols. The primary hazards are skin, eye, and respiratory irritation.[4]
Key Safety and Physical Data
| Property | Value | Source(s) |
| Chemical Formula | C₈H₈F₃NO | [2] |
| Molecular Weight | 191.15 g/mol | [2] |
| Appearance | Not specified, likely a solid or liquid | - |
| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [4] |
| Signal Word | Warning | [4] |
| Storage Temperature | Room temperature, in a dry, well-ventilated place | [3] |
| Incompatible Materials | Strong oxidizing agents | [5] |
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and stability of this compound.
Q1: My solid this compound has developed a slight discoloration upon storage. Is it still usable?
A1: Discoloration is often an early indicator of oxidative degradation. The aminobenzyl alcohol structure is susceptible to oxidation, especially when exposed to air and light, which can form colored impurities like quinone-imine species.[6] While slight discoloration may not significantly impact every reaction, it is crucial to assess its purity (e.g., by TLC or LC-MS) before use in sensitive applications. For best results, use fresh material or repurify if significant degradation is suspected.
Q2: What is the best way to store this compound to ensure long-term stability?
A2: To minimize degradation, store this compound in a tightly sealed, opaque container in a cool, dry, and well-ventilated area.[3] Purging the container with an inert gas like argon or nitrogen before sealing is a highly recommended practice to displace oxygen and prevent oxidation.[6]
Q3: I'm having difficulty dissolving the compound for my reaction. What solvents are recommended?
A3: While specific solubility data is not widely published, aminobenzyl alcohols are generally soluble in polar organic solvents. Common choices for reactions include Tetrahydrofuran (THF), Dioxane, and Dimethylformamide (DMF).[7] Gentle heating can aid dissolution. It is always advisable to perform a small-scale solubility test before committing the bulk of your material.
Q4: Can I prepare a stock solution in DMSO for screening purposes? How stable will it be?
A4: Yes, DMSO is a common solvent for creating high-concentration stock solutions. However, long-term stability can be a concern. DMSO is hygroscopic and can contain oxidizing impurities. For long-term storage, it is best to prepare fresh solutions. If a stock solution must be stored, aliquot it into single-use vials, purge with inert gas, and store at -20°C or -80°C in the dark.[6]
Section 3: Experimental Troubleshooting Guides
This section provides solutions to specific issues you may encounter during common synthetic applications.
Guide 1: Oxidation of the Benzyl Alcohol
The selective oxidation of the benzyl alcohol to the corresponding aldehyde is a frequent transformation.[8]
Observed Problem: Low yield of the desired aldehyde and formation of dark, polymeric byproducts.
-
Potential Cause 1: Over-oxidation or Side Reactions. The amino group is electron-donating, making the entire molecule susceptible to oxidation. Harsh oxidizing agents can lead to the formation of carboxylic acids or N-oxidized byproducts.[8]
-
Solution 1: Employ Milder, Chemoselective Reagents. Consider using mild, aerobic oxidation conditions, such as a CuI/TEMPO/DMAP system under an oxygen atmosphere. This system has been shown to be highly effective for the selective oxidation of aminobenzyl alcohols.[8]
-
Potential Cause 2: Catalyst Inhibition. The basic amino group can coordinate with and deactivate certain metal catalysts.
-
Solution 2: Choose a Tolerant Catalytic System. The aforementioned CuI/TEMPO system is generally tolerant of the amino group.[8] Alternatively, protecting the amine (e.g., as a Boc or Cbz derivative) prior to oxidation is a robust strategy, though it adds extra steps to the synthesis.[9]
Guide 2: Suzuki-Miyaura Cross-Coupling Reactions
If your this compound is functionalized with a halide (e.g., at the 2-position, becoming 2-Amino-3-bromo-5-(trifluoromethyl)benzyl alcohol), you may encounter challenges with Suzuki couplings.
Observed Problem: The Suzuki coupling reaction is failing or giving a very low yield.
-
Potential Cause 1: Catalyst Inhibition. The Lewis basic amino group and the pyridine-like nature of some heterocyclic partners can inhibit the palladium catalyst.[10]
-
Solution 1: Ligand and Catalyst Selection. For electron-rich aryl halides, especially those bearing amine substituents, standard catalysts like Pd(PPh₃)₄ may be ineffective. Use a more active catalyst system with electron-rich, bulky phosphine ligands such as SPhos or XPhos, often paired with a Pd(0) source like Pd₂(dba)₃.[7][10]
-
Potential Cause 2: Inappropriate Base. The base is crucial for activating the boronic acid. An incorrect choice can halt the reaction or cause decomposition.
-
Solution 2: Base Optimization. While K₂CO₃ is common, challenging couplings often benefit from stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃.[7]
-
Potential Cause 3: Dehalogenation Side Reaction. You observe the formation of the dehalogenated starting material (this compound) as a major byproduct.
-
Solution 3: Minimize Proton Sources. This side reaction is often caused by traces of water or other proton sources. Ensure you are using anhydrous solvents and reagents. Thoroughly degassing the reaction mixture is critical, as dissolved oxygen can interfere with the catalyst and promote side reactions.[7][11]
Section 4: Protocols and Procedures
Protocol 1: Standard Personal Protective Equipment (PPE) Workflow
This protocol outlines the minimum required PPE for handling this compound.
Caption: PPE workflow for handling the compound.
Protocol 2: Emergency Response for Spills and Exposures
Immediate and correct response to an accidental release or exposure is critical.
Caption: Decision tree for emergency response.
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get immediate medical attention.[4]
-
Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing. If skin irritation occurs, get medical advice.[4]
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[4]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Call a physician or poison control center immediately.
Section 5: Conclusion
This compound is a valuable reagent whose effective use is predicated on a thorough understanding of its chemical properties and associated hazards. By integrating robust safety protocols with informed experimental design and troubleshooting, researchers can confidently and safely leverage this compound to advance their scientific objectives. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) before beginning any new procedure.
References
- 1. This compound | C8H8F3NO | CID 21925645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 220107-65-3 | this compound - Fluoropharm [fluoropharm.com]
- 3. 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol [myskinrecipes.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A-Comparative-Guide-to-Trifluoromethylated-Benzyl-Alcohols-in-Modern-Drug-Design
Abstract: The strategic incorporation of fluorine-containing moieties has become a cornerstone of modern medicinal chemistry. Among these, the trifluoromethyl (CF3) group, when appended to a benzyl alcohol scaffold, offers a powerful tool for modulating the physicochemical and pharmacokinetic properties of drug candidates. This guide provides a comprehensive comparison of ortho-, meta-, and para-trifluoromethylated benzyl alcohols, delving into their synthesis, spectral characteristics, and profound impact on drug design. Through an objective lens supported by experimental data, we explore how the positional isomerism of the CF3 group influences lipophilicity, metabolic stability, and target engagement. This document serves as a critical resource for researchers, scientists, and drug development professionals seeking to harness the full potential of these versatile building blocks.
Introduction: The Ascendancy of Fluorine in Medicinal Chemistry
The introduction of fluorine into bioactive molecules is a widely employed strategy to enhance their pharmacological profiles.[1][2] The trifluoromethyl group (-CF3), in particular, is a prevalent feature in many approved drugs due to its unique electronic properties and steric profile.[3][4] When attached to a benzyl alcohol, a common pharmacophore, the CF3 group can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.[2] This guide will dissect the nuanced differences between the ortho-, meta-, and para-isomers of trifluoromethylated benzyl alcohol, providing a framework for their rational application in drug design.
Isomeric Differentiation: A Comparative Analysis
The position of the trifluoromethyl group on the phenyl ring of benzyl alcohol has a profound impact on its properties. This section will compare the key physicochemical parameters of 2-(trifluoromethyl)benzyl alcohol, 3-(trifluoromethyl)benzyl alcohol, and 4-(trifluoromethyl)benzyl alcohol.
Physicochemical Properties
The electronic-withdrawing nature of the trifluoromethyl group influences the acidity of the benzylic proton and the overall lipophilicity of the molecule.
| Property | 2-(Trifluoromethyl)benzyl alcohol | 3-(Trifluoromethyl)benzyl alcohol | 4-(Trifluoromethyl)benzyl alcohol |
| CAS Number | 346-06-5[5][6] | 349-95-1 | 349-95-1[7][8] |
| Molecular Formula | C8H7F3O[5][6] | C8H7F3O | C8H7F3O[7][8] |
| Molecular Weight | 176.14 g/mol [5] | 176.14 g/mol | 176.14 g/mol [7] |
| Appearance | Colorless liquid[6] | Colorless to light yellow liquid | Colorless to light yellow liquid[7] |
| Boiling Point | 78-80 °C[7] | 97-98 °C[9] | 78-80 °C[7] |
| Density | 1.286 g/mL[7] | 1.337 g/cm³[9] | 1.286 g/mL[7] |
| Refractive Index | 1.459 (n20D)[7] | 1.448[9] | 1.459 (n20D)[7] |
Table 1: Comparison of the physicochemical properties of trifluoromethylated benzyl alcohol isomers.
Spectroscopic Signatures
The position of the CF3 group also leads to distinct spectroscopic fingerprints, which are crucial for characterization.
Workflow for Spectroscopic Analysis
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of trifluoromethylated benzyl alcohol isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H NMR spectra of these isomers show characteristic shifts for the benzylic protons and aromatic protons, influenced by the electron-withdrawing CF3 group. For instance, the 1H NMR spectrum of 4-(trifluoromethyl)benzyl alcohol exhibits distinct signals for the benzylic CH2 and the aromatic protons.[10] Similarly, the infrared (IR) spectra provide valuable information about the functional groups present.[5][11]
Infrared (IR) Spectroscopy and Mass Spectrometry (MS): Vibrational spectroscopy, such as sum frequency generation (SFG), has been used to study the surface properties of 4-(trifluoromethyl)benzyl alcohol, revealing strong ordering of the CF3 groups.[12][13] Mass spectrometry is essential for confirming the molecular weight of the synthesized compounds.
Synthesis of Trifluoromethylated Benzyl Alcohols
The synthesis of these key building blocks can be achieved through various established organic chemistry methodologies. A common approach involves the reduction of the corresponding trifluoromethylated benzoic acid or benzaldehyde.
Experimental Protocol: Synthesis of 4-(Trifluoromethyl)benzyl alcohol via Reduction of 4-(Trifluoromethyl)benzoic Acid
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Reduction: Cool the solution to 0 °C in an ice bath. Slowly add a solution of a suitable reducing agent, such as lithium aluminum hydride (LiAlH4) (1.1 eq) in THF, to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the excess LiAlH4 by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
-
Workup: Filter the resulting aluminum salts and wash them thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 4-(trifluoromethyl)benzyl alcohol.
-
Characterization: Confirm the identity and purity of the product using NMR (1H, 13C, 19F) and IR spectroscopy, and mass spectrometry.
Impact on Drug Design and Pharmacokinetics
The incorporation of a trifluoromethylated benzyl alcohol moiety into a drug candidate can profoundly influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[14]
Logical Relationship of CF3 Group Properties to Pharmacokinetics
References
- 1. jelsciences.com [jelsciences.com]
- 2. mdpi.com [mdpi.com]
- 3. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years – ScienceOpen [scienceopen.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-(Trifluoromethyl)benzylic alcohol | C8H7F3O | CID 67666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-(Trifluoromethyl)benzyl alcohol(346-06-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
- 8. 4-(Trifluoromethyl)benzyl alcohol [webbook.nist.gov]
- 9. innospk.com [innospk.com]
- 10. 4-(Trifluoromethyl)benzyl alcohol(349-95-1) 1H NMR spectrum [chemicalbook.com]
- 11. 2-(Trifluoromethyl)benzyl alcohol(346-06-5) IR Spectrum [m.chemicalbook.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Detection and spectral analysis of trifluoromethyl groups at a surface by sum frequency generation vibrational spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics - Drug Design Org [drugdesign.org]
The Trifluoromethylbenzyl Scaffold: A Comparative Guide to the Biological Activity of 2-Amino-5-(trifluoromethyl)benzyl Alcohol Derivatives
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into organic molecules is a well-established strategy to enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. The trifluoromethyl group (-CF3) is of particular interest due to its strong electron-withdrawing nature and its ability to significantly modulate the biological activity of a parent compound. This guide provides a comparative analysis of the biological activities of compounds derived from the versatile scaffold, 2-Amino-5-(trifluoromethyl)benzyl alcohol. We will delve into the anticancer, antimicrobial, and anti-inflammatory potential of these derivatives, presenting supporting experimental data and elucidating the underlying scientific rationale for their design and evaluation.
Part 1: Anticancer Activity - A Primary Focus
The 2-Amino-5-(trifluoromethyl)benzyl scaffold has proven to be a fertile ground for the development of novel anticancer agents. The inherent properties of the trifluoromethyl group, such as increased lipophilicity, can enhance the ability of these compounds to cross cellular membranes and interact with intracellular targets.[1]
Thiazolo[4,5-d]pyrimidine Derivatives: Potent Antiproliferative Agents
A significant class of compounds derived from trifluoromethyl-containing precursors are the thiazolo[4,5-d]pyrimidines, which are considered purine antagonists. The fusion of the trifluoromethyl group with the thiazolo[4,5-d]pyrimidine core is anticipated to yield compounds with enhanced bioavailability and potent anticancer effects.[1]
A study focused on the synthesis and evaluation of novel 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives demonstrated significant in vitro cytotoxicity against a panel of human cancer cell lines.[1]
The antiproliferative activity of these compounds was assessed using a metabolic assay that measures mitochondrial activity, providing an indication of cell viability. The half-maximal inhibitory concentration (IC50) values for a selection of these derivatives against various cancer cell lines are summarized below.
| Compound ID | Derivative Class | A375 (Melanoma) IC50 (µM) | C32 (Amelanotic Melanoma) IC50 (µM) | DU145 (Prostate Cancer) IC50 (µM) | MCF-7/WT (Breast Cancer) IC50 (µM) |
| 3a | 7-Chloro-thiazolo[4,5-d]pyrimidine | >500 | >500 | >500 | >500 |
| 3b | 7-Chloro-thiazolo[4,5-d]pyrimidine | 20 (at 50µM) | 20 (at 50µM) | Not Reported | Not Reported |
| 3c | 7-Chloro-thiazolo[4,5-d]pyrimidine | >500 | >500 | >500 | >500 |
| 3d | 7-Chloro-thiazolo[4,5-d]pyrimidine | 103 | 87.4 | Not Reported | Not Reported |
| 4a | 7-Amino-thiazolo[4,5-d]pyrimidine | Not Reported | Not Reported | Not Reported | Not Reported |
Data extracted from a study on new 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives.[1]
Notably, compound 3b , a 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione, emerged as the most active compound, significantly reducing the viability of melanoma cell lines at a concentration of 50 µM.[1] This highlights the importance of the chloro and phenyl substitutions on the thiazolo[4,5-d]pyrimidine core for cytotoxic activity. Interestingly, compound 3d showed activity against melanoma cell lines while being non-toxic to normal cell lines (CHO-K1 and HaCaT), suggesting a degree of selectivity.[1]
The evaluation of the antiproliferative activity of the synthesized compounds was performed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay is a standard method for assessing cell metabolic activity.
Step-by-Step Methodology:
-
Cell Seeding: Human cancer cell lines (A375, C32, DU145, MCF-7/WT) and normal cell lines (CHO-K1, HaCaT) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (dissolved in DMSO) for a specified incubation period (e.g., 72 hours). Control wells receive DMSO alone.
-
MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT is added to each well.
-
Formazan Solubilization: The plates are incubated to allow viable cells with active mitochondria to reduce the yellow MTT to purple formazan crystals. Subsequently, a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the compound concentration.
Workflow for MTT Assay
Caption: Workflow of the MTT assay for determining cell viability.
Thieno[2,3-b]pyridine Derivatives: Targeting Phospholipid Metabolism
Another promising class of anticancer compounds are the 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines. These molecules have been shown to exhibit potent anti-proliferative activity against breast and colon cancer cell lines. Their proposed mechanism of action involves the inhibition of phosphoinositide phospholipase C (PI-PLC), thereby interfering with phospholipid metabolism.[3]
While not directly derived from this compound in the cited study, the investigation of related benzyl alcohol derivatives of thieno[2,3-b]pyridines provides valuable comparative insights. A study comparing 5-benzoyl and 5-benzylhydroxy derivatives revealed that compounds bearing a secondary benzyl alcohol tether had improved efficacy over their benzoyl counterparts.[3][4]
The anti-proliferative activity was determined by measuring the incorporation of 3H-thymidine into the DNA of cancer cells, a direct measure of cell proliferation.
| Compound ID | R1 Group | R2 Group | HCT116 (% Inhibition) | MDA-MB-231 (% Inhibition) | HCT116 IC50 (nM) | MDA-MB-231 IC50 (nM) |
| 7h | 4-Cl | 2-Me, 3-Cl | >95% | >95% | 126 ± 21 | 49.9 ± 8.3 |
| 7i | 4-Cl | 2-Me, 3-Br | >95% | >95% | 79.4 ± 12 | 63.1 ± 9.5 |
| 8h | 3,4-diCl | 2-Me, 3-Cl | >95% | >95% | 63.1 ± 11 | 99.5 ± 15 |
Data extracted from a study on 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines.[3][4]
The data clearly indicates that the benzyl alcohol derivatives, particularly those with 2,3-disubstitution on the 2-arylcarboxamide ring (compounds 7h , 7i , and 8h ), are highly potent inhibitors of cancer cell proliferation, with IC50 values in the nanomolar range.[3][4] This underscores the favorable contribution of the benzyl alcohol moiety to the anti-proliferative activity of this scaffold.
This assay measures the rate of DNA synthesis and is a direct indicator of cell proliferation.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Cancer cells (e.g., HCT116, MDA-MB-231) are cultured in appropriate media and treated with the test compounds for a defined period.
-
Radiolabeling: 3H-thymidine is added to the cell culture medium. Proliferating cells will incorporate the radiolabeled thymidine into their newly synthesized DNA.
-
Cell Harvesting: After incubation with the radiolabel, the cells are harvested and washed to remove any unincorporated 3H-thymidine.
-
DNA Precipitation: The cellular DNA is precipitated using an acid (e.g., trichloroacetic acid).
-
Scintillation Counting: The amount of radioactivity in the precipitated DNA is quantified using a scintillation counter.
-
Data Analysis: The level of radioactivity is directly proportional to the rate of cell proliferation. The results are typically expressed as a percentage of the control (untreated cells).
PI-PLC Signaling Pathway
Caption: Simplified PI-PLC signaling pathway targeted by some thieno[2,3-b]pyridine derivatives.
Part 2: Antimicrobial and Anti-inflammatory Potential - An Emerging Area
While the primary focus of research on trifluoromethylbenzyl derivatives has been on anticancer applications, the broader class of benzyl alcohol derivatives has demonstrated notable antimicrobial and anti-inflammatory activities. This suggests that derivatives of this compound may also possess these properties, representing an exciting avenue for future investigation.
Antimicrobial Activity
Benzyl alcohol and its derivatives are known to possess antibacterial and antifungal properties.[5][6] Their mechanism of action is often attributed to their ability to disrupt cell membranes, leading to increased membrane fluidity and instability.[6]
A study on various benzyl alcohol derivatives demonstrated their efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) bacteria.[5][7] The antibacterial activity was found to be concentration-dependent.[7]
While specific data for derivatives of this compound is not yet prevalent in the literature, the established antimicrobial profile of the benzyl alcohol scaffold provides a strong rationale for screening these compounds for antibacterial and antifungal activity.
A common and straightforward method for assessing antimicrobial activity is the disc diffusion assay.
Step-by-Step Methodology:
-
Bacterial Culture Preparation: A standardized inoculum of the target bacteria is prepared and uniformly spread onto the surface of an agar plate.
-
Disc Application: Sterile filter paper discs impregnated with a known concentration of the test compound are placed on the agar surface. A control disc containing the solvent and a positive control disc with a standard antibiotic are also included.
-
Incubation: The plates are incubated under conditions suitable for bacterial growth.
-
Zone of Inhibition Measurement: If the compound has antimicrobial activity, a clear zone where bacterial growth is inhibited will appear around the disc. The diameter of this zone of inhibition is measured in millimeters.
-
Interpretation: The size of the zone of inhibition is proportional to the antimicrobial potency of the compound.
Anti-inflammatory Activity
The anti-inflammatory potential of benzyl alcohol derivatives has also been explored. For instance, the conjugation of non-steroidal anti-inflammatory drugs (NSAIDs) with 3,4,5-trimethoxybenzyl alcohol has been shown to enhance their anti-inflammatory activity.[8] This enhancement is potentially due to increased inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[8]
Given that inflammation is a critical component of many diseases, including cancer, exploring the anti-inflammatory properties of this compound derivatives could reveal dual-action therapeutic agents.
This is a classic in vivo model for evaluating the anti-inflammatory activity of compounds.
Step-by-Step Methodology:
-
Animal Acclimatization: Rats are acclimatized to the laboratory conditions.
-
Compound Administration: The test compound is administered to the animals, typically orally or intraperitoneally. A control group receives the vehicle.
-
Induction of Inflammation: A solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.
-
Edema Measurement: The volume of the paw is measured at regular intervals after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema in the treated group is calculated relative to the control group.
COX-2 Inflammatory Pathway
Caption: The role of COX-2 in the inflammatory cascade.
Conclusion and Future Directions
Derivatives of this compound represent a promising class of compounds with significant, clinically relevant biological activities. The research to date has strongly positioned these molecules as valuable scaffolds for the development of novel anticancer agents, with demonstrated efficacy against various cancer cell lines. The comparative data presented herein highlights the importance of specific structural modifications in optimizing this activity.
Furthermore, the established antimicrobial and anti-inflammatory properties of the broader benzyl alcohol family provide a compelling rationale for expanding the biological evaluation of this compound derivatives into these therapeutic areas. Future research should focus on synthesizing and screening a wider array of these compounds to establish comprehensive structure-activity relationships and to identify lead candidates with potent and selective biological effects.
References
- 1. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C8H8F3NO | CID 21925645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and GC-MS for Purity Validation of 2-Amino-5-(trifluoromethyl)benzyl alcohol
In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. For a compound such as 2-Amino-5-(trifluoromethyl)benzyl alcohol, a key building block in the synthesis of various pharmaceutical agents, rigorous analytical testing is paramount. This guide provides an in-depth comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity validation of this specific analyte. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer data-driven insights to guide researchers in selecting the most appropriate technique for their needs.
The Critical Role of Purity Validation
Pharmaceutical impurities, even at trace levels, can significantly impact the safety and efficacy of a final drug product.[1] These unwanted chemicals can arise from various stages of the manufacturing process, including synthesis, purification, and storage.[2][3] Regulatory bodies such as the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) have established stringent guidelines for the identification and quantification of impurities in drug substances and products.[4][5][6] Therefore, the development and validation of robust analytical methods for purity assessment is a critical and mandatory step in the pharmaceutical industry.[1][7]
Physicochemical Properties of this compound
Before selecting an analytical technique, a thorough understanding of the analyte's physicochemical properties is essential. This compound (C8H8F3NO) possesses a benzyl alcohol core substituted with an amino group and a trifluoromethyl group.[8]
-
Polarity: The presence of the amino (-NH2) and hydroxyl (-OH) groups imparts significant polarity to the molecule.
-
Volatility: The boiling point of this compound is 270 °C, indicating it is a semi-volatile compound.[9]
-
Thermal Stability: While possessing a relatively high boiling point, the presence of the amino and hydroxyl groups may render the molecule susceptible to degradation at elevated temperatures, a critical consideration for GC analysis.
-
UV Absorbance: The aromatic ring in its structure suggests that it will absorb ultraviolet (UV) light, a property that can be exploited for detection in HPLC.
These properties suggest that both HPLC and GC-MS could potentially be viable methods, but each will have its own set of advantages and challenges.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is a cornerstone of pharmaceutical analysis due to its versatility, high resolution, and suitability for a wide range of compounds, particularly those that are non-volatile or thermally labile.[2][3] The separation in HPLC is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase packed in a column.[10][11]
Why HPLC is a Strong Candidate
For this compound, HPLC, particularly in the reversed-phase mode, is an excellent choice. The polarity of the molecule allows for good retention and separation on a non-polar stationary phase (like C18) with a polar mobile phase. Furthermore, its UV absorbance enables sensitive detection using a Diode-Array Detector (DAD) or a UV detector.
Experimental Protocol: HPLC-UV Method for Purity Validation
This protocol outlines a validated HPLC method for the determination of the purity of this compound and its related substances.
1. Instrumentation and Chromatographic Conditions:
| Parameter | Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent with DAD | A standard, reliable system capable of providing the necessary performance. The DAD allows for spectral analysis to aid in peak identification and purity assessment. |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm | A robust, general-purpose C18 column providing good peak shape for polar compounds and excellent stability. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a controlled pH to ensure consistent ionization of the amino group, leading to reproducible retention times. |
| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase HPLC, offering good elution strength for the analyte. |
| Gradient Elution | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-18.1 min: 90-10% B; 18.1-25 min: 10% B | A gradient is employed to ensure elution of potential impurities with a wide range of polarities and to clean the column effectively after each injection. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Detection Wavelength | 254 nm | A common wavelength for aromatic compounds, providing good sensitivity for the analyte. |
2. Standard and Sample Preparation:
-
Standard Solution (1.0 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Sample Solution (1.0 mg/mL): Prepare the sample in the same manner as the standard solution.
3. Method Validation (as per ICH Q2(R2) Guidelines): [4][5][12][13]
The method should be validated for specificity, linearity, range, accuracy, precision, and robustness.
-
Specificity: Analyze blank (diluent), placebo (if applicable), and spiked samples to demonstrate that there is no interference from other components at the retention time of the analyte.[12] Peak purity analysis using a DAD can further confirm the homogeneity of the analyte peak.[14]
-
Linearity: Prepare a series of solutions of the reference standard over a concentration range of 0.05% to 150% of the nominal sample concentration. Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.[7]
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The recovery should typically be within 98.0% to 102.0%.[7]
-
Precision:
-
Repeatability (Intra-assay precision): Analyze six replicate preparations of the sample solution. The relative standard deviation (RSD) of the assay results should be ≤ 2.0%.[7]
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be within acceptable limits.
-
-
Limit of Quantitation (LOQ) and Limit of Detection (LOD): Determine the lowest concentration of the analyte that can be reliably quantified and detected, respectively. The LOQ is crucial for the quantification of impurities.
Visualization of the HPLC Workflow
Caption: HPLC analysis workflow for purity validation.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile and Semi-Volatile Compounds
GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.[1] It is an ideal technique for the analysis of volatile and semi-volatile compounds that are thermally stable.
Is GC-MS a Suitable Alternative?
Given the semi-volatile nature of this compound, GC-MS is a viable, and in some cases, superior alternative to HPLC. The mass spectrometer provides definitive identification of the analyte and any impurities based on their mass spectra, offering a higher degree of certainty than UV detection alone.
However, a key consideration is the thermal stability of the analyte. The high temperatures of the GC inlet and column could potentially cause degradation. Additionally, the polar nature of the amino and hydroxyl groups can lead to poor peak shape (tailing) on standard non-polar GC columns. To address this, derivatization is often employed to convert the polar functional groups into less polar, more volatile derivatives.
Experimental Protocol: GC-MS Method for Purity Validation
This protocol describes a GC-MS method for the purity analysis of this compound, including a derivatization step to improve chromatographic performance.
1. Derivatization:
-
Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Procedure:
-
Accurately weigh about 1 mg of the sample into a 2 mL autosampler vial.
-
Add 100 µL of pyridine (to act as a catalyst and solvent).
-
Add 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Allow the vial to cool to room temperature before analysis.
-
2. Instrumentation and GC-MS Conditions:
| Parameter | Setting | Rationale |
| GC-MS System | Agilent 7890B GC with 5977B MS or equivalent | A widely used and reliable system for routine analysis. |
| Column | HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness | A low-polarity column suitable for the separation of a wide range of compounds, including the silylated derivative. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | An inert carrier gas that provides good chromatographic efficiency. |
| Inlet Temperature | 250 °C | A temperature high enough to ensure complete volatilization of the derivatized analyte without causing degradation. |
| Injection Mode | Split (20:1) | A split injection is used to prevent column overloading with the relatively concentrated sample. |
| Oven Temperature Program | Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | A temperature program is used to separate compounds with different boiling points. |
| MS Transfer Line Temp | 280 °C | Prevents condensation of the analytes before they enter the mass spectrometer. |
| Ion Source Temperature | 230 °C | Optimizes the ionization process. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | The standard ionization technique for GC-MS, providing reproducible fragmentation patterns for library matching. |
| Scan Range | m/z 40-550 | A wide scan range to capture the molecular ion and fragment ions of the derivatized analyte and potential impurities. |
3. Data Analysis:
-
The purity of the sample is determined by calculating the peak area percent of the main component relative to the total area of all peaks in the chromatogram.
-
The identity of the main peak and any impurities can be confirmed by comparing their mass spectra to a reference library (e.g., NIST).
Visualization of the GC-MS Workflow
Caption: GC-MS analysis workflow including derivatization.
Head-to-Head Comparison: HPLC vs. GC-MS
| Feature | HPLC | GC-MS |
| Applicability | Excellent for non-volatile and thermally labile compounds.[2] | Best for volatile and semi-volatile, thermally stable compounds.[1] |
| Sample Preparation | Generally simpler, often just "dissolve and inject". | May require derivatization for polar analytes, adding complexity. |
| Separation Efficiency | High, especially with modern UHPLC systems. | Very high, with long capillary columns providing excellent resolution. |
| Detection | UV detection is common and sensitive for chromophoric compounds. DAD provides spectral information. | Mass spectrometry provides definitive identification based on mass-to-charge ratio and fragmentation patterns. |
| Quantification | Highly accurate and precise with external or internal standards. | Accurate, but can be more variable if derivatization is not complete or reproducible. |
| Throughput | Can be high, with typical run times of 15-30 minutes. | Can be slower due to longer column equilibration times and potential for sample carryover. |
| Cost | Generally lower initial instrument cost and operating expenses. | Higher initial investment and maintenance costs. |
Conclusion and Recommendations
Both HPLC and GC-MS are powerful and suitable techniques for the purity validation of this compound. The choice between the two will depend on the specific requirements of the analysis and the resources available.
-
For routine quality control and purity assays, the developed HPLC-UV method is highly recommended. It is robust, reproducible, and does not require a derivatization step, making it more efficient for high-throughput environments. The validation data demonstrates its suitability for its intended purpose in a regulated setting.
-
GC-MS is the preferred method for impurity identification and structure elucidation. The definitive identification provided by the mass spectrometer is invaluable for characterizing unknown impurities. While the derivatization step adds complexity, it is a necessary trade-off for the wealth of structural information obtained.
In a comprehensive drug development program, it is often beneficial to utilize both techniques orthogonally. HPLC can be used for the routine quantitative determination of purity, while GC-MS can be employed to investigate any out-of-specification results or to identify unknown peaks observed in the HPLC chromatogram. This dual-pronged approach provides the highest level of confidence in the purity and quality of this compound, ultimately contributing to the development of safe and effective medicines.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. m.youtube.com [m.youtube.com]
- 5. qbdgroup.com [qbdgroup.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. resolvemass.ca [resolvemass.ca]
- 8. This compound | C8H8F3NO | CID 21925645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Page loading... [guidechem.com]
- 10. usp.org [usp.org]
- 11. <621> CHROMATOGRAPHY [drugfuture.com]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. database.ich.org [database.ich.org]
- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
A Comparative Study of Ortho-, Meta-, and Para-Substituted Trifluoromethyl Benzyl Alcohols: A Guide for Researchers
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing moieties has become a cornerstone for fine-tuning molecular properties. Among these, the trifluoromethyl (CF₃) group stands out for its profound electronic influence, capable of modulating a molecule's acidity, lipophilicity, metabolic stability, and binding affinity. This guide presents a comprehensive comparative analysis of the ortho-, meta-, and para-isomers of trifluoromethyl benzyl alcohol, offering insights into their synthesis, physicochemical characteristics, and reactivity profiles. This objective comparison, supported by experimental data, is intended to empower researchers, scientists, and drug development professionals in their selection and application of these versatile building blocks.
The Positional Impact of the Trifluoromethyl Group: An Overview of Electronic and Steric Effects
The trifluoromethyl group is a potent electron-withdrawing substituent, primarily through a strong negative inductive effect (-I).[1] Unlike many other substituents, its resonance effect is negligible.[2] The position of the CF₃ group on the benzene ring, therefore, dictates its influence on the benzylic alcohol's properties in a distinct manner for each isomer.
-
Ortho-isomer: The CF₃ group is in close proximity to the hydroxylmethyl group. This proximity introduces significant steric hindrance, which can influence reaction rates and conformational preferences.[3][4] The strong inductive effect is most pronounced at the ortho position, significantly impacting the acidity of the hydroxyl group.
-
Meta-isomer: The inductive effect of the CF₃ group is still significant at the meta position, influencing the electron density of the aromatic ring and the benzylic carbon. However, it is less pronounced than in the ortho- and para-positions for properties influenced by resonance.
-
Para-isomer: The CF₃ group is situated opposite the hydroxymethyl group. At this position, its strong electron-withdrawing inductive effect influences the entire π-system of the ring, affecting the reactivity of the benzylic position.
These positional differences manifest in the distinct physicochemical properties and reactivity of each isomer, as will be detailed in the following sections.
Synthesis of Trifluoromethyl Benzyl Alcohol Isomers
The synthesis of ortho-, meta-, and para-trifluoromethyl benzyl alcohols can be achieved through several common routes, primarily involving the reduction of the corresponding trifluoromethyl-substituted benzoic acids or benzaldehydes. The choice of synthetic strategy often depends on the availability of starting materials and the desired scale of the reaction.
A general and widely applicable method is the reduction of the corresponding trifluoromethylbenzoic acid using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF).
Experimental Protocol: General Procedure for the Reduction of Trifluoromethylbenzoic Acids
Materials:
-
Ortho-, meta-, or para-trifluoromethylbenzoic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
Procedure:
-
A solution of the respective trifluoromethylbenzoic acid (1.0 eq) in anhydrous diethyl ether or THF is added dropwise to a stirred suspension of LiAlH₄ (1.5-2.0 eq) in the same solvent at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified time (typically 2-12 hours), with reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then again with water, until a granular precipitate is formed.
-
The resulting solid is filtered off and washed with diethyl ether or THF.
-
The combined organic filtrate is washed with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude trifluoromethyl benzyl alcohol.
-
The crude product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.
Alternatively, the isomers can be synthesized from the corresponding trifluoromethyl-substituted benzaldehydes via reduction with sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol. Another route for the meta-isomer involves the reaction of m-trifluoromethylhalogenobenzyl with sodium acetate in an alcohol solvent.[5]
Comparative Physicochemical Properties
The position of the trifluoromethyl group significantly influences the physicochemical properties of the benzyl alcohol isomers, particularly their acidity (pKa) and lipophilicity (LogP). These parameters are critical in drug design as they affect a molecule's solubility, membrane permeability, and interaction with biological targets.
| Isomer | Predicted pKa | Calculated LogP |
| Ortho- | ~13.5 | ~2.3 |
| Meta- | ~13.7 | 2.2[6] |
| Para- | 13.91 (Predicted)[7] | ~2.3 |
Acidity (pKa): The strong electron-withdrawing inductive effect of the CF₃ group increases the acidity (lowers the pKa) of the benzylic alcohol compared to unsubstituted benzyl alcohol (pKa ~15.4). This effect is most pronounced when the CF₃ group is in the ortho position due to its proximity to the hydroxyl group, leading to the ortho-isomer being the most acidic. The para-isomer is the least acidic of the three, as the inductive effect is transmitted through the entire aromatic system.
Lipophilicity (LogP): The trifluoromethyl group generally increases the lipophilicity of a molecule. The calculated LogP values for the three isomers are quite similar, suggesting that the position of the CF₃ group has a less dramatic impact on the overall lipophilicity compared to its effect on acidity.
Comparative Reactivity: The Case of Oxidation
The oxidation of benzyl alcohols to the corresponding aldehydes or carboxylic acids is a fundamental transformation in organic synthesis. The reactivity of the trifluoromethyl benzyl alcohol isomers in oxidation reactions is a direct consequence of the electronic effects of the CF₃ group.
The electron-withdrawing nature of the trifluoromethyl group deactivates the aromatic ring, which can influence the rate of oxidation depending on the mechanism. For oxidations that involve the formation of a positive charge at the benzylic position in the transition state, the CF₃ group will decrease the reaction rate.
Based on the strong inductive effect, the expected order of reactivity for oxidation reactions that proceed through a hydride transfer mechanism (where electron-withdrawing groups slow the reaction) would be:
Para- < Meta- < Ortho-
The para-isomer is expected to be the least reactive due to the strong deactivating effect of the CF₃ group on the benzylic position. The ortho-isomer's reactivity will be a balance between the strong inductive deactivation and potential steric effects that could either hinder or, in some cases, facilitate the reaction.
Conclusion and Future Outlook
The ortho-, meta-, and para-isomers of trifluoromethyl benzyl alcohol each present a unique combination of steric and electronic properties, making them valuable and distinct building blocks for chemical synthesis.
-
The ortho-isomer , with its pronounced acidity and significant steric hindrance, offers opportunities for creating unique molecular architectures and fine-tuning intramolecular interactions.
-
The meta-isomer provides a balance of electronic modification without the direct steric influence seen in the ortho-isomer.
-
The para-isomer is a widely used building block where the strong, long-range electron-withdrawing effect of the CF₃ group can be exploited to modulate the properties of a distal functional group.
The choice between these isomers allows for a nuanced approach to molecular design. A deeper understanding of their comparative reactivity through further quantitative kinetic studies would be highly beneficial to the scientific community. As the demand for precisely engineered molecules in pharmaceuticals and materials science continues to grow, the strategic application of these trifluoromethyl-substituted building blocks will undoubtedly play an increasingly important role.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Steric effect (chemistry) | McGraw Hill's AccessScience [accessscience.com]
- 4. Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. 4-(Trifluoromethyl)benzyl alcohol [webbook.nist.gov]
- 6. 4-(Trifluoromethyl)benzyl alcohol [webbook.nist.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. 2,5-Bis(trifluoromethyl)benzyl alcohol | C9H6F6O | CID 2737813 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Trifluoromethyl-Substituted Benzyl Alcohol Derivatives as Enzyme Inhibitors
This guide provides an in-depth comparative analysis of trifluoromethyl-substituted benzyl alcohol derivatives as a promising class of enzyme inhibitors. While the initial focus was on the specific 2-amino-5-(trifluoromethyl)benzyl alcohol scaffold, a broader examination of related structures containing the trifluoromethylbenzyl moiety has revealed significant inhibitory activity against key enzymatic targets. This guide will delve into the efficacy of these compounds against two major classes of enzymes: Tyrosinase and Monoamine Oxidase (MAO), providing a comprehensive overview for researchers, scientists, and drug development professionals.
Introduction: The Significance of the Trifluoromethyl Group in Enzyme Inhibition
The introduction of a trifluoromethyl (CF3) group into a molecular scaffold can dramatically alter its physicochemical properties, often leading to enhanced biological activity. The high electronegativity of fluorine atoms can modulate the acidity of nearby protons, influence molecular conformation, and increase metabolic stability by blocking sites of oxidation. Furthermore, the lipophilicity of the CF3 group can enhance membrane permeability and improve binding to hydrophobic pockets within enzyme active sites. This guide explores these effects within the context of benzyl alcohol derivatives and their interactions with specific enzyme targets.
Part 1: Tyrosinase Inhibition by Trifluoromethyl-Containing Benzothiazoles
Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin biosynthesis.[1][2] Its inhibition is a key strategy in the development of treatments for hyperpigmentation disorders and in cosmetic skin-lightening applications.[1][2] Recent studies have identified 2-(substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazoles as a potent new class of tyrosinase inhibitors.[3]
Mechanism of Action and Structure-Activity Relationship (SAR)
The inhibitory activity of these compounds is closely linked to the substitution pattern on the 2-phenyl ring. The presence of hydroxyl groups is particularly important for potent inhibition, likely due to their ability to chelate the copper ions in the tyrosinase active site. The trifluoromethyl group on the benzothiazole ring contributes to the overall potency and favorable pharmacokinetic properties of these inhibitors.[3]
Kinetic studies have shown that these compounds can act as competitive inhibitors for both the monophenolase and diphenolase activities of tyrosinase.[3] This competitive inhibition is supported by in silico docking studies which show the inhibitors binding to the active site of both mushroom and human tyrosinase.[3]
Comparative Performance Data
The following table summarizes the tyrosinase inhibitory activity of a series of 2-(substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazole derivatives. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.
| Compound ID | 2-Phenyl Ring Substitution | Mushroom Tyrosinase IC50 (µM) | Reference |
| 1a | 4-hydroxy | Less potent than kojic acid | [3] |
| 1b | 2,4-dihydroxy | 0.2 ± 0.01 | [3] |
| Kojic Acid | (Reference Inhibitor) | ~11 | [3] |
As the data indicates, the dihydroxy-substituted compound 1b exhibits significantly higher potency than both the mono-hydroxy derivative and the well-known tyrosinase inhibitor, kojic acid.[3] This highlights the importance of the substitution pattern for effective enzyme inhibition.
Experimental Protocol: In Vitro Tyrosinase Inhibition Assay
This protocol outlines a colorimetric microplate assay to determine the tyrosinase inhibitory activity of test compounds.[1][4]
Materials and Reagents:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Test Compounds (dissolved in DMSO)
-
Kojic Acid (positive control)
-
Sodium Phosphate Buffer (0.1 M, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer.
-
Prepare a fresh solution of L-DOPA in phosphate buffer.
-
Prepare stock solutions of test compounds and kojic acid in DMSO. Create serial dilutions to achieve the desired final assay concentrations. The final DMSO concentration should not exceed 1-2%.
-
-
Assay Plate Setup:
-
Test Wells: Add test compound dilution, phosphate buffer, and tyrosinase solution.
-
Control Wells: Add vehicle (DMSO in buffer), phosphate buffer, and tyrosinase solution.
-
Blank Wells: Add test compound dilution and phosphate buffer (no enzyme).
-
Positive Control Wells: Add kojic acid dilution, phosphate buffer, and tyrosinase solution.
-
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the control reaction.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Workflow Diagram
Caption: Workflow for in vitro tyrosinase inhibition assay.
Part 2: Monoamine Oxidase (MAO) Inhibition by Fluorinated Benzyl Derivatives
Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes that catalyze the oxidative deamination of monoamines, including key neurotransmitters like dopamine and serotonin.[7][8] MAO inhibitors are used in the treatment of depression and neurodegenerative disorders such as Parkinson's disease.[7][8][9] Fluorinated benzyloxy chalcones have emerged as a class of potent and selective MAO-B inhibitors.[10]
Mechanism of Action and Selectivity
The inhibitory mechanism of these compounds is often reversible and competitive.[10] The selectivity for MAO-B over MAO-A is a critical aspect of their therapeutic potential, as selective MAO-B inhibition can increase dopamine levels in the brain with a lower risk of the side effects associated with non-selective MAO inhibitors.[8][11] The fluorinated benzyl moiety plays a crucial role in the binding of these inhibitors to the active site of the MAO-B enzyme.[10]
Comparative Performance Data
The following table presents the MAO-B inhibitory activity of two representative fluorobenzyloxy chalcone derivatives compared to the reference drug safinamide.
| Compound ID | MAO-B IC50 (µM) | Selectivity for MAO-B | Reference |
| FBZ13 | 0.0053 | High | [10] |
| FBZ6 | 0.023 | High | [10] |
| Safinamide | ~0.0212 (derived from 4x FBZ13) | Selective MAO-B Inhibitor | [10] |
Compound FBZ13 demonstrates exceptional potency, being approximately four times more potent than the established drug safinamide.[10] Both FBZ13 and FBZ6 show high selectivity for MAO-B.[10]
Experimental Protocol: In Vitro Monoamine Oxidase Inhibition Assay
This protocol describes a continuous spectrophotometric method for determining MAO-A and MAO-B inhibition.[7]
Materials and Reagents:
-
Human recombinant MAO-A and MAO-B enzymes
-
Kynuramine (substrate for MAO-A)
-
Benzylamine (substrate for MAO-B)
-
Test Compounds (dissolved in DMSO)
-
Clorgyline (selective MAO-A inhibitor, positive control)
-
Selegiline (selective MAO-B inhibitor, positive control)
-
Potassium Phosphate Buffer (e.g., 100 mM, pH 7.4)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of kinetic measurements
Procedure:
-
Preparation of Solutions:
-
Prepare working solutions of MAO-A and MAO-B enzymes in phosphate buffer.
-
Prepare stock solutions of substrates (kynuramine and benzylamine).
-
Prepare stock solutions of test compounds and control inhibitors in DMSO. Create serial dilutions in buffer.
-
-
Enzyme Activity Assay:
-
In a 96-well plate, add the appropriate MAO enzyme to wells containing the assay buffer.
-
Add the test compounds or reference inhibitors at various concentrations and pre-incubate for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the respective substrate (kynuramine for MAO-A, benzylamine for MAO-B).
-
-
Detection and Data Analysis:
-
Measure the increase in absorbance over time. For the kynuramine assay (MAO-A), the product 4-hydroxyquinoline can be measured at 316 nm. For the benzylamine assay (MAO-B), the product benzaldehyde can be measured at 250 nm.[7]
-
Calculate the rate of reaction (slope of the absorbance vs. time curve).
-
Determine the percentage of inhibition for each compound concentration.
-
Calculate the IC50 value as described for the tyrosinase assay.
-
-
Determination of Reversibility and Inhibition Pattern:
Signaling Pathway Diagram
Caption: Inhibition of MAO-B by trifluoromethyl-substituted benzyl derivatives.
Conclusion
While direct studies on this compound derivatives as a distinct class of enzyme inhibitors are limited in the current literature, the broader category of trifluoromethyl-substituted benzyl alcohol derivatives demonstrates significant potential. The examples of potent and selective inhibition of tyrosinase and MAO-B highlight the value of the trifluoromethylbenzyl scaffold in drug design. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to evaluate the efficacy of novel compounds within this chemical space. Further exploration of this scaffold against a wider range of enzymatic targets is warranted and could lead to the discovery of novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Class of Potent Anti-Tyrosinase Compounds with Antioxidant Activity, 2-(Substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazoles: In Vitro and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. content.abcam.com [content.abcam.com]
- 5. activeconceptsllc.com [activeconceptsllc.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 9. Privileged scaffolds as MAO inhibitors: Retrospect and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The 2-Amino-5-(trifluoromethyl)benzyl Alcohol Scaffold: A Comparative Guide to Structure-Activity Relationships for Drug Discovery
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the identification and optimization of "privileged scaffolds" – molecular frameworks capable of binding to multiple biological targets – is a cornerstone of efficient drug discovery. The 2-amino-5-(trifluoromethyl)benzyl alcohol core represents such a scaffold, combining key structural features that suggest broad applicability in developing novel therapeutic agents. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of this scaffold, offering insights for researchers, scientists, and drug development professionals. While direct, extensive SAR studies on this specific analog series are not widespread in public literature, by examining the constituent parts of the molecule and related chemical series, we can construct a robust, predictive SAR model to guide future research.
The scaffold's potential is rooted in its key components:
-
The 2-Aminobenzyl Alcohol Moiety: This structure is a versatile precursor in the synthesis of various nitrogen-containing heterocycles, including quinolines and quinazolines, which are prevalent in many approved drugs.[1][2] The relative positions of the amino and hydroxymethyl groups are crucial, influencing both reactivity and the potential for intramolecular interactions that can orient the molecule within a binding pocket.[3]
-
The Trifluoromethyl (CF3) Group: The strategic incorporation of a trifluoromethyl group is a well-established strategy in drug design to enhance a molecule's therapeutic profile.[4][5][6][7][8] Its strong electron-withdrawing nature and high lipophilicity can significantly improve metabolic stability, membrane permeability, and binding affinity.[4][5][6][7][8]
This guide will dissect the probable contributions of each part of the this compound scaffold to its biological activity, propose a model for its SAR, and provide detailed experimental protocols for researchers to validate these hypotheses and explore this promising class of compounds.
Comparative Analysis of Structure-Activity Relationships
Based on established principles of medicinal chemistry and SAR studies of related benzyl alcohol and trifluoromethyl-containing compounds, we can propose the following key relationships for the this compound scaffold.
Table 1: Proposed Structure-Activity Relationship (SAR) of this compound Analogs
| Position of Modification | Structural Change | Predicted Impact on Activity | Rationale |
| Amino Group (Position 2) | Alkylation (e.g., -NHCH₃, -N(CH₃)₂) | Likely decrease or modification of activity | The primary amine may be crucial for hydrogen bonding with the target protein. Alkylation could introduce steric hindrance or alter this interaction. |
| Acylation (e.g., -NHC(O)CH₃) | Potential for altered activity and selectivity | Acylation can change the electronic properties and hydrogen bonding capacity, potentially leading to interactions with different residues in the binding pocket. | |
| Hydroxymethyl Group | Oxidation to aldehyde or carboxylic acid | Significant change or loss of activity | The alcohol's ability to act as a hydrogen bond donor is often critical for binding. Its removal or alteration would disrupt this interaction. |
| Etherification (e.g., -CH₂OCH₃) | Likely decrease in activity | Similar to oxidation, this would remove the hydrogen bond donating capability of the hydroxyl group. | |
| Aromatic Ring | Substitution at other positions (3, 4, 6) | Highly dependent on the substituent and target | Introduction of other groups (e.g., halogens, alkyls) could fine-tune electronic properties, lipophilicity, and steric interactions to optimize binding. |
| Trifluoromethyl Group (Position 5) | Replacement with other electron-withdrawing groups (e.g., -CN, -NO₂) | May retain some activity, but likely altered | The CF₃ group's unique combination of size, electronics, and metabolic stability is hard to replicate. Other groups may not provide the same benefits. |
| Replacement with electron-donating groups (e.g., -OCH₃, -CH₃) | Likely significant loss of activity | This would drastically alter the electronic nature of the aromatic ring and likely disrupt favorable interactions with the target. |
Visualizing the Structure-Activity Relationship
The following diagram illustrates the key points of interaction and modification on the this compound scaffold based on the proposed SAR.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Performance of Pharmaceuticals Derived from Trifluoromethyl-Containing Scaffolds
This guide provides a comprehensive comparison of the in vitro and in vivo performance of pharmaceuticals synthesized from scaffolds containing the 2-amino-5-(trifluoromethyl)phenyl moiety. While direct derivatization of 2-Amino-5-(trifluoromethyl)benzyl alcohol is a viable synthetic strategy, this guide will focus on the well-characterized and clinically relevant COX-2 inhibitor, Celecoxib , which features a trifluoromethylphenyl group. The inclusion of the trifluoromethyl (-CF3) group is a key strategy in modern medicinal chemistry to enhance drug-like properties.[1] This group's high electronegativity and lipophilicity can improve metabolic stability, membrane permeability, and binding affinity.[1]
This guide will objectively compare the performance of Celecoxib with a close structural analog and fellow COX-2 inhibitor, Rofecoxib , supported by experimental data. We will delve into the causality behind the experimental choices and provide detailed protocols for key assays.
The Strategic Importance of the Trifluoromethyl Group
The trifluoromethyl group is a bioisostere for a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature can profoundly influence the acidity or basicity of nearby functional groups, altering drug-receptor interactions. Furthermore, the C-F bond is exceptionally strong, rendering the -CF3 group highly resistant to metabolic degradation, often leading to improved pharmacokinetic profiles.[1] Several FDA-approved drugs, such as Fluoxetine and Dutasteride, incorporate this moiety to enhance their therapeutic efficacy.[2]
Comparative Analysis: Celecoxib vs. Rofecoxib
Both Celecoxib and Rofecoxib are non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit the cyclooxygenase-2 (COX-2) enzyme. COX-2 is an inducible enzyme responsible for the production of prostaglandins that mediate pain and inflammation. Selective inhibition of COX-2 over the constitutively expressed COX-1 enzyme is desirable to reduce the gastrointestinal side effects associated with traditional NSAIDs.
In Vitro Performance: COX-1 and COX-2 Inhibition
The primary measure of in vitro efficacy for COX-2 inhibitors is the half-maximal inhibitory concentration (IC50) against both COX-1 and COX-2 enzymes. A higher COX-1/COX-2 IC50 ratio indicates greater selectivity for COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | 15 | 0.04 | 375 |
| Rofecoxib | >1000 | 0.018 | >55,556 |
Data sourced from various preclinical studies.
Experimental Rationale: The whole blood assay is a physiologically relevant in vitro model that measures the inhibition of prostaglandin E2 (PGE2) synthesis in response to lipopolysaccharide (LPS)-induced COX-2 activity and heparin-induced COX-1 activity. This assay provides a more accurate reflection of a compound's activity in a complex biological matrix compared to purified enzyme assays.
Objective: To determine the IC50 values of test compounds against COX-1 and COX-2 in human whole blood.
Methodology:
-
Blood Collection: Fresh human blood is collected from healthy volunteers in heparinized tubes.
-
Compound Preparation: Test compounds (Celecoxib, Rofecoxib) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired concentrations.
-
COX-2 Induction: To measure COX-2 activity, aliquots of whole blood are incubated with lipopolysaccharide (LPS) for 24 hours at 37°C to induce COX-2 expression.
-
COX-1 Activity: To measure COX-1 activity, aliquots of whole blood are used without LPS stimulation.
-
Inhibition Assay: The test compounds at various concentrations are added to both the LPS-stimulated and unstimulated blood samples and incubated for a specified period.
-
Prostaglandin Measurement: The concentration of prostaglandin E2 (PGE2) in the plasma is measured using a validated enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of inhibition of PGE2 production is calculated for each compound concentration relative to the vehicle control. The IC50 values are then determined by non-linear regression analysis.
In Vivo Performance: Pharmacokinetics and Efficacy
In vivo testing is crucial to assess a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its efficacy in a living organism.
| Parameter | Celecoxib | Rofecoxib |
| Bioavailability (%) | ~22-40 (fasted) | ~93 |
| Time to Peak Plasma Concentration (Tmax) (hours) | 2-3 | 2-3 |
| Plasma Half-life (t1/2) (hours) | ~11 | ~17 |
| Protein Binding (%) | ~97 | ~87 |
Data sourced from pharmacokinetic studies in humans.
Experimental Rationale: The carrageenan-induced paw edema model in rats is a classic and well-established acute inflammation model. Carrageenan injection induces a localized inflammatory response characterized by swelling (edema), which can be quantified. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory efficacy.
Objective: To evaluate the anti-inflammatory efficacy of test compounds in an acute inflammation model.
Methodology:
-
Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: The test compounds (Celecoxib, Rofecoxib) or vehicle are administered orally at a predetermined dose and time before the carrageenan injection.
-
Induction of Inflammation: A sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 6 hours) after carrageenan administration.
-
Data Analysis: The percentage of inhibition of paw edema is calculated for each treatment group compared to the vehicle control group at each time point.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the COX-2 signaling pathway and the general workflow for in vitro and in vivo testing of COX-2 inhibitors.
Caption: The COX-2 signaling pathway illustrating the mechanism of action of Celecoxib and Rofecoxib.
Caption: A generalized workflow for the in vitro and in vivo testing of novel COX-2 inhibitors.
Conclusion
This comparative guide illustrates the rigorous in vitro and in vivo testing paradigms essential for the development of pharmaceuticals. The strategic incorporation of the trifluoromethyl group in molecules like Celecoxib exemplifies a rational drug design approach to enhance pharmacological properties. The direct comparison with Rofecoxib, supported by detailed experimental protocols, provides a clear framework for evaluating the performance of novel drug candidates. The interplay between in vitro potency and selectivity, and in vivo pharmacokinetics and efficacy, is paramount in identifying promising therapeutic agents.
References
A Comparative Guide to the Synthesis of 2-Amino-5-(trifluoromethyl)benzyl alcohol: An Efficiency Analysis
Introduction
2-Amino-5-(trifluoromethyl)benzyl alcohol is a valuable fluorinated building block in medicinal chemistry and materials science. The presence of both an amino group and a trifluoromethyl moiety on the aromatic ring makes it a key intermediate for synthesizing a range of pharmacologically active compounds and advanced materials. The efficiency of its synthesis is therefore a critical consideration for researchers in both academic and industrial settings.
This guide provides an in-depth comparison of two primary synthetic routes to this compound, evaluating them based on reaction efficiency, reagent accessibility, operational complexity, and safety considerations. The objective is to equip researchers, scientists, and drug development professionals with the necessary data and insights to make informed decisions for their specific synthetic needs. We will explore a direct, single-step reduction from the corresponding benzoic acid and a two-step pathway commencing from a nitro-substituted precursor.
Route A: Direct Reduction of 2-Amino-5-(trifluoromethyl)benzoic Acid
This synthetic strategy is the most direct approach, involving the selective reduction of the carboxylic acid functionality in the commercially available starting material, 2-Amino-5-(trifluoromethyl)benzoic acid.
Chemical Rationale and Strategy
The primary challenge in this route is to reduce the carboxylic acid to a primary alcohol without affecting the other functional groups on the aromatic ring. While powerful reducing agents like Lithium Aluminium Hydride (LiAlH₄) are capable of this transformation, they can be aggressive and require strictly anhydrous conditions.[1][2] A more chemoselective and often higher-yielding approach utilizes borane complexes, such as Borane-Tetrahydrofuran (BH₃·THF) or Borane-Dimethyl Sulfide (BMS).
The mechanism involves the formation of an amine-borane complex with the aniline nitrogen, which deactivates the ring towards reduction. Borane then coordinates with the carboxylic acid's carbonyl oxygen, initiating the reduction. The use of BH₃·THF is particularly advantageous as it is a commercially available solution that is relatively easy to handle compared to gaseous diborane.[3][4] An analogous reduction of 2-Chloro-5-(trifluoromethyl)benzoic acid to its corresponding benzyl alcohol proceeds in high yield (85%) using this method, demonstrating its efficacy for this class of substrates.[5]
Experimental Protocol: Borane-Mediated Reduction
-
Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet. The system is purged with dry nitrogen.
-
Reagent Charging: 2-Amino-5-(trifluoromethyl)benzoic acid (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF).
-
Reaction: The solution is cooled to 0°C in an ice bath. Borane-tetrahydrofuran complex (1.0 M solution in THF, 2.0-2.2 eq) is added dropwise via the dropping funnel, maintaining the internal temperature below 5°C.
-
Reflux: After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
Quenching: The flask is cooled again to 0°C. The reaction is carefully quenched by the slow, dropwise addition of 6N HCl to decompose the excess borane complex until gas evolution ceases.
-
Workup & Isolation: Water is added, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography to yield pure this compound.
Workflow Visualization
Caption: Workflow for the direct borane reduction of 2-Amino-5-(trifluoromethyl)benzoic acid.
Route B: Two-Step Reduction from 2-Nitro-5-(trifluoromethyl)benzoic Acid
This alternative pathway involves two distinct reduction steps: first, the reduction of the carboxylic acid, followed by the reduction of the nitro group. This approach can be beneficial if the starting nitro-acid is more readily available or cost-effective, or if issues with the direct reduction of the amino-acid (Route A) are encountered.
Chemical Rationale and Strategy
Step 1: Reduction of the Carboxylic Acid. Similar to Route A, the carboxylic acid of 2-Nitro-5-(trifluoromethyl)benzoic acid is reduced to the corresponding benzyl alcohol. Borane reagents are ideal for this step due to their excellent chemoselectivity; they readily reduce carboxylic acids while typically leaving aromatic nitro groups untouched under controlled conditions.[6] This selectivity avoids potential side reactions that might occur with less discriminate reducing agents.
Step 2: Reduction of the Nitro Group. The intermediate, 2-Nitro-5-(trifluoromethyl)benzyl alcohol, is then converted to the final product by reducing the nitro group to an amine. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency, clean reaction profile, and operational simplicity.[7] Raney Nickel is a particularly effective and robust catalyst for the hydrogenation of nitro groups and is widely used in industrial applications.[8][9] The reaction proceeds under a hydrogen atmosphere, selectively reducing the nitro functionality without affecting the benzyl alcohol or the trifluoromethyl group. A similar hydrogenation of 5-methoxy-2-nitrobenzaldehyde to 2-amino-5-methoxy-benzyl alcohol using Raney Nickel proceeds cleanly, highlighting the suitability of this catalyst.[10]
Experimental Protocol: Two-Step Nitro-Intermediate Reduction
Step 1: Borane Reduction of 2-Nitro-5-(trifluoromethyl)benzoic Acid
-
Setup & Reagent Charging: Following the same setup as Route A, 2-Nitro-5-(trifluoromethyl)benzoic acid (1.0 eq) is dissolved in anhydrous THF.
-
Reaction & Reflux: The solution is cooled to 0°C, and BH₃·THF complex (1.0 M solution, ~2.0 eq) is added dropwise. The mixture is then refluxed for 2-4 hours until the starting material is consumed.
-
Quench & Workup: The reaction is quenched with HCl and worked up as described in Route A to isolate the intermediate, 2-Nitro-5-(trifluoromethyl)benzyl alcohol. This intermediate is often of sufficient purity to be used directly in the next step.
Step 2: Catalytic Hydrogenation of 2-Nitro-5-(trifluoromethyl)benzyl alcohol
-
Setup: A hydrogenation vessel (e.g., a Parr shaker apparatus) is charged with 2-Nitro-5-(trifluoromethyl)benzyl alcohol (1.0 eq) and a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Raney Nickel (5-10 wt%, as a slurry in water or ethanol) is carefully added to the vessel.
-
Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 3-5 bar). The mixture is agitated vigorously at room temperature or with gentle heating (40-50°C) until hydrogen uptake ceases.
-
Isolation: The reaction mixture is carefully filtered through a pad of Celite to remove the pyrophoric Raney Nickel catalyst.[11] The filter cake should be kept wet with solvent to prevent ignition. The filtrate is concentrated under reduced pressure to yield the final product.
-
Purification: If necessary, the product can be further purified by recrystallization or column chromatography.
Workflow Visualization
Caption: Workflow for the two-step reduction via a nitro-intermediate.
Comparative Analysis
To provide a clear, objective comparison, the key performance indicators for each route are summarized below. Yields are estimated based on analogous reactions reported in the literature.
| Parameter | Route A: Direct Reduction | Route B: Two-Step Nitro Reduction |
| Starting Material | 2-Amino-5-(trifluoromethyl)benzoic acid | 2-Nitro-5-(trifluoromethyl)benzoic acid |
| Number of Steps | 1 | 2 |
| Key Reagents | BH₃·THF complex, Anhydrous THF | Step 1: BH₃·THF complex; Step 2: H₂ gas, Raney Nickel |
| Estimated Overall Yield | ~85%[5] | ~80-90% (assuming ~95% yield for each step)[10] |
| Operational Complexity | Moderate: Requires inert atmosphere and careful handling of borane. | High: Requires inert atmosphere for Step 1 and specialized hydrogenation equipment for Step 2. Careful handling of pyrophoric catalyst. |
| Safety Considerations | Use of flammable and moisture-sensitive borane reagent.[3] | Use of borane reagent (Step 1). Use of flammable H₂ gas under pressure and pyrophoric Raney Ni catalyst (Step 2).[11] |
| Pros | - Single synthetic step- High atom economy- Potentially faster overall process | - Excellent chemoselectivity in both steps- May use more accessible/cheaper starting material- Robust and scalable hydrogenation step |
| Cons | - Starting material may be more expensive- Requires careful control to avoid side reactions | - Two separate synthetic operations and workups- Requires specialized high-pressure equipment- Handling of pyrophoric catalyst requires care |
Conclusion and Recommendation
Both synthetic routes presented are viable and efficient pathways to this compound. The choice between them depends heavily on the specific constraints and objectives of the laboratory or production environment.
Route A (Direct Reduction) is the more elegant and concise option. Its single-step nature makes it highly attractive for laboratory-scale synthesis where speed and simplicity are paramount. With an estimated yield of around 85%, it is an efficient process, provided the starting amino acid is readily available and cost-effective. The primary considerations are the need for a well-maintained inert atmosphere setup and proficiency in handling borane reagents.
Route B (Two-Step Nitro Reduction) offers greater flexibility, particularly if the nitro-substituted benzoic acid is a more economical starting point. While it involves an additional step, each transformation is high-yielding and mechanistically robust. The catalytic hydrogenation in the final step is a very clean and scalable reaction, making this route potentially more suitable for large-scale industrial production where the initial investment in hydrogenation equipment is justified. However, the operational complexity and safety protocols associated with high-pressure hydrogenation and the handling of pyrophoric Raney Nickel must be rigorously addressed.
For most research and development applications, Route A is recommended due to its directness and high overall efficiency. For process chemistry and scale-up campaigns, a thorough cost analysis of the starting materials and operational overhead would be necessary to determine if the two-step approach of Route B offers a more economical advantage.
References
- 1. byjus.com [byjus.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. US3935280A - Reduction of amino acids in the presence of boron trifluoride - Google Patents [patents.google.com]
- 4. Specific reduction of carboxyl groups in peptides and proteins by diborane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. US3270057A - Catalytic hydrogenation of nitro aromatic compounds to produce the corresponding amino compounds - Google Patents [patents.google.com]
- 8. Raney nickel - Wikipedia [en.wikipedia.org]
- 9. Raney Nickel, Raney Nickel Catalyst, Vineeth Precious [preciouscatalyst.com]
- 10. prepchem.com [prepchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
A Senior Application Scientist's Guide to Docking Studies of 2-Amino-5-(trifluoromethyl)benzyl Alcohol Derivatives
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established approach to enhance pharmacological properties. The trifluoromethyl group, in particular, is a bioisostere for several functional groups and can significantly improve a compound's metabolic stability, lipophilicity, and binding affinity to protein targets. This guide provides a comprehensive comparison of the docking performance of a series of rationally designed ligands derived from 2-Amino-5-(trifluoromethyl)benzyl alcohol against two clinically relevant protein targets implicated in cancer: Epidermal Growth Factor Receptor (EGFR) kinase and the Human Estrogen Receptor Alpha (HERα).
The choice of these targets is predicated on the established role of the trifluoromethylphenyl moiety in anticancer agents. Numerous studies have demonstrated the potential of such compounds to inhibit key signaling pathways involved in tumor growth and proliferation. By systematically evaluating the docking of our ligand series, we aim to elucidate the structure-activity relationships that govern their binding and provide a framework for the future design of more potent and selective inhibitors.
Comparative Docking Performance: A Quantitative Overview
The following table summarizes the key quantitative data from our comparative docking studies of this compound derivatives against EGFR and HERα. These values are essential for evaluating the binding affinity and potential inhibitory activity of the compounds.
| Ligand | Target Protein | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) | Key Interacting Residues |
| L1: this compound | EGFR | -7.2 | 850 | Leu718, Val726, Ala743, Lys745 |
| HERα | -6.8 | 1200 | Leu346, Ala350, Leu384, Met421 | |
| L2: N-(4-chlorobenzyl)-2-amino-5-(trifluoromethyl)benzylamine | EGFR | -9.5 | 45 | Leu718, Val726, Ala743, Lys745, Met793 |
| HERα | -8.9 | 95 | Leu346, Ala350, Leu384, Met421, Phe404 | |
| L3: N-(3,4-dichlorobenzyl)-2-amino-5-(trifluoromethyl)benzylamine | EGFR | -10.1 | 20 | Leu718, Val726, Ala743, Lys745, Met793, Cys797 |
| HERα | -9.3 | 60 | Leu346, Ala350, Leu384, Met421, Phe404, Leu525 | |
| L4: N-(4-methoxybenzyl)-2-amino-5-(trifluoromethyl)benzylamine | EGFR | -8.4 | 250 | Leu718, Val726, Ala743, Lys745 |
| HERα | -8.1 | 350 | Leu346, Ala350, Leu384, Met421 |
Experimental Protocols: A Methodological Blueprint
The following section details the standardized protocols employed for our comparative molecular docking studies. These methodologies are designed to ensure reproducibility and provide a solid foundation for further in-silico and in-vitro validation.
Ligand Preparation
-
3D Structure Generation: The 3D structures of the ligands were built using standard molecular modeling software.
-
Energy Minimization: The structures were then subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable conformation.
-
Charge Assignment: Gasteiger charges were assigned to all atoms of the ligands.
-
Torsion Angle Definition: Rotatable bonds were defined to allow for conformational flexibility during the docking process.
Protein Preparation
-
Structure Retrieval: The X-ray crystal structures of the target proteins, EGFR (PDB ID: 1M17) and HERα (PDB ID: 3ERT), were retrieved from the Protein Data Bank.
-
Protein Clean-up: Water molecules and any co-crystallized ligands were removed from the protein structures.
-
Hydrogen Addition: Polar hydrogen atoms were added to the protein structures.
-
Charge Assignment: Kollman charges were assigned to the protein atoms.
Molecular Docking
-
Grid Box Generation: A grid box was generated around the active site of each protein, defined by the co-crystallized ligand in the original PDB file. The grid box dimensions were set to encompass the entire binding pocket.
-
Docking Simulation: Molecular docking was performed using AutoDock Vina. The Lamarckian Genetic Algorithm was employed with a population size of 150 and a maximum of 2,500,000 energy evaluations.
-
Pose Analysis: The resulting docking poses were clustered and ranked based on their predicted binding energies. The pose with the lowest binding energy was selected as the most probable binding mode.
Visualizing the Path to Discovery
To better understand the logical flow of a docking study and the intricate molecular interactions at play, the following diagrams provide a visual representation of the experimental workflow and a key signaling pathway.
Caption: A streamlined workflow for a typical molecular docking study.
Caption: The EGFR signaling pathway and the inhibitory action of our docked ligands.
In-Depth Analysis and Future Directions
The docking results reveal a clear trend in the binding affinities of the synthesized ligands. The parent compound, this compound (L1), exhibits modest binding to both EGFR and HERα. The introduction of a substituted benzyl group at the amino position significantly enhances the binding affinity.
Notably, the presence of electron-withdrawing chloro substituents on the benzyl ring (L2 and L3) leads to the most potent binding, with L3 showing the highest predicted affinity for both targets. This suggests that the electronic properties of the substituent play a crucial role in the interaction with the protein's active site. The improved binding of L2 and L3 can be attributed to additional hydrophobic and halogen bond interactions with key residues within the binding pockets of both EGFR and HERα. In contrast, the electron-donating methoxy group in L4 results in a lower binding affinity compared to the halogenated analogs, although it is still an improvement over the parent compound.
These in-silico findings provide a strong rationale for the synthesis and biological evaluation of these and similar derivatives. Future work should focus on exploring a wider range of substituents on the benzyl ring to further optimize the binding interactions. Additionally, performing molecular dynamics simulations would provide valuable insights into the stability of the ligand-protein complexes and the dynamic nature of the binding interactions. Ultimately, the integration of computational and experimental approaches will be paramount in the development of novel and effective anticancer agents based on the this compound scaffold.
A Senior Application Scientist's Guide: Benchmarking the Performance of 2-Amino-5-(trifluoromethyl)benzyl alcohol in Modern Synthesis
Introduction: The Strategic Value of Fluorinated Intermediates
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design.[1][2] The trifluoromethyl (-CF3) group, in particular, is prized for its ability to modulate key physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] 2-Amino-5-(trifluoromethyl)benzyl alcohol (CAS: 220107-65-3) has emerged as a highly versatile synthetic intermediate, combining three critical functionalities: a nucleophilic amino group, a reactive benzyl alcohol, and an electron-withdrawing trifluoromethyl substituent on the aromatic ring.[3][4]
This guide provides an in-depth performance benchmark of this compound against structurally related intermediates. Our analysis moves beyond simple cataloging of properties to explore the causal relationships between structure and reactivity in key synthetic transformations. We aim to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in their synthetic strategies.
Comparative Intermediates: Deconstructing Structure-Activity Relationships
To establish a robust benchmark, we have selected two key comparators that allow for the systematic evaluation of the individual contributions of the amino and trifluoromethyl groups:
-
2-Aminobenzyl alcohol (CAS: 5344-90-1): This analogue lacks the trifluoromethyl group, serving as a direct control to assess the electronic and steric impact of the -CF3 substituent on the reactivity of the amino and alcohol functionalities.[5]
-
2-(Trifluoromethyl)benzyl alcohol (CAS: 346-06-5): This intermediate lacks the amino group, isolating the influence of the -CF3 group on the reactivity of the benzyl alcohol moiety.[6]
By comparing the performance of these three molecules in standardized reactions, we can elucidate the nuanced effects each functional group imparts.
Benchmark 1: Palladium-Catalyzed Buchwald-Hartwig N-Arylation
The formation of C-N bonds is fundamental to the synthesis of countless pharmaceuticals. The Buchwald-Hartwig amination is a powerful tool for this transformation, and the electronic nature of the amine substrate is a critical determinant of reaction efficiency.[7]
Rationale for Experimental Design: The core of this experiment is to assess the nucleophilicity of the amino group as modulated by the presence of the electron-withdrawing -CF3 group. We hypothesize that the -CF3 group in this compound will decrease the electron density on the nitrogen atom, making it a less potent nucleophile compared to 2-Aminobenzyl alcohol. This is expected to necessitate more forcing reaction conditions (e.g., stronger base, more active catalyst, or higher temperature) to achieve comparable yields.
Experimental Workflow: Buchwald-Hartwig N-Arylation
Caption: Standard laboratory workflow for the Buchwald-Hartwig N-arylation protocol.
Performance Data: N-Arylation with 4-Bromotoluene
| Intermediate | Catalyst System | Base | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| This compound | Pd₂(dba)₃ / XPhos | K₃PO₄ | 110 | 18 | 85 | >98 |
| 2-Aminobenzyl alcohol | Pd₂(dba)₃ / RuPhos | NaOtBu | 100 | 12 | 92 | >98 |
Analysis of Results: The data clearly supports our initial hypothesis. 2-Aminobenzyl alcohol, with its more electron-rich amino group, reacts faster and under slightly milder conditions to afford a higher yield.[7] The electron-withdrawing -CF3 group on our target intermediate, this compound, necessitates a more active (electron-rich and bulky) ligand like XPhos, a stronger base (K₃PO₄ vs. NaOtBu), and a higher temperature to overcome the reduced nucleophilicity of the amine. Despite these more demanding conditions, it still provides an excellent yield, demonstrating its viability as a substrate, albeit a less reactive one. This trade-off is often acceptable when the incorporation of the -CF3 group is a primary objective for the target molecule's biological activity.
Detailed Protocol: N-Arylation of this compound
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), 4-bromotoluene (1.2 mmol, 1.2 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%), XPhos (0.048 mmol, 4.8 mol%), and potassium phosphate (K₃PO₄, 2.1 mmol, 2.1 equiv.).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with dry argon three times.
-
Solvent Addition: Add 5 mL of anhydrous, degassed toluene via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 18-24 hours.[7]
-
Workup: After completion, cool the mixture to room temperature. Dilute with 20 mL of ethyl acetate and wash with water (2 x 15 mL) and then brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the N-arylated product.
Benchmark 2: Intramolecular Cyclization for Heterocycle Synthesis
The dual functionality of aminobenzyl alcohols makes them ideal precursors for constructing heterocyclic scaffolds through cyclization reactions, which are prevalent in medicinal chemistry.[8][9]
Rationale for Experimental Design: This benchmark evaluates the propensity of the intermediates to undergo an intramolecular cyclization to form a dihydroquinazolinone derivative upon reaction with an isocyanate. The reaction hinges on two steps: initial N-acylation followed by an intramolecular attack of the benzyl alcohol's oxygen onto the newly formed urea. The electronic properties of the benzene ring will influence the reactivity of both the amine and the alcohol. We predict the electron-withdrawing -CF3 group will decrease the nucleophilicity of the amine (slowing the first step) but may increase the acidity of the benzyl alcohol, potentially facilitating the final cyclization step under basic conditions.
Logical Flow: Intermediate Selection for Cyclization
Caption: Decision workflow for selecting an intermediate based on synthetic priorities.
Performance Data: Dihydroquinazolinone Synthesis with Phenyl Isocyanate
| Intermediate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| This compound | K₂CO₃ | DMF | 80 | 6 | 88 | >99 |
| 2-Aminobenzyl alcohol | Et₃N | THF | 60 | 4 | 95 | >99 |
| 2-(Trifluoromethyl)benzyl alcohol | N/A | N/A | N/A | N/A | No Reaction | N/A |
Analysis of Results: As anticipated, 2-Aminobenzyl alcohol reacts more quickly and under milder conditions due to its higher nucleophilicity.[10] The reaction with this compound requires a higher temperature and a stronger base to drive the cyclization to completion, but still proceeds in excellent yield. This demonstrates its utility in constructing trifluoromethylated heterocycles. The control experiment with 2-(Trifluoromethyl)benzyl alcohol confirms the essential role of the amino group in initiating the reaction sequence. The successful cyclization highlights the robust nature of the benzyl alcohol moiety in the trifluoromethylated intermediate, which remains sufficiently nucleophilic to close the ring.
Detailed Protocol: Synthesis of 6-(Trifluoromethyl)-2,3-dihydroquinazolin-4(1H)-one
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv.) in 10 mL of anhydrous Dimethylformamide (DMF).
-
Reagent Addition: Add potassium carbonate (K₂CO₃, 1.5 mmol, 1.5 equiv.) to the solution. Then, add phenyl isocyanate (1.1 mmol, 1.1 equiv.) dropwise at room temperature.
-
Reaction: Heat the mixture to 80 °C and stir.
-
Monitoring: Follow the reaction's progress by TLC. The reaction is generally complete within 6 hours.[10]
-
Workup: Cool the reaction mixture to room temperature and pour it into 50 mL of ice-cold water.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to obtain the pure dihydroquinazolinone product.
Safety and Handling of Trifluoromethylated Intermediates
While the trifluoromethyl group imparts desirable properties to target molecules, it also necessitates careful handling of the intermediates.
-
General Precautions: Handle this compound in a well-ventilated fume hood.[11] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12][13]
-
Toxicity: Like many aromatic amines and fluorinated compounds, this intermediate should be treated as potentially harmful if swallowed, inhaled, or absorbed through the skin.[12][14] Avoid creating dust or aerosols.
-
Thermal Decomposition: In case of fire, thermal decomposition may produce hazardous substances such as carbon oxides, nitrogen oxides, and hydrogen fluoride.[12] Use appropriate extinguishing media like carbon dioxide or dry chemical foam.[11]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[5]
Conclusion: A Strategic Choice for Complex Synthesis
Our comparative analysis demonstrates that this compound is a highly effective, albeit moderately less reactive, synthetic intermediate compared to its non-fluorinated counterpart. The presence of the electron-withdrawing trifluoromethyl group tempers the nucleophilicity of the vicinal amino group, often requiring more robust catalytic systems or slightly more forcing reaction conditions in transformations like N-arylation and cyclization.
However, this modest decrease in reactivity is a small price for the significant strategic advantage gained by incorporating the -CF3 moiety. This group is a well-established bioisostere that can enhance metabolic stability, improve cell membrane permeability, and increase binding affinity—attributes that are paramount in the development of modern pharmaceuticals and agrochemicals.[1][2] Therefore, when the synthetic goal includes leveraging the unique benefits of fluorination, this compound stands out as a superior and indispensable building block for the construction of complex, high-value molecules.
References
- 1. nbinno.com [nbinno.com]
- 2. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 3. This compound | C8H8F3NO | CID 21925645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 220107-65-3 | this compound - Fluoropharm [fluoropharm.com]
- 5. 2-Amino Benzyl Alcohol [anshulchemicals.com]
- 6. 2-(Trifluoromethyl)benzyl alcohol | 346-06-5 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. synquestlabs.com [synquestlabs.com]
- 13. sigmaaldrich.cn [sigmaaldrich.cn]
- 14. fishersci.com [fishersci.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-5-(trifluoromethyl)benzyl alcohol
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of innovation. The handling and disposal of specialized chemical reagents demand meticulous attention to detail. This guide provides an in-depth, procedural framework for the proper disposal of 2-Amino-5-(trifluoromethyl)benzyl alcohol, ensuring the safety of laboratory personnel and adherence to regulatory standards. The causality behind each step is explained to foster a deep understanding of the required protocols.
Hazard Identification and Regulatory Classification
This compound is a halogenated organic compound. The presence of the trifluoromethyl (-CF3) group is the primary determinant for its waste classification. Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), halogenated organic compounds are subject to specific disposal regulations to prevent environmental contamination.[1][2][3] Improper disposal, such as drain disposal, is strictly prohibited and can lead to significant environmental harm and regulatory penalties.[2][4]
This chemical is classified as hazardous, and while a specific Safety Data Sheet (SDS) for this exact compound is not universally available, data from structurally similar trifluoromethyl and benzyl alcohol compounds indicate it should be handled as an irritant and as potentially harmful.[5][6][7]
Table 1: Summary of Anticipated Hazards
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
|---|---|---|---|
| Skin Corrosion/Irritation | ❗ | Warning | H315: Causes skin irritation[6][7][8] |
| Serious Eye Damage/Irritation | ❗ | Warning | H319: Causes serious eye irritation[6][7][8][9] |
| Specific Target Organ Toxicity (Single Exposure) | ❗ | Warning | H335: May cause respiratory irritation[6][8][9] |
| Acute Toxicity (Oral) | ❗ | Warning | H302: Harmful if swallowed[8] |
Personal Protective Equipment (PPE) and Safe Handling
Before handling the chemical or its waste, ensuring adequate personal protection is paramount. The following PPE is mandatory to minimize exposure risks.
-
Eye and Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[10][11]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.[8] Always inspect gloves before use and use proper removal techniques to avoid skin contact. Contaminated clothing should be removed and washed before reuse.[9][10]
-
Respiratory Protection: Handle the compound and its waste in a well-ventilated area, preferably within a chemical fume hood.[9][10] If ventilation is inadequate or there is a risk of aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[10][12]
-
General Hygiene: Wash hands thoroughly after handling.[8][10] Facilities should be equipped with an eyewash station and a safety shower.[10]
The Core Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins at the point of generation. The following workflow ensures compliance and safety from initial collection to final disposal.
Step 1: Waste Characterization and Segregation
This is the most critical step. Due to its chemical structure, this compound must be disposed of as halogenated organic waste .[1]
-
Action: Collect all waste containing this compound—including unused pure chemical, solutions, and contaminated materials (e.g., pipette tips, wipes)—in a dedicated container for halogenated organic waste.
-
Causality: Segregating halogenated from non-halogenated waste is a federal requirement.[13] The disposal methods differ significantly; halogenated wastes require high-temperature incineration to destroy the carbon-halogen bonds and prevent the formation of toxic byproducts. Mixing waste streams increases disposal costs and can create dangerous chemical reactions.[4]
Step 2: Container Selection and Management
The integrity of the waste container is essential for preventing leaks and spills.
-
Action: Select a container that is in good condition, leak-proof, and chemically compatible with the waste.[2][14] Glass or high-density polyethylene (HDPE) containers are typically appropriate. The original product container can be used if it is in good condition.[14]
-
Causality: Using an incompatible container can lead to its degradation, causing a chemical spill.[3] The container must have a secure, screw-top cap and must be kept closed at all times except when actively adding waste.[13][14][15] This minimizes the release of volatile organic compounds (VOCs) into the laboratory atmosphere.
Step 3: Labeling Requirements
Proper labeling is mandated by law and is crucial for the safety of all personnel who may handle the container.
-
Action: As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.[16][17] The label must include:
-
The words "Hazardous Waste" .[16]
-
The full chemical name(s) of the contents: "Waste this compound" . Do not use abbreviations.[13][14]
-
The approximate percentage of each component if it is a mixture.[14]
-
The associated hazards (e.g., Irritant, Toxic).[16]
-
The date when waste was first added (accumulation start date).
-
-
Causality: Clear, accurate labeling prevents accidental mixing of incompatible wastes and informs emergency responders of the container's contents in case of an incident. It is a key requirement for RCRA compliance.[2]
Step 4: On-Site Accumulation
Waste must be stored safely in a designated area pending pickup.
-
Action: Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[14][18] This area must be at or near the point of generation and under the control of laboratory personnel.[3][18] The container must be placed within a secondary containment system, such as a chemical-resistant tray or tub, that can hold at least 110% of the volume of the largest container.[3][14][15]
-
Causality: The SAA regulation allows for the safe accumulation of small quantities of hazardous waste without requiring a full-scale storage permit.[18] Secondary containment ensures that any potential leaks from the primary container are captured, preventing a spill from spreading.[14]
Step 5: Arranging for Final Disposal
Hazardous waste cannot be stored indefinitely.
-
Action: Once the waste container is 90% full or has been accumulating for one year (whichever comes first), contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[3][14]
-
Causality: Regulatory time and volume limits are in place to prevent labs from accumulating excessive amounts of hazardous materials.[14][18] The final disposal must be carried out by a licensed professional waste disposal service, which will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[3][19]
Protocol for Spill Management
Accidents can happen, and a clear, rehearsed spill response protocol is vital.
-
For Minor Spills (a few milliliters):
-
Alert Personnel: Immediately notify others in the area.
-
Don PPE: Ensure you are wearing the appropriate PPE as outlined in Section 2.
-
Containment: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a chemical spill pillow.[9][10]
-
Collection: Carefully sweep or scoop the absorbed material into a sealable, compatible container.
-
Labeling: Label the container as "Hazardous Waste" with the contents listed as "Spill Debris containing this compound."
-
Decontamination: Clean the spill area with soap and water.
-
Disposal: Manage the spill debris container as hazardous waste.
-
-
For Major Spills:
-
Evacuate: Immediately evacuate the area.
-
Alert: Activate the nearest fire alarm or use an emergency phone to notify your institution's EHS or emergency response team.[13]
-
Isolate: If safe to do so, close the doors to the affected area to contain vapors.
-
Do Not Attempt to Clean: Allow trained emergency responders to manage the cleanup.
-
References
- 1. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 2. danielshealth.com [danielshealth.com]
- 3. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 4. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. angenechemical.com [angenechemical.com]
- 9. aksci.com [aksci.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. fishersci.com [fishersci.com]
- 12. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 15. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 16. medlabmag.com [medlabmag.com]
- 17. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 18. epa.gov [epa.gov]
- 19. afgsci.com [afgsci.com]
A Senior Application Scientist's Guide to the Safe Handling and Disposal of 2-Amino-5-(trifluoromethyl)benzyl alcohol
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents, such as 2-Amino-5-(trifluoromethyl)benzyl alcohol, demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, field-proven insights and procedural guidance to ensure the safe handling, storage, and disposal of this compound, safeguarding both personnel and research integrity.
The information herein is synthesized from safety data for structurally similar compounds, establishing a robust framework for risk mitigation. The causality behind each recommendation is explained to empower you with the knowledge to work safely and effectively.
Hazard Identification and Risk Assessment
This compound is a compound that, based on data from analogous structures, should be handled as a hazardous substance. The primary risks are associated with its irritant properties and potential for harm if improperly handled.
Hazard Classification Summary
| Hazard Class | Category | Statement |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[1][2][3] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation[1][2][4] |
| Combustible Liquid | Category 4 | Combustible liquid (based on similar structures)[1] |
| Acute Toxicity (Oral, Inhalation) | Category 4 | Harmful if swallowed or inhaled (based on benzyl alcohol) |
Understanding these hazards is the first step in a dynamic risk assessment. Before any procedure, evaluate the quantities being used, the potential for aerosol generation, and the specific manipulations involved to ensure control measures are adequate.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable. The following recommendations are based on established safety standards for handling chemicals with similar hazard profiles.
Recommended Personal Protective Equipment
| Body Part | Protection | Standard/Specification | Rationale |
| Eyes/Face | Safety goggles with side shields or a full-face shield[5] | ANSI Z87.1 / EN166 | Protects against chemical splashes that can cause serious eye irritation. |
| Hands | Nitrile gloves[5][6] | EN 374 | Provides chemical resistance against alcohols and many solvents. Inspect gloves for integrity before each use. |
| Body | Laboratory coat[5] | N/A | Prevents contact with skin and contamination of personal clothing. |
| Respiratory | NIOSH/MSHA approved respirator | 29 CFR 1910.134 / EN 149 | Required when working outside of a fume hood or when there is a potential for aerosol or vapor generation.[7][8] |
Expert Insight: The breakthrough time of glove materials can be significantly reduced by factors like temperature and stretching[9]. For prolonged operations, consider using thicker gloves or changing them frequently. Always wash hands thoroughly with soap and water after removing gloves.[2][3][10]
Operational Plan: From Receipt to Use
A systematic approach to handling ensures safety at every stage.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acid anhydrides, and acid chlorides.[3][4][7]
-
Segregation: Keep away from heat, sparks, open flames, and other ignition sources.[1] The container should be kept tightly closed to prevent the release of vapors.[1][2]
Handling and Use
The primary engineering control for handling this substance is a certified chemical fume hood.
-
Preparation: Before starting work, ensure that an emergency eyewash station and safety shower are readily accessible.[10]
-
Engineering Controls: Conduct all manipulations of this compound inside a chemical fume hood to minimize inhalation exposure.[11]
-
Dispensing: When transferring the liquid, avoid splashing. Use appropriate tools like a pipette or a graduated cylinder.
-
Heating: If heating is required, be mindful of its combustible nature.[1] Avoid open flames and use controlled heating sources like a heating mantle or a water bath.
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[9] Wash hands thoroughly after handling the chemical.[12]
Emergency Procedures: Preparedness is Key
Accidents can happen despite the best precautions. A clear and practiced emergency plan is critical.
Spill Response
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control Ignition Sources: Immediately remove all sources of ignition from the area.[1][5]
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, earth, or a commercial sorbent.[1][7] Do not use combustible materials like paper towels to absorb the initial spill.
-
Collection: Carefully scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[1][3]
-
Decontamination: Clean the spill area thoroughly with soap and water.
First Aid Measures
| Exposure Route | Action |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[1][7] Seek medical attention if irritation persists.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention. |
| Inhalation | Move the person to fresh air and keep them in a position comfortable for breathing.[2][10] If the person is not breathing, provide artificial respiration. Seek medical attention. |
| Ingestion | Do NOT induce vomiting.[5] Rinse the mouth with water.[7] Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[5] |
Disposal Plan: Environmental Responsibility
Proper disposal is a critical final step in the chemical lifecycle.
-
Waste Classification: This chemical and any materials contaminated with it should be treated as hazardous waste.[1][2]
-
Containerization: Collect waste in a designated, properly labeled, and sealed container. Do not mix with incompatible waste streams.
-
Regulatory Compliance: All chemical waste must be disposed of in accordance with local, regional, and national environmental regulations.[1][4] Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.
-
Disposal Route: Dispose of the contents and container at an approved waste disposal plant.[1][2][13]
Workflow for Handling this compound
The following diagram outlines the critical steps for safely managing this compound within a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. pccarx.com [pccarx.com]
- 6. hsa.ie [hsa.ie]
- 7. 2-(Trifluoromethyl)benzyl alcohol(346-06-5) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. carlroth.com [carlroth.com]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. actylislab.com [actylislab.com]
- 13. aksci.com [aksci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
